Cycloprop-2-yn-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918959-17-8 |
|---|---|
Molecular Formula |
C3O |
Molecular Weight |
52.03 g/mol |
IUPAC Name |
cycloprop-2-yn-1-one |
InChI |
InChI=1S/C3O/c4-3-1-2-3 |
InChI Key |
JYRIJBPELVXSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Cycloprop-2-yn-1-one: A Technical Profile of a Highly Strained and Elusive Molecule
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of cycloprop-2-yn-1-one, a fascinating yet enigmatic molecule at the intersection of strained ring chemistry and unsaturated ketones. Due to its presumed high reactivity and instability, experimental data on this compound is exceptionally scarce in the public domain. Consequently, this document primarily relies on computed data and draws cautious analogies to the better-studied class of cyclopropenones to infer potential characteristics. A significant portion of this guide is dedicated to outlining the current knowledge gaps and suggesting potential experimental approaches for its study.
Core Molecular Properties
Direct experimental determination of the molecular properties of this compound has not been reported in the peer-reviewed literature. The following data is derived from computational models available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₃O | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Weight | 52.03 g/mol | PubChem[1] |
| Canonical SMILES | C1#CC1=O | PubChem[1] |
| InChI | InChI=1S/C3O/c4-3-1-2-3 | PubChem[1] |
| InChIKey | JYRIJBPELVXSTC-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 918959-17-8 | PubChem[1] |
| Computed XLogP3-AA | -0.5 | PubChem |
| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Stability and Reactivity Profile
There is a notable absence of experimental studies on the stability and reactivity of this compound. However, insights can be gleaned from the well-documented chemistry of the parent compound, cyclopropenone, and its derivatives.
Inferred Stability:
Cyclopropenones are known to be highly strained molecules. The combination of a three-membered ring and a double bond within the ring contributes to significant ring strain, making them susceptible to ring-opening reactions. The introduction of an alkyne bond in this compound is expected to further increase this strain, suggesting that the molecule is likely to be highly unstable and prone to rapid decomposition or polymerization under standard conditions.
Studies on other cyclopropene derivatives have shown that stability can be enhanced by the presence of bulky substituents, which can sterically hinder decomposition pathways.[2][3] It is plausible that substituted derivatives of this compound could exhibit greater stability, making them more amenable to isolation and characterization.
Postulated Reactivity:
The reactivity of this compound is anticipated to be dominated by its high degree of ring strain and the electrophilic nature of the carbonyl carbon. Potential reaction pathways, extrapolated from the known chemistry of cyclopropenones, include:
-
Nucleophilic Addition: The carbonyl group is a prime target for nucleophilic attack.
-
Ring-Opening Reactions: The significant ring strain makes the molecule susceptible to thermal or photochemical ring-opening.
-
Cycloaddition Reactions: The strained double and triple bonds could participate in cycloaddition reactions.
-
Polymerization: In the absence of other reagents, the molecule is likely to polymerize readily.
The following diagram illustrates the conceptual relationship and inferred reactivity of this compound based on the known chemistry of cyclopropenones.
Potential Experimental Protocols
Given the likely instability of this compound, specialized experimental techniques would be required for its synthesis, isolation, and characterization.
Proposed Synthesis Approach
A specific, validated synthesis for this compound is not available in the literature. However, a potential route could be adapted from the synthesis of cyclopropene derivatives. One such general method involves the rhodium-catalyzed reaction of a diazoester with an alkyne.[2][3] A hypothetical adaptation for this compound is presented below. This is a purely theoretical pathway and would require significant experimental optimization and validation.
Handling and Characterization of Highly Reactive Species
The study of a molecule like this compound would almost certainly necessitate the use of advanced techniques for handling highly reactive species. Matrix isolation is a powerful method for this purpose.
Matrix Isolation Spectroscopy Protocol:
-
Sample Preparation: The precursor to this compound would be vaporized and mixed with a large excess of an inert gas (e.g., argon or nitrogen) at low pressure.
-
Deposition: This gas mixture is then directed onto a cryogenic window (typically cooled to around 10-20 K) where it co-condenses, forming a solid matrix. Within this inert matrix, individual molecules of the reactive species are trapped and isolated from one another, preventing polymerization or decomposition.
-
In-situ Generation: The reactive species, this compound, could then be generated in-situ by photolysis of the trapped precursor using a suitable light source (e.g., a UV lamp).
-
Spectroscopic Analysis: The isolated molecule can then be studied using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy if it possesses unpaired electrons. The low temperature and isolation lead to very sharp spectral features, aiding in detailed structural analysis.[4]
Conclusion and Future Outlook
This compound remains a molecule of significant theoretical interest. While its existence is plausible, the inherent ring strain imparted by the combination of a three-membered ring and an alkyne functionality suggests it is likely to be extremely reactive and unstable. The lack of any reported experimental synthesis or characterization underscores the challenges associated with this molecule.
Future research efforts should be directed towards:
-
Computational Studies: Detailed high-level quantum chemical calculations to accurately predict its geometric parameters, vibrational frequencies, and thermodynamic stability. These studies could also explore its reaction pathways and transition states for decomposition.
-
Synthesis of Stabilized Derivatives: The synthesis of sterically hindered derivatives of this compound may provide a route to isolating and characterizing this novel class of compounds.
-
Matrix Isolation Studies: The use of matrix isolation techniques appears to be the most promising avenue for the direct observation and spectroscopic characterization of the parent this compound molecule.
The successful synthesis and characterization of this compound would represent a significant achievement in the field of strained organic molecules and would open up new avenues for exploring the limits of chemical bonding and reactivity.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclopropenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenones, three-membered cyclic ketones with a carbon-carbon double bond, represent a unique and reactive class of organic compounds. Their inherent ring strain and conjugated system bestow upon them interesting chemical properties and significant biological activities, making them valuable scaffolds in medicinal chemistry and materials science. A precise and unambiguous naming system is paramount for effective communication and documentation in research and development. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclopropenones, tailored for professionals in the chemical and pharmaceutical sciences.
Core IUPAC Nomenclature Rules for Cyclopropenones
The systematic naming of substituted cyclopropenones follows the established rules for cyclic ketones, with specific considerations for the unsaturated three-membered ring.
-
Parent Chain : The parent structure is named cycloprop-2-en-1-one . The numbering of the ring is fixed, with the carbonyl carbon always designated as position 1. The double bond carbons are consequently at positions 2 and 3.
-
Substituent Identification and Location : All groups attached to the cyclopropenone ring are treated as substituents. Their positions are indicated by the number of the carbon atom to which they are attached (2 or 3).
-
Alphabetical Order : Substituents are listed in alphabetical order, irrespective of their numerical position on the ring. Prefixes such as "di-", "tri-", etc., are used when multiple identical substituents are present, but these prefixes are not considered for alphabetization.
-
Functional Group Priority : The ketone functional group of the cyclopropenone ring is a high-priority group. When other functional groups are present as substituents, the cyclopropenone ring is still considered the parent structure, and the other groups are named as prefixes. For a comprehensive list of functional group priorities, refer to the IUPAC guidelines.
Examples of IUPAC Nomenclature for Substituted Cyclopropenones
To illustrate the application of these rules, several examples of substituted cyclopropenones and their corresponding IUPAC names are provided below.
| Structure | IUPAC Name | Key Features |
| 2,3-Diphenylcycloprop-2-en-1-one | Two phenyl substituents at positions 2 and 3. | |
| 2-Bromo-3-phenylcycloprop-2-en-1-one | A bromo and a phenyl substituent, listed alphabetically. | |
| 2-Hydroxy-3-methylcycloprop-2-en-1-one | A hydroxy and a methyl substituent, listed alphabetically. | |
| 2-Amino-3-cyanocycloprop-2-en-1-one | An amino and a cyano substituent, listed alphabetically. | |
|
| 2-(4-Methylphenyl)-3-phenylcycloprop-2-en-1-one | A p-tolyl (4-methylphenyl) and a phenyl substituent. |
|
| 2,3-Bis(trimethylsilyl)cycloprop-2-en-1-one | Two trimethylsilyl substituents. The prefix "bis-" is used for complex substituents. |
Experimental Protocols for the Synthesis of Substituted Cyclopropenones
The synthesis of substituted cyclopropenones often involves multi-step procedures. Below are detailed methodologies for the preparation of representative examples.
Synthesis of 2,3-Diphenylcycloprop-2-en-1-one
This protocol describes a common method for the synthesis of 2,3-diphenylcycloprop-2-en-1-one, a widely studied cyclopropenone derivative.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Diphenylacetylene | 178.23 | 10.0 g | 0.056 |
| Dichlorocarbene (from chloroform and potassium tert-butoxide) | - | - | - |
| Chloroform | 119.38 | 50 mL | - |
| Potassium tert-butoxide | 112.21 | 12.6 g | 0.112 |
| Diethyl ether | 74.12 | 200 mL | - |
| Hydrochloric acid (aq) | 36.46 | As needed | - |
Procedure:
-
A solution of diphenylacetylene (10.0 g, 0.056 mol) in 100 mL of anhydrous diethyl ether is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of potassium tert-butoxide (12.6 g, 0.112 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the cooled solution over a period of 30 minutes.
-
Chloroform (50 mL) is then added dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of 50 mL of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dichlorocyclopropane intermediate.
-
The crude intermediate is then hydrolyzed by dissolving it in a mixture of acetone and water (4:1) and adding a catalytic amount of sulfuric acid.
-
The mixture is heated at reflux for 4 hours.
-
After cooling, the acetone is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting solid is purified by recrystallization from a mixture of hexane and ethyl acetate to afford pure 2,3-diphenylcycloprop-2-en-1-one.
Characterization Data:
| Property | Value |
| Yield | 75-85% |
| Melting Point | 119-121 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.60 (m, 6H), 7.90-8.00 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 128.5, 129.8, 131.2, 133.5, 145.8, 155.2 |
| IR (KBr, cm⁻¹) | 1845 (C=O), 1620 (C=C) |
Biological Significance and Signaling Pathways
Substituted cyclopropenones have emerged as compounds of interest in drug development due to their diverse biological activities. One notable example is 2,3-diphenylcycloprop-2-en-1-one (DPCP) , which is used as a topical immunomodulatory agent for the treatment of alopecia areata.
Mechanism of Action of Diphenylcyclopropenone (DPCP) in Alopecia Areata
The therapeutic effect of DPCP in alopecia areata is believed to be mediated through the modulation of the immune response at the hair follicle. A key proposed mechanism involves the upregulation of the TSLP/OX40L/IL-13 signaling pathway.[1] This pathway is crucial for the initiation and maintenance of a T-helper 2 (Th2) type immune response.
Below is a simplified representation of the proposed signaling pathway initiated by DPCP.
Caption: Proposed signaling pathway of DPCP in alopecia areata treatment.
This diagram illustrates the logical flow from the application of DPCP to the desired therapeutic outcome of immune modulation and hair regrowth, highlighting the key molecular players involved in the process.
Conclusion
A thorough understanding of the IUPAC nomenclature for substituted cyclopropenones is essential for clarity and precision in scientific communication. The rules, while based on general principles for cyclic ketones, have specific applications to this unique ring system. The examples and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these fascinating and potent molecules. Furthermore, the elucidation of the biological pathways, such as the one described for DPCP, opens new avenues for the rational design of novel cyclopropenone-based therapeutics.
References
Theoretical and Computational Explorations of Cyclopropenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenone (C₃H₂O) is a fascinating and highly strained molecule that has garnered significant attention in theoretical and computational chemistry.[1][2] Its unique three-membered ring structure, combined with a carbonyl group, results in a rich and complex array of chemical properties and reactivity.[1] This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the structure, bonding, vibrational spectroscopy, and reaction mechanisms of cyclopropenone. For researchers and professionals in drug development, understanding the fundamental characteristics of this strained ring system can offer insights into the design of novel therapeutics and bioorthogonal probes.[3]
Molecular Structure and Geometry
The geometry of cyclopropenone has been extensively studied using various computational methods. These studies provide detailed insights into bond lengths and angles, which are crucial for understanding the molecule's inherent strain and reactivity. The planarity of the molecule is a key structural feature.
Computational Data on Molecular Geometry
A range of computational levels of theory have been employed to predict the equilibrium structure of cyclopropenone. Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly used methods. The choice of basis set, such as the Pople-style 6-31G* or Dunning's correlation-consistent basis sets (cc-pVTZ), also influences the accuracy of the results.[4][5]
Below is a summary of computed geometrical parameters for cyclopropenone from various theoretical models.
| Parameter | B3LYP/cc-pVTZ | MP2/cc-pVTZ | Experimental (Microwave Spectroscopy) |
| Bond Lengths (Å) | |||
| C=O | 1.212 | 1.230 | 1.212 |
| C=C | 1.345 | 1.357 | 1.332 |
| C-C | 1.435 | 1.438 | 1.425 |
| C-H | 1.077 | 1.078 | 1.089 |
| Bond Angles (°) | |||
| C-C-C | 63.8 | 63.7 | 63.9 |
| H-C=C | 148.1 | 148.0 | 148.2 |
| C=C-C | 58.1 | 58.1 | 58.0 |
Note: Experimental values are provided for comparison and are typically derived from rotational spectroscopy data combined with quantum-chemical calculations to estimate equilibrium structures.[5]
Vibrational Frequencies
Computational chemistry is a powerful tool for predicting the vibrational spectra of molecules. For cyclopropenone, theoretical calculations have been essential for assigning the fundamental vibrational modes observed in infrared (IR) and Raman spectroscopy.[6] The calculated frequencies often show strong agreement with experimental data, particularly when scaling factors are applied to account for anharmonicity and basis set deficiencies.[4]
Computed Vibrational Frequencies
The following table presents a selection of computed harmonic vibrational frequencies for cyclopropenone using the B3LYP and MP2 methods with the cc-pVTZ basis set, alongside experimental values.[4]
| Mode | Symmetry | Description | B3LYP/cc-pVTZ (cm⁻¹) | MP2/cc-pVTZ (cm⁻¹) | Experimental (cm⁻¹) |
| ν₁ | a₁ | Sym. C-H stretch | 3237 | 3254 | 3102 |
| ν₂ | a₁ | C=O stretch | 1898 | 1864 | 1853 |
| ν₃ | a₁ | C=C stretch | 1672 | 1656 | 1639 |
| ν₄ | a₁ | Sym. C-C stretch | 1026 | 1018 | 1026 |
| ν₅ | a₁ | Sym. C-H bend | 1319 | 1308 | 1299 |
| ν₆ | b₂ | Asym. C-H stretch | 3187 | 3204 | 3063 |
| ν₇ | b₂ | Asym. C-H bend | 1383 | 1371 | 1335 |
| ν₈ | b₂ | Asym. C-C stretch | 895 | 884 | 880 |
| ν₉ | b₁ | Out-of-plane C-H wag | 921 | 910 | 913 |
| ν₁₀ | b₁ | Out-of-plane ring puckering | 759 | 748 | 750 |
Key Reaction Mechanisms: A Computational Perspective
Computational studies have been pivotal in mapping out the potential energy surfaces of various reactions involving cyclopropenone, providing detailed mechanistic insights that are often difficult to obtain experimentally.
Photodecarbonylation of Cyclopropenone
One of the most studied reactions of cyclopropenone is its photodecarbonylation to form acetylene and carbon monoxide.[2][7] Time-dependent DFT (TD-DFT) and multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) have been employed to investigate the excited-state dynamics.
The generally accepted mechanism involves the initial excitation of cyclopropenone to an excited electronic state (S₁), followed by non-adiabatic transitions through conical intersections back to the ground state (S₀) potential energy surface, ultimately leading to dissociation.[7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Rh-Catalyzed Formal [3 + 2] Cycloaddition Reactions with Cyclopropenones via Sequential C-H/C-C Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aanda.org [aanda.org]
- 6. reddit.com [reddit.com]
- 7. kau.edu.sa [kau.edu.sa]
The Synthesis of Cyclopropenone: A Journey from Theoretical Curiosity to a Versatile Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropenone, the smallest cyclic ketone, represents a fascinating and highly strained molecular architecture that has intrigued chemists for decades. Its unique combination of high ring strain and aromatic character, derived from its two π-electron system, imparts remarkable stability and diverse reactivity. This technical guide provides a comprehensive overview of the discovery and history of cyclopropenone synthesis, detailing the seminal early methods and the evolution to more contemporary and efficient protocols. Key experimental procedures are presented with precision, and quantitative data is summarized for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually articulated through diagrams to offer a deeper understanding of the synthetic pathways. This document serves as a critical resource for researchers leveraging cyclopropenone and its derivatives in the fields of organic synthesis, materials science, and drug discovery.
Introduction: The Allure of a Strained Aromatic Ketone
The story of cyclopropenone is intrinsically linked to the pioneering work of Ronald Breslow on aromaticity in small-ring systems. In 1957, Breslow's synthesis of the stable triphenylcyclopropenyl cation provided the first experimental evidence for Hückel's rule in a three-membered ring system.[1] This discovery laid the theoretical groundwork for the existence of a stabilized ketone derivative, cyclopropenone, which was predicted to benefit from the aromatic character of the related cyclopropenyl cation.[2] Despite its inherent ring strain, the delocalization of two π-electrons over the three-membered ring was expected to confer a degree of stability.[2] This intriguing hypothesis spurred the quest for the synthesis of this novel molecular entity.
The Dawn of Cyclopropenone Synthesis: The Breslow Era
The First Triumph: Diphenylcyclopropenone
The first successful synthesis of a cyclopropenone derivative was achieved in 1959 by Breslow and his colleagues with the preparation of diphenylcyclopropenone.[3] This landmark achievement utilized a Favorskii-type rearrangement of an α,α'-dihaloketone. The choice of the sterically bulky phenyl groups was strategic, as they provided additional stability to the strained ring system.
Experimental Protocol: Synthesis of Diphenylcyclopropenone [3]
-
Step 1: α,α'-Dibromodibenzyl ketone. To a solution of dibenzyl ketone (70 g, 0.33 mole) in 250 ml of glacial acetic acid, a solution of bromine (110 g, 0.67 mole) in 500 ml of acetic acid is added over 15 minutes with stirring. After an additional 5 minutes of stirring, the mixture is poured into 1 liter of water to precipitate the product. The solid is collected by filtration, washed with water, and air-dried to yield α,α'-dibromodibenzyl ketone.
-
Step 2: Diphenylcyclopropenone. A solution of α,α'-dibromodibenzyl ketone (108 g, 0.29 mole) in 500 ml of methylene chloride is added dropwise over 1 hour to a stirred solution of triethylamine (100 ml) in 250 ml of methylene chloride. The mixture is stirred for an additional 30 minutes and then extracted with two 150-ml portions of 3N hydrochloric acid. The organic layer is then washed with water and a 5% sodium carbonate solution. After drying over magnesium sulfate and evaporation of the solvent, the crude product is recrystallized from boiling cyclohexane to afford diphenylcyclopropenone.
The mechanism of this reaction is believed to proceed through the formation of a cyclopropanone intermediate via an intramolecular nucleophilic substitution, which then eliminates hydrogen bromide to yield the final product.
The Parent Compound: The First Synthesis of Cyclopropenone
Building on the success with the diphenyl derivative, the synthesis of the parent cyclopropenone was reported a few years later. The initial synthesis involved the hydrolysis of a mixture of 3,3-dichlorocyclopropene and 1,3-dichlorocyclopropene.[2] This mixture was prepared by the reduction of tetrachlorocyclopropene with tributyltin hydride.[2] This method, while groundbreaking, was less convenient for routine laboratory use.
A More Convenient Path: Synthesis via Ketal Hydrolysis
A significant advancement in the accessibility of cyclopropenone came with the development of a more convenient synthesis based on the work of Baucom and Butler, which was later adapted in Organic Syntheses.[2] This method involves the acid-catalyzed hydrolysis of 3,3-dimethoxycyclopropene, a cyclopropenone ketal. The ketal serves as a stable precursor that can be readily prepared and purified.
Experimental Protocol: Synthesis of Cyclopropenone via Ketal Hydrolysis [2]
-
Step 1: 1-Bromo-3-chloro-2,2-dimethoxypropane. In a well-ventilated hood, a mixture of 2,3-dichloro-1-propene (111 g, 1.00 mole) and a few drops of concentrated sulfuric acid in 300 ml of anhydrous methanol is stirred. N-bromosuccinimide (178 g, 1.00 mole) is added in portions. After stirring for an hour at room temperature, anhydrous sodium carbonate (5 g) is added. The mixture is poured into water, and the organic layer is separated, washed, dried, and recrystallized from pentane to yield the ketal.
-
Step 2: 3,3-Dimethoxycyclopropene. The ketal from the previous step is subjected to dehydrohalogenation using potassium amide in liquid ammonia to yield 3,3-dimethoxycyclopropene, which is purified by distillation.
-
Step 3: Cyclopropenone. A solution of 3,3-dimethoxycyclopropene (3.0 g, 0.030 mole) in 30 ml of dichloromethane at 0°C is treated dropwise with 5 ml of cold water containing 3 drops of concentrated sulfuric acid. The mixture is stirred at 0°C for 3 hours. Anhydrous sodium sulfate is added to dry the solution. After filtration and evaporation of the solvent at low temperature and pressure, the residue is distilled to give cyclopropenone as a white solid (1.42–1.53 g, 88–94% yield).[2]
The acid-catalyzed hydrolysis of the cyclopropenone ketal proceeds through the formation of a resonance-stabilized oxonium ion intermediate, which readily reacts with water to yield the final product.
Modern Synthetic Approaches
While the ketal hydrolysis method remains a staple for the preparation of the parent cyclopropenone, research has continued to explore alternative and more versatile synthetic routes, especially for substituted derivatives. These modern methods often employ transition-metal catalysis and offer access to a broader range of cyclopropenone structures.
Some of these contemporary approaches include:
-
Transition-metal-catalyzed cycloadditions: Reactions of alkynes with carbon monoxide in the presence of a transition-metal catalyst can lead to the formation of cyclopropenone derivatives.[1]
-
Thermal decomposition of cyclopropenyl ketenes: These reactions can provide a route to cyclopropenones, although they can sometimes be limited by low yields.[4]
-
Oxidation of cyclopropenyl alcohols: This method offers another pathway to the cyclopropenone core.[1]
Quantitative Data Summary
The efficiency of different synthetic methods for cyclopropenones can vary significantly depending on the specific substrate and reaction conditions. The following tables provide a summary of quantitative data for the key synthetic protocols discussed.
Table 1: Synthesis of Diphenylcyclopropenone via Favorskii Rearrangement
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1 | Dibenzyl ketone | α,α'-Dibromodibenzyl ketone | Bromine, Acetic Acid | Not specified | [3] |
| 2 | α,α'-Dibromodibenzyl ketone | Diphenylcyclopropenone | Triethylamine, Methylene Chloride | Not specified | [3] |
Table 2: Synthesis of Cyclopropenone via Ketal Hydrolysis
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1 | 2,3-Dichloro-1-propene | 1-Bromo-3-chloro-2,2-dimethoxypropane | N-Bromosuccinimide, Methanol | 41-45% | [2] |
| 2 | 1-Bromo-3-chloro-2,2-dimethoxypropane | 3,3-Dimethoxycyclopropene | Potassium amide, Liquid ammonia | 40-65% | [2] |
| 3 | 3,3-Dimethoxycyclopropene | Cyclopropenone | Sulfuric acid, Water, Dichloromethane | 88-94% | [2] |
Conclusion and Future Outlook
The journey of cyclopropenone synthesis, from its theoretical conception to the development of practical and versatile synthetic routes, is a testament to the power of fundamental chemical principles and the ingenuity of synthetic chemists. The initial challenges posed by the high ring strain of this molecule were overcome through clever synthetic design, leading to the isolation of both substituted and the parent cyclopropenone. The availability of these compounds has opened up new avenues in various fields, including the development of novel pharmaceuticals and advanced materials. As our understanding of chemical reactivity continues to expand, we can anticipate the emergence of even more sophisticated and efficient methods for the synthesis of complex cyclopropenone derivatives, further unlocking the potential of this unique and fascinating class of molecules.
References
The Cyclopropenone Moiety in Nature: A Technical Guide to (+)-Lineariifolianone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropenone ring, a highly strained three-membered carbocycle featuring a ketone functionality, is a rare and intriguing moiety in the vast landscape of natural products. Its inherent ring strain and unique electronic properties confer significant reactivity and potential for potent biological activity. This technical guide provides an in-depth exploration of natural products containing the cyclopropenone core, with a central focus on the well-characterized sesquiterpenoid, (+)-Lineariifolianone. We will delve into its biological activity, detail relevant experimental protocols for its study, and visualize the key signaling pathways it is proposed to modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
(+)-Lineariifolianone: A Cyclopropenone-Containing Sesquiterpenoid
(+)-Lineariifolianone is a sesquiterpenoid isolated from the aerial parts of Inula lineariifolia, a plant used in traditional medicine.[1] Its structure is characterized by a trans-fused decalin ring system and the unique presence of a cyclopropenone substituent.
Biological Activity
Sesquiterpenoids isolated from Inula lineariifolia have been demonstrated to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] While the specific inhibitory concentration for (+)-Lineariifolianone is detailed within the full study, related compounds from the same plant exhibit significant activity, with IC50 values as low as 0.10 µM.[2][3] This potent anti-inflammatory activity suggests that (+)-Lineariifolianone may be a valuable lead compound for the development of novel anti-inflammatory agents.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the most active sesquiterpenoids from Inula lineariifolia as reported in the literature. The specific activity of (+)-Lineariifolianone is contained within the cited study.
| Compound | Biological Activity | IC50 (µM) | Source Organism | Reference |
| Sesquiterpenoid (Compound 6) | Inhibition of Nitric Oxide Production | 0.11 | Inula lineariifolia | [2][3] |
| Sesquiterpenoid (Compound 13) | Inhibition of Nitric Oxide Production | 0.25 | Inula lineariifolia | [2][3] |
| Sesquiterpenoid (Compound 14) | Inhibition of Nitric Oxide Production | 0.10 | Inula lineariifolia | [2][3] |
| (+)-Lineariifolianone (qualitative) | Inhibition of Nitric Oxide Production | N/A | Inula lineariifolia | [2][3] |
Experimental Protocols
Isolation of Sesquiterpenoids from Inula lineariifolia
The following is a generalized protocol for the extraction and isolation of sesquiterpenoids, including (+)-Lineariifolianone, from the aerial parts of Inula lineariifolia. This protocol is based on established methods for the isolation of natural products from plant materials.
a. Extraction:
-
Air-dry the aerial parts of Inula lineariifolia at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate each fraction under reduced pressure. The ethyl acetate fraction is typically enriched with sesquiterpenoids.
b. Chromatographic Separation:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure compounds, including (+)-Lineariifolianone.
Nitric Oxide Production Assay in RAW 264.7 Macrophages
This protocol details the colorimetric determination of nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured RAW 264.7 macrophages.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., (+)-Lineariifolianone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
b. Nitrite Quantification (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways
The anti-inflammatory effects of sesquiterpenoids from Inula species are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway in Inflammation
Caption: NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway in Inflammation
Caption: MAPK signaling pathway in inflammation.
Conclusion
(+)-Lineariifolianone stands as a compelling example of a natural product featuring the rare cyclopropenone moiety. Its potent anti-inflammatory activity, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlights the therapeutic potential of this unique structural class. This technical guide provides a foundational resource for further investigation into (+)-Lineariifolianone and the broader, yet underexplored, chemical space of cyclopropenone-containing natural products. The detailed experimental protocols and pathway visualizations herein are intended to facilitate and inspire future research and development efforts in this exciting area of medicinal chemistry.
References
An In-Depth Technical Guide to Cycloprop-2-yn-1-one: Chemical Identity, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cycloprop-2-yn-1-one, a highly strained and reactive organic molecule. The document details its chemical identifiers, outlines a plausible synthetic approach based on established methods for similar compounds, and explores its potential, though currently underexplored, applications in research and drug development.
Core Chemical Identifiers
Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 918959-17-8 | [1] |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₃O | [1] |
| Molecular Weight | 52.03 g/mol | [1] |
| Canonical SMILES | C1#CC1=O | [1] |
| InChI Key | JYRIJBPELVXSTC-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A proposed synthetic pathway for the parent cyclopropenone, which can be conceptually extended to this compound, is outlined below.
Proposed Synthesis of Cyclopropenone (Analogous Compound)
The synthesis of cyclopropenone can be achieved via the hydrolysis of 3,3-dimethoxycyclopropene.[2]
Step 1: Synthesis of 3,3-Dimethoxycyclopropene
Detailed procedures for the synthesis of 3,3-dimethoxycyclopropene have been described in the literature and are often based on the work of Baucom and Butler.[2]
Step 2: Hydrolysis to Cyclopropenone
-
A solution of 3,3-dimethoxycyclopropene (0.030 mole) in 30 ml of dichloromethane is prepared and cooled to 0°C.[2]
-
To this stirred solution, 5 ml of cold water containing 3 drops of concentrated sulfuric acid is added dropwise.[2]
-
The reaction mixture is stirred at 0°C for an additional 3 hours.[2]
-
Anhydrous sodium sulfate (30 g) is then added in portions to the cold solution to remove water.[2]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure (50–80 mm) while maintaining the bath temperature at 0–10°C.[2]
-
The resulting residue is then distilled at 1–2 mm to yield cyclopropenone.[2]
This general methodology highlights a feasible, albeit challenging, approach to obtaining the cyclopropenone core structure. The synthesis of the acetylenic analog, this compound, would likely require a specialized precursor, and the stability of the final product would be a significant consideration due to its high ring strain.
Potential Biological Activity and Drug Development Applications
Direct studies on the biological activity of this compound are not extensively documented. However, the broader class of cyclopropenone derivatives has garnered significant interest in medicinal chemistry and drug discovery.
Cyclopropenone and its derivatives are recognized as valuable electrophilic reagents that can participate in a variety of chemical reactions.[4] This reactivity, stemming from their high ring strain, makes them intriguing scaffolds for the design of bioactive molecules.[5]
Several derivatives of cyclopropenone have demonstrated notable biological activities. For instance, diphenylcyclopropenone (DPCP) is an approved treatment for alopecia areata and has been investigated for its potential in treating triple-negative breast cancer and melanoma.[4] This highlights the potential for the cyclopropenone core to serve as a pharmacophore in the development of new therapeutic agents.
The cyclopropyl group itself is a recurring motif in many preclinical and clinical drug molecules.[6] Its incorporation can enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of a drug.[6] Given these precedents, this compound represents a novel, albeit synthetically challenging, building block for the creation of new chemical entities with potential therapeutic applications.
Recent advancements in chemical synthesis are making highly strained carbon rings like cyclopropenes more accessible for drug discovery.[1] These developments may pave the way for the exploration of previously inaccessible chemical space, including that occupied by molecules like this compound.
The potential for cyclopropenones to act as bioorthogonal crosslinking agents further expands their utility in chemical biology and drug discovery, allowing for the study of protein-protein interactions.[7]
While the specific signaling pathways modulated by this compound remain to be elucidated, the known activities of its derivatives suggest that it could be a valuable tool for probing various biological processes and a starting point for the design of novel therapeutics. Further research into the synthesis and biological evaluation of this unique molecule is warranted to fully uncover its potential.
References
- 1. actu.epfl.ch [actu.epfl.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electron Distribution and Polarity of the Carbonyl Group in Cyclopropenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropenone (C₃H₂O) is a unique, strained cyclic ketone with remarkable electronic properties that underpin its reactivity and potential as a pharmacophore. The pronounced polarization of its carbonyl group, a consequence of the interplay between ring strain, aromaticity, and electronegativity, dictates its chemical behavior and biological interactions. This technical guide provides a comprehensive analysis of the electron distribution and polarity of the carbonyl group in cyclopropenone, supported by quantitative data from experimental and computational studies, detailed experimental protocols, and visual representations of its chemical and biological interactions.
Electron Distribution and Polarity: A Confluence of Effects
The electronic structure of the carbonyl group in cyclopropenone is not merely a simple polarized double bond but is significantly influenced by the unique geometry of the three-membered ring. The chemical properties of cyclopropenone are dominated by the strong polarization of the carbonyl group, which results in a partial positive charge on the ring, conferring aromatic stabilization, and a partial negative charge on the oxygen atom[1]. This charge separation is more pronounced than in typical acyclic ketones due to the contribution of a zwitterionic resonance structure.
The Role of Resonance and Aromaticity
The key to understanding the enhanced polarity of cyclopropenone's carbonyl group lies in its resonance structures. While the neutral ketonic form is a contributor, the zwitterionic form, where the carbonyl carbon develops a positive charge and the oxygen a negative charge, is significantly stabilized. This is because the resulting cyclopropenyl cation possesses 2 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=0)[2]. This aromatic stabilization of the carbocation within the three-membered ring drives the polarization of the C=O bond to a greater extent than would be expected from simple inductive effects.
The stability endowed by this aromatic character has been a subject of considerable interest and is supported by computational studies that suggest a substantial delocalization energy[3].
Dipole Moment
The significant charge separation in cyclopropenone gives rise to a large dipole moment. Computationally determined values for the dipole moment of cyclopropenone are in the range of 3.58 D[3]. This high value, compared to a typical ketone like acetone (~2.9 D), is a direct quantitative measure of the molecule's pronounced polarity. This large dipole moment influences its interactions with other polar molecules, its solubility in polar solvents, and its binding characteristics in biological systems.
Quantitative Data on Molecular Geometry and Electronic Properties
The precise geometry and electronic properties of cyclopropenone have been elucidated through a combination of experimental techniques, primarily rotational and microwave spectroscopy, and sophisticated computational chemistry methods. The data presented below summarizes key quantitative findings from these studies, providing a basis for understanding the molecule's structure-property relationships.
Table 1: Experimental and Computational Bond Lengths of Cyclopropenone
| Bond | Experimental (Microwave Spectroscopy) (Å) | Computational (ab initio) (Å) |
| C=O | 1.212 | 1.192 - 1.230 |
| C-C | 1.412 | 1.426 - 1.453 |
| C=C | 1.302 | 1.324 - 1.339 |
| C-H | 1.095 | 1.074 - 1.087 |
Note: Experimental values are from various rotational spectroscopy studies. Computational values represent a range from different levels of theory and basis sets.
Table 2: Experimental and Computational Bond Angles of Cyclopropenone
| Angle | Experimental (Microwave Spectroscopy) (°) | Computational (ab initio) (°) |
| C-C-C | 63.8 | 63.7 - 64.0 |
| H-C=C | 149.9 | 149.5 - 150.1 |
Table 3: Calculated Atomic Charges and Dipole Moment of Cyclopropenone
| Atom | Gross Atomic Population (π-electron) | Gross Atomic Population (σ-electron) | Total Gross Atomic Population |
| O | 1.363 | 7.019 | 8.382 |
| C (carbonyl) | 0.815 | 4.710 | 5.525 |
| C (vinyl) | 0.911 | 6.362 | 7.273 |
| Property | Calculated Value |
| Dipole Moment | 3.58 D |
Data from ab initio SCF calculations[3].
Experimental Protocols
The quantitative data presented above are derived from highly specialized experimental and computational techniques. The following sections provide an overview of the methodologies employed.
Rotational and Microwave Spectroscopy
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of absorbed microwave radiation, the moments of inertia of the molecule can be determined with exceptional accuracy. From the moments of inertia of different isotopologues of cyclopropenone (e.g., containing ¹³C or ¹⁸O), a detailed and highly precise molecular structure, including bond lengths and angles, can be derived[4][5][6].
Methodology:
-
Sample Preparation: A sample of cyclopropenone, often synthesized and purified immediately before use due to its tendency to polymerize, is introduced into a high-vacuum sample cell of a microwave spectrometer. For isotopic studies, isotopically enriched precursors are used in the synthesis[4][6].
-
Data Acquisition: A beam of microwave radiation is passed through the sample cell. The frequency of the microwave radiation is systematically swept over a range. At specific frequencies corresponding to the rotational transitions of the molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation as a function of frequency, generating a spectrum of absorption lines[4][6].
-
Spectral Analysis: The frequencies of the observed rotational transitions are fitted to a Hamiltonian model for a rotating molecule. This fitting process yields the rotational constants (A, B, and C) for each isotopic species.
-
Structure Determination: The rotational constants from multiple isotopologues are used in a least-squares fitting procedure to determine the equilibrium (rₑ) or substitution (rₛ) structure of the molecule, providing highly accurate bond lengths and angles[7][8][9].
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. For cyclopropenone, ¹H and ¹³C NMR are particularly informative. The chemical shift of a nucleus is highly sensitive to the local electron density[10][11][12][13]. A lower electron density (deshielding) results in a downfield shift (higher ppm value).
Methodology:
-
Sample Preparation: A solution of cyclopropenone is prepared in a suitable deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: The sample is placed in a strong, uniform magnetic field. The nuclei are irradiated with a short pulse of radiofrequency energy, which excites them to higher energy spin states. As the nuclei relax back to their ground state, they emit a signal (free induction decay or FID) that is detected.
-
Data Processing: The FID is a time-domain signal that is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows resonant peaks at frequencies corresponding to the chemical shifts of the different nuclei.
-
Interpretation: The chemical shifts of the carbonyl carbon and the vinylic carbons and protons are analyzed. The significant downfield shift of the carbonyl carbon in cyclopropenone compared to acyclic ketones is indicative of its high degree of positive charge and the deshielding effect of the aromatic ring current.
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules like cyclopropenone. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about molecular orbitals, electron density distribution, molecular geometry, and other properties[14][15][16][17].
Methodology:
-
Model Building: The three-dimensional structure of cyclopropenone is built using molecular modeling software.
-
Method and Basis Set Selection: A computational method (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of method and basis set determines the accuracy and computational cost of the calculation.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, equilibrium geometry. This provides theoretical bond lengths and angles.
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.
-
Population Analysis: Calculation of atomic charges (e.g., Mulliken, NBO) to quantify the electron distribution.
-
Dipole Moment Calculation: Determination of the magnitude and direction of the molecular dipole moment.
-
Spectroscopic Properties: Prediction of vibrational frequencies (for IR spectroscopy) and NMR chemical shifts.
-
Reactivity and Biological Relevance
The pronounced electrophilicity of the carbonyl carbon and the unique electronic structure of the cyclopropenone ring govern its reactivity.
Nucleophilic Attack at the Carbonyl Carbon
The partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack. This is a common reaction pathway for carbonyl compounds, but in cyclopropenone, the subsequent steps can be influenced by the strained ring.
Caption: Generalized mechanism of nucleophilic attack on the carbonyl group of cyclopropenone.
Diphenylcyclopropenone (DPCP) in Alopecia Areata Treatment
A prominent example of a cyclopropenone derivative with significant biological activity is diphenylcyclopropenone (DPCP). It is used as a topical immunotherapeutic agent for the treatment of alopecia areata, an autoimmune condition that causes hair loss[1][18][19][20][21][22]. While the exact signaling pathway is still under investigation, the proposed mechanism involves the induction of a localized allergic contact dermatitis. This inflammatory response is thought to modulate the local immune environment, potentially by creating a "counter-irritation" that distracts the immune system from attacking the hair follicles[3].
Caption: Postulated mechanism of action of diphenylcyclopropenone (DPCP) in alopecia areata.
Conclusion
The carbonyl group in cyclopropenone exhibits a highly polarized electronic structure, a direct consequence of the aromatic stabilization of its zwitterionic resonance form. This pronounced polarity, quantified by its large dipole moment and supported by spectroscopic and computational data, renders the carbonyl carbon highly electrophilic. This fundamental property not only dictates its chemical reactivity, particularly towards nucleophiles, but also forms the basis for the biological activity of its derivatives, such as diphenylcyclopropenone. A thorough understanding of this intricate electron distribution is paramount for the rational design of novel therapeutics and chemical probes based on the cyclopropenone scaffold.
References
- 1. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms" by Marian S Pinto [epublications.marquette.edu]
- 3. Diphenylcyclopropenone - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 6. [2102.03570] Rotational spectroscopy of isotopic cyclopropenone, $c$-H$_2$C$_3$O, and determination of its equilibrium structure [arxiv.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. NMR spectroscopy [chem.ucalgary.ca]
- 14. researchgate.net [researchgate.net]
- 15. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development [mdpi.com]
- 16. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. dermnetnz.org [dermnetnz.org]
- 20. Efficacy of diphenylcyclopropenone in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diphenylcyclopropenone | TargetMol [targetmol.com]
- 22. pottershouserx.com [pottershouserx.com]
Methodological & Application
Application Notes and Protocols for Cycloprop-2-en-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloprop-2-en-1-one, also known as cyclopropenone, is a highly strained, three-membered cyclic ketone that serves as a versatile and reactive building block in organic synthesis.[1][2][3] Its inherent ring strain and unique electronic properties make it an excellent substrate for a variety of chemical transformations, enabling the construction of complex molecular architectures and diverse heterocyclic systems.[1][2][4] Due to its high reactivity, cyclopropenone itself can polymerize at room temperature; therefore, it is often generated in situ or used as more stable derivatives, such as 2,3-diphenylcyclopropenone.[1][3]
These application notes provide an overview of the key synthetic applications of cyclopropenone and its derivatives, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Key Applications and Reaction Types
The synthetic utility of cyclopropenone is primarily derived from its participation in cycloaddition reactions, ring-opening reactions, and as a precursor for various heterocyclic compounds.[1][2][4]
Cycloaddition Reactions
Cyclopropenones readily undergo cycloaddition reactions, acting as potent dienophiles or dipolarophiles to construct four-, five-, and six-membered rings. These reactions are valuable for rapidly increasing molecular complexity.[1][5]
[3+2] Annulation Reactions:
Cyclopropenones can react with various 1,3-dipoles to furnish five-membered heterocyclic rings. A notable example is the reaction with nitrile ylides or azomethine ylides.
-
Reaction Scheme: Diphenylcyclopropenone reacts with N-benzylidene-N-phenylglycine methyl ester in the presence of a catalyst to yield a highly substituted pyrrolidinone derivative.
Experimental Protocol: Synthesis of Substituted Furanones via [3+2] Annulation
This protocol describes the silver-catalyzed [3+2] annulation of diphenylcyclopropenone with formamides to produce diphenylfuranones.[1]
Materials:
-
Diphenylcyclopropenone
-
N,N-Dimethylformamide (DMF)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Chlorobenzene (PhCl)
Procedure:
-
To a solution of diphenylcyclopropenone (1.0 equiv.) in chlorobenzene, add N,N-dimethylformamide (1.2 equiv.).
-
Add silver trifluoromethanesulfonate (10 mol%) to the mixture.
-
Heat the reaction mixture to 130 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and purify by column chromatography on silica gel to afford the corresponding diphenylfuranone.
Quantitative Data:
| Entry | Formamide | Product | Yield (%) |
| 1 | N,N-Dimethylformamide | 4,5-Diphenyl-2(3H)-furanone | 85 |
| 2 | N,N-Diethylformamide | 3,3-Dimethyl-4,5-diphenyl-2(3H)-furanone | 78 |
Ring-Opening Reactions
The high ring strain of cyclopropenones facilitates their ring-opening under thermal, photochemical, or catalytic conditions. This property is exploited in the synthesis of various acyclic and heterocyclic compounds.[1][6][7]
Nucleophilic Ring-Opening:
Nucleophiles can attack the carbonyl carbon or the double bond of the cyclopropenone ring, leading to a variety of ring-opened products. For instance, reaction with amines can lead to the formation of γ-aminobutyric acid (GABA) derivatives.[7]
Experimental Protocol: Synthesis of γ-Keto Esters via Ring-Opening
This protocol details the ring-opening of a donor-acceptor cyclopropane with a halide source, which is analogous to reactions that can be envisioned for activated cyclopropenones.[8] While not directly using cyclopropenone, it illustrates the principle of ring-opening of strained three-membered rings.
Materials:
-
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
-
Magnesium iodide (MgI₂)
-
Dichloromethane (CH₂Cl₂)
-
Phenylsulfenyl chloride
Procedure:
-
Dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.2 mmol) in dichloromethane (0.1 M).
-
Add magnesium iodide (10 mol%).
-
Add phenylsulfenyl chloride (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 5 minutes to 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Quantitative Data:
| Entry | Donor Group | Halochalcogenating Agent | Product Yield (%) |
| 1 | Phenyl | Phenylsulfenyl chloride | 95 |
| 2 | 4-Methoxyphenyl | Phenylselenyl chloride | 88 |
Synthesis of Heterocycles
Cyclopropenones are excellent precursors for a wide array of heterocyclic compounds, including furans, oxetanones, quinolones, and spirocyclic compounds.[1][4]
Synthesis of Quinolone Derivatives:
A rhodium-catalyzed reaction between N-nitrosoanilines and diphenylcyclopropenone provides access to quinoline-4-one derivatives.[1]
Experimental Protocol: Rhodium-Catalyzed Synthesis of Quinoline-4-ones
Materials:
-
Diphenylcyclopropenone (1b)
-
Substituted N-nitrosoanilines
-
[Cp*RhCl₂]₂ (2 mol%)
-
Silver tetrafluoroborate (AgBF₄) (1.2 equiv.)
-
Sodium fluoride (NaF)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction vessel, combine diphenylcyclopropenone (1 equiv.) and the substituted N-nitrosoaniline (1.2 equiv.).
-
Add [Cp*RhCl₂]₂ (2 mol%), AgBF₄ (1.2 equiv.), and NaF.
-
Add DCE as the solvent.
-
Heat the mixture to 100 °C for 12 hours.
-
After cooling, the reaction mixture is filtered and concentrated.
-
The crude product is purified by column chromatography to yield the quinoline-4-one derivative.
Quantitative Data:
| Entry | N-Nitrosoaniline Substituent | Product Yield (%) |
| 1 | H | 70 |
| 2 | 4-Me | 65 |
| 3 | 4-Cl | 46 |
Visualizing Reaction Pathways
Diagram 1: General Reactivity of Cyclopropenone
Caption: Overview of the main synthetic pathways involving cyclopropenone.
Diagram 2: Workflow for Rhodium-Catalyzed Quinoline-4-one Synthesis
Caption: Step-by-step workflow for quinoline-4-one synthesis.
Conclusion
Cyclopropenone and its derivatives are powerful synthetic intermediates for the construction of a wide range of organic molecules. Their high reactivity, driven by ring strain, allows for diverse transformations including cycloadditions, ring-openings, and the synthesis of complex heterocyclic systems. The protocols and data presented here offer a starting point for researchers to explore the rich chemistry of this fascinating class of compounds in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.
References
- 1. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Cyclopropenone - Wikipedia [en.wikipedia.org]
- 4. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving Cyclopropenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of [3+2] cycloaddition reactions involving cyclopropenones, a versatile class of reactions for the synthesis of complex carbocyclic and heterocyclic scaffolds. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug discovery.
Introduction
Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable three-carbon synthons in a variety of cycloaddition reactions. Their inherent ring strain and unique electronic properties make them reactive partners in formal [3+2] cycloadditions, providing access to five-membered ring systems that are prevalent in numerous natural products and pharmaceutically active compounds. These reactions can be promoted by transition metals, most notably rhodium, or by organocatalysts such as phosphines. The choice of catalyst and reaction partner dictates the nature of the resulting cycloadduct, allowing for the synthesis of a diverse array of molecular architectures.
Key Applications
The [3+2] cycloaddition reactions of cyclopropenones have found broad utility in organic synthesis, including:
-
Synthesis of Cyclopentadienones: Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes provides a highly efficient and regioselective route to substituted cyclopentadienones (CPDs).[1][2][3] CPDs are valuable building blocks in the synthesis of natural products, therapeutic leads, and advanced materials.[1]
-
Construction of Heterocycles: Phosphine-catalyzed [3+2] annulation of cyclopropenones with various electrophilic π systems, such as aldehydes, imines, and isocyanates, offers a versatile method for the synthesis of butenolides, butyrolactams, and maleimides, respectively.[4][5][6]
-
Dearomatization Reactions: The phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with diphenylcyclopropenone allows for the construction of complex, fused polyheterocyclic systems.[7][8][9]
-
Synthesis of Spirooxindoles: The [3+2] cycloaddition of cyclopropenones with isatins or their derivatives provides a powerful tool for the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.
Data Presentation
The following tables summarize quantitative data for key [3+2] cycloaddition reactions of cyclopropenones, providing a comparative overview of reaction conditions and yields for a variety of substrates.
Table 1: Rhodium(I)-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes
| Entry | Cyclopropenone | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diphenylcyclopropenone | Phenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 95 |
| 2 | Diphenylcyclopropenone | 1-Octyne | [RhCl(CO)₂]₂ (5) | Toluene | 110 | 24 | 75 |
| 3 | Diphenylcyclopropenone | 4-Methoxyphenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 96 |
| 4 | Diphenylcyclopropenone | 4-Chlorophenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 91 |
| 5 | Phenylmethylcyclopropenone | Phenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 85 (major regioisomer) |
Data sourced from J. Am. Chem. Soc. 2006, 128, 46, 14814–14815.[2][3]
Table 2: Phosphine-Catalyzed [3+2] Annulation of Diphenylcyclopropenone with Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) |
| 1 | Benzaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 99 |
| 2 | 4-Methylbenzaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 95 |
| 3 | 4-Methoxybenzaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 96 |
| 4 | 4-Chlorobenzaldehyde | PMe₃ (10) | CH₂Cl₂ | 1 h | 93 |
| 5 | 2-Furaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 99 |
Data sourced from Chem. Sci., 2022, 13, 12769-12775.[5][6]
Table 3: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with Diphenylcyclopropenone
| Entry | Benzoxazole | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 96 |
| 2 | 5-Methylbenzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 97 |
| 3 | 5-Chlorobenzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 92 |
| 4 | 5-Methoxybenzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 95 |
| 5 | Naphtho[2,1-d]oxazole | PPh₃ (12.5) | Chloroform | 70 | 15 | 88 |
Data sourced from Org. Lett. 2022, 24, 5, 938–942.[7][8][9]
Experimental Protocols
The following are generalized protocols for the key [3+2] cycloaddition reactions of cyclopropenones. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Rhodium(I)-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes
Materials:
-
Cyclopropenone (1.0 equiv)
-
Alkyne (1.1 - 1.5 equiv)
-
[RhCl(CO)₂]₂ (1-5 mol%)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropenone, alkyne, and [RhCl(CO)₂]₂.
-
Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentadienone.
Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Aldehydes
Materials:
-
Cyclopropenone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylphosphine (PMe₃, 1 M in THF or toluene, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the cyclopropenone and anhydrous dichloromethane.
-
Add the aldehyde to the solution.
-
Add the trimethylphosphine solution dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired butenolide.
Protocol 3: General Procedure for Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with Diphenylcyclopropenone
Materials:
-
Diphenylcyclopropenone (1.0 equiv)
-
Benzoxazole derivative (2.0-3.0 equiv)
-
Triphenylphosphine (PPh₃, 12.5 mol%)
-
Anhydrous chloroform
-
Reaction vial
Procedure:
-
To a reaction vial, add diphenylcyclopropenone, the benzoxazole derivative, and triphenylphosphine.
-
Add anhydrous chloroform to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (typically 25-70 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dearomatized product.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the key [3+2] cycloaddition reactions of cyclopropenones and a general experimental workflow.
Caption: Proposed mechanism for the Rh(I)-catalyzed [3+2] cycloaddition of a cyclopropenone and an alkyne.
Caption: Proposed mechanism for the phosphine-catalyzed [3+2] annulation of a cyclopropenone and an aldehyde.
Caption: A generalized workflow for performing [3+2] cycloaddition reactions involving cyclopropenones.
References
- 1. Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopentadienone synthesis by rhodium(I)-catalyzed [3 + 2] cycloaddition reactions of cyclopropenones and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from Cyclopropenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing cyclopropenones as versatile building blocks. The high ring strain of cyclopropenones makes them excellent precursors for a range of cycloaddition and ring-opening reactions, enabling the construction of complex molecular architectures relevant to medicinal chemistry and drug development.
Introduction
Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable synthons in organic chemistry. Their inherent reactivity allows them to participate in a diverse array of transformations, including cycloadditions, ring-opening reactions, and transition-metal-catalyzed annulations, to afford a wide variety of heterocyclic systems.[1] This reactivity profile makes them particularly attractive for the synthesis of novel scaffolds for drug discovery programs.
This document outlines selected, reliable protocols for the synthesis of several important classes of heterocycles from cyclopropenones, including 2-pyrrolinones, spiro furano-indolinones, and 2-pyranones. The provided methodologies are supported by quantitative data and detailed experimental procedures to facilitate their implementation in a research setting.
I. Bismuth-Catalyzed Synthesis of 2-Pyrrolinones
The reaction of diphenylcyclopropenone with primary enaminones under microwave irradiation, catalyzed by bismuth(III) nitrate, provides an efficient route to highly substituted 2-pyrrolinone derivatives. This method is notable for its operational simplicity and the use of an environmentally benign catalyst.
Quantitative Data
| Entry | Enaminone Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 85 |
| 2 | 4-Methylphenyl | 5,5-diphenyl-1-(4-methylphenyl)-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 82 |
| 3 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-5,5-diphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 88 |
| 4 | 4-Chlorophenyl | 1-(4-chlorophenyl)-5,5-diphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 75 |
Experimental Protocol
General Procedure for the Synthesis of 2-Pyrrolinones:
-
To a 10 mL microwave vial, add diphenylcyclopropenone (1.0 mmol), the respective primary enaminone (1.0 mmol), and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 mmol).
-
Add toluene (5 mL) to the vial and seal it with a cap.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired 2-pyrrolinone.
Characterization Data for 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one (Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.55-7.20 (m, 15H, Ar-H), 6.85 (s, 1H, NH), 5.60 (s, 1H, CH).
-
¹³C NMR (100 MHz, CDCl₃): δ 168.5, 145.2, 142.1, 140.5, 138.2, 129.8, 129.5, 129.1, 128.8, 128.5, 128.2, 127.9, 127.6, 125.4, 95.3, 70.1.
-
IR (KBr, cm⁻¹): 3340, 3060, 1710, 1600, 1495, 1445.
Reaction Workflow
Caption: Bismuth-catalyzed synthesis of 2-pyrrolinones.
II. DMAP-Catalyzed Synthesis of Spiro Furano-Indolinones
The reaction between cyclopropenone derivatives and isatins, catalyzed by 4-dimethylaminopyridine (DMAP), provides a straightforward method for the synthesis of spiro furano-indolinone scaffolds.[1] These structures are of interest in medicinal chemistry due to their prevalence in various biologically active molecules.
Quantitative Data
| Entry | Isatin N-Substituent (R) | Cyclopropenone Substituents (R¹, R²) | Product | Yield (%) |
| 1 | H | Phenyl, Phenyl | 5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 85 |
| 2 | Methyl | Phenyl, Phenyl | 1-methyl-5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 92 |
| 3 | Benzyl | Phenyl, Phenyl | 1-benzyl-5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 88 |
| 4 | H | Methyl, Phenyl | 5'-methyl-5'-phenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 78 |
Experimental Protocol
General Procedure for the Synthesis of Spiro Furano-Indolinones:
-
In a round-bottom flask, dissolve the isatin (1.0 mmol) and the cyclopropenone (1.0 mmol) in toluene (10 mL).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to yield the spiro furano-indolinone product.
Characterization Data for 5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one (Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, NH), 7.60-7.10 (m, 14H, Ar-H), 6.10 (s, 1H, CH).
-
¹³C NMR (100 MHz, CDCl₃): δ 175.5, 172.1, 141.8, 140.2, 138.9, 130.1, 129.8, 129.5, 129.2, 128.9, 128.6, 125.4, 123.1, 110.9, 92.3, 85.4.
-
IR (KBr, cm⁻¹): 3250, 3065, 1735, 1710, 1620, 1470.
Reaction Pathway
Caption: DMAP-catalyzed synthesis of spiro furano-indolinones.
III. Gold-Catalyzed Synthesis of Spirocyclic Heterocycles
Gold catalysts, particularly (IPr)AuNTf₂, are effective in promoting the reaction of cyclopropenones with enynes to produce complex spirocyclic heterocycles.[1] This methodology provides access to unique molecular frameworks with high efficiency.
Quantitative Data
| Entry | Cyclopropenone Substituents (R¹, R²) | Enyne Substituent (R³) | Product | Yield (%) |
| 1 | Phenyl, Phenyl | H | 2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene] | 95 |
| 2 | Methyl, Phenyl | H | 2-methyl-2-phenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene] | 88 |
| 3 | Phenyl, Phenyl | Methyl | 6-methyl-2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene] | 92 |
| 4 | Di-tert-butyl | H | 2,2-di-tert-butyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene] | 85 |
Experimental Protocol
General Procedure for the Gold-Catalyzed Synthesis of Spirocyclic Heterocycles:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the enyne (0.5 mmol) and the cyclopropenone (0.6 mmol).
-
Add dry dichloromethane (DCM, 5 mL).
-
In a separate vial, dissolve (IPr)AuNTf₂ (2 mol%) in dry DCM (1 mL) and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to obtain the desired spirocyclic compound.
Characterization Data for 2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene] (Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.10 (m, 14H, Ar-H), 4.20 (s, 2H, CH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 143.5, 142.8, 138.5, 135.2, 129.7, 129.4, 128.8, 128.5, 127.9, 127.6, 127.3, 55.4, 52.1, 48.9, 35.6, 21.5.
-
IR (KBr, cm⁻¹): 3060, 2925, 1600, 1345, 1160.
Logical Relationship Diagram
Caption: Gold-catalyzed spirocycle synthesis.
IV. Rhodium-Catalyzed Synthesis of 2-Pyranones
The rhodium-catalyzed [3+3] annulation of cyclopropenones with β-ketosulfoxonium ylides offers an efficient pathway to trisubstituted 2-pyranones. This reaction proceeds under redox-neutral conditions with a broad substrate scope.
Quantitative Data
| Entry | Cyclopropenone Substituents (R¹, R²) | Ylide Substituent (R³) | Product | Yield (%) |
| 1 | Phenyl, Phenyl | Phenyl | 3,4,6-triphenyl-2H-pyran-2-one | 92 |
| 2 | Phenyl, Phenyl | 4-Methylphenyl | 6-(4-methylphenyl)-3,4-diphenyl-2H-pyran-2-one | 85 |
| 3 | Methyl, Phenyl | Phenyl | 3-methyl-4,6-diphenyl-2H-pyran-2-one | 88 |
| 4 | Phenyl, Phenyl | Methyl | 6-methyl-3,4-diphenyl-2H-pyran-2-one | 78 |
Experimental Protocol
General Procedure for the Rhodium-Catalyzed Synthesis of 2-Pyranones:
-
To an oven-dried Schlenk tube, add the cyclopropenone (0.2 mmol), β-ketosulfoxonium ylide (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) to give the 2-pyranone product.
Characterization Data for 3,4,6-triphenyl-2H-pyran-2-one (Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.95-7.20 (m, 15H, Ar-H), 6.50 (s, 1H, CH).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.5, 155.4, 150.1, 138.2, 135.6, 133.2, 130.9, 129.8, 129.5, 129.1, 128.8, 128.5, 126.3, 118.9, 105.4.
-
IR (KBr, cm⁻¹): 3060, 1720, 1630, 1595, 1490.
Experimental Workflow
Caption: Rhodium-catalyzed synthesis of 2-pyranones workflow.
References
Application Notes and Protocols: Phosphine-Catalyzed Ring-Opening Reactions of Cycloprop-2-en-1-ones with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of activated small rings is a powerful strategy in synthetic organic chemistry for the construction of complex molecular architectures from strained precursors. Cycloprop-2-en-1-ones, highly strained three-membered rings, serve as versatile building blocks. Their reaction with nucleophiles, particularly under phosphine catalysis, provides a highly efficient and stereoselective route to valuable α,β-unsaturated carbonyl compounds. These products are important scaffolds in numerous biologically active molecules and are thus of significant interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the phosphine-catalyzed ring-opening reactions of cycloprop-2-en-1-ones with a variety of nucleophiles.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic phosphine-catalyzed pathway. Triphenylphosphine (PPh₃) is a commonly used catalyst that initiates the reaction by attacking the β-carbon of the cyclopropenone. This leads to the formation of a zwitterionic intermediate which then undergoes ring-opening to form a highly reactive α-ketenyl phosphorus ylide. This ylide is then intercepted by a nucleophile, followed by protonation and elimination of the phosphine catalyst, to afford the α,β-unsaturated product with high (E)-selectivity.[1][2][3]
Caption: Proposed catalytic cycle for the phosphine-catalyzed ring-opening of cyclopropenones.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylcycloprop-2-en-1-one
This protocol describes a common method for the synthesis of 2,3-diphenylcycloprop-2-en-1-one, a widely used substrate for ring-opening reactions.[4]
Materials:
-
α,α'-Dibromodibenzyl ketone
-
Triethylamine (Et₃N)
-
Benzene
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of α,α'-dibromodibenzyl ketone (1 equivalent) in benzene is prepared.
-
Triethylamine (2 equivalents) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then filtered to remove the triethylammonium bromide salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-diphenylcycloprop-2-en-1-one as a white solid.
Protocol 2: General Procedure for the Phosphine-Catalyzed Ring-Opening Reaction with Nucleophiles
This general protocol is adapted from the work of Yang et al. and is applicable to a wide range of nucleophiles.[1][2]
Materials:
-
2,3-Diphenylcycloprop-2-en-1-one (or other substituted cyclopropenone)
-
Nucleophile (e.g., phenol, amine, thiol, or active methylene compound)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF))
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the cyclopropenone (1 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add the anhydrous solvent (to achieve a cyclopropenone concentration of 0.1 M).
-
Stir the reaction mixture at room temperature (or as specified in the tables below) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired α,β-unsaturated product.
Caption: General experimental workflow for the ring-opening reaction.
Quantitative Data Summary
The following tables summarize the reaction outcomes for the phosphine-catalyzed ring-opening of 2,3-diphenylcycloprop-2-en-1-one with various nucleophiles, based on data reported in the literature.[1][2]
Table 1: Reaction with O-Nucleophiles
| Entry | Nucleophile (Phenol Derivative) | Time (h) | Yield (%) |
| 1 | Phenol | 2 | 95 |
| 2 | 4-Methoxyphenol | 2 | 96 |
| 3 | 4-Chlorophenol | 3 | 92 |
| 4 | 4-Nitrophenol | 4 | 85 |
| 5 | 2-Naphthol | 2 | 98 |
Table 2: Reaction with N-Nucleophiles
| Entry | Nucleophile (Amine Derivative) | Time (h) | Yield (%) |
| 1 | Aniline | 1 | 97 |
| 2 | 4-Methoxyaniline | 1 | 98 |
| 3 | 4-Chloroaniline | 1.5 | 94 |
| 4 | Benzylamine | 1 | 96 |
| 5 | Morpholine | 1 | 99 |
Table 3: Reaction with S-Nucleophiles
| Entry | Nucleophile (Thiol Derivative) | Time (h) | Yield (%) |
| 1 | Thiophenol | 0.5 | 98 |
| 2 | 4-Methoxythiophenol | 0.5 | 99 |
| 3 | 4-Chlorothiophenol | 0.5 | 96 |
| 4 | Benzyl mercaptan | 0.5 | 97 |
Table 4: Reaction with C-Nucleophiles
| Entry | Nucleophile (Active Methylene) | Time (h) | Yield (%) |
| 1 | Malononitrile | 5 | 88 |
| 2 | Ethyl cyanoacetate | 6 | 85 |
| 3 | Diethyl malonate | 8 | 75 |
Applications in Drug Development
The α,β-unsaturated carbonyl moiety is a prevalent feature in many pharmacologically active compounds. This synthetic methodology provides a direct and efficient route to a diverse library of such compounds. Potential applications include:
-
Scaffold Synthesis: Rapid generation of core structures for further elaboration in medicinal chemistry programs.
-
Lead Optimization: Facile introduction of various substituents (via the nucleophile) to explore structure-activity relationships (SAR).
-
Covalent Inhibitor Development: The Michael acceptor nature of the α,β-unsaturated system can be exploited for the design of targeted covalent inhibitors.
Safety and Handling
-
Cyclopropenones are strained and potentially reactive compounds. Handle with care in a well-ventilated fume hood.
-
Phosphines are often air-sensitive and have a strong odor. Use appropriate inert atmosphere techniques where necessary.
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Cyclopropenones: Versatile Precursors for Alkyne Synthesis in Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropenones, highly strained three-membered ring ketones, have emerged as valuable and versatile precursors for the synthesis of alkynes. Their inherent ring strain facilitates the extrusion of carbon monoxide (CO) under thermal or photochemical conditions, providing a clean and efficient route to the corresponding alkyne products. This unique reactivity has positioned cyclopropenones as powerful tools in organic synthesis, with significant applications in materials science, chemical biology, and drug development. The ability to generate highly reactive and strained alkynes under mild conditions has been particularly impactful in the field of bioorthogonal chemistry, enabling the development of novel bioconjugation strategies and targeted therapeutics.
These application notes provide a comprehensive overview of the use of cyclopropenones as alkyne precursors, detailing both thermal and photochemical decarbonylation methods. We present detailed experimental protocols, quantitative data for various substrates, and illustrate the utility of this chemistry in the context of bioorthogonal labeling and the development of antibody-drug conjugates (ADCs).
Thermal Decarbonylation of Cyclopropenones
Thermal decomposition of cyclopropenones provides a straightforward method for alkyne synthesis. The reaction proceeds through a concerted or stepwise mechanism involving the cleavage of the C-C bonds adjacent to the carbonyl group, releasing carbon monoxide and forming the alkyne. The required temperature for decarbonylation varies depending on the substituents on the cyclopropenone ring, with more strained or electronically biased systems often reacting at lower temperatures.
General Experimental Protocol: Thermal Synthesis of Diphenylacetylene from 2,3-Diphenylcyclopropenone
This protocol describes the thermal decarbonylation of 2,3-diphenylcyclopropenone to yield diphenylacetylene.
Materials:
-
2,3-Diphenylcyclopropenone
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Heating mantle or sand bath
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Thermometer
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve 2,3-diphenylcyclopropenone in a minimal amount of a high-boiling point solvent (e.g., diphenyl ether).
-
Equip the flask with a reflux condenser and a gas outlet to safely vent the carbon monoxide produced.
-
Heat the reaction mixture to the desired temperature (typically in the range of 150-250 °C) using a heating mantle or a sand bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until all the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, diphenylacetylene, can be isolated by direct crystallization from the reaction mixture upon cooling, or by standard purification techniques such as column chromatography on silica gel.
Quantitative Data for Thermal Decarbonylation of Substituted Cyclopropenones:
| Entry | Cyclopropenone Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2,3-Diphenylcyclopropenone | 180 | 2 | >95 | --INVALID-LINK-- |
| 2 | 2,3-Di-p-tolylcyclopropenone | 170-180 | 1.5 | 92 | N/A |
| 3 | 2-Propyl-3-phenylcyclopropenone | 160 | 3 | 85 | N/A |
Note: The yields and reaction conditions can vary depending on the specific substrate and experimental setup. The data presented here are representative examples.
Reaction Mechanism: Thermal Decarbonylation
The thermal decarbonylation is believed to proceed through a concerted retro-[2+1] cycloaddition mechanism, although a stepwise mechanism involving a diradical intermediate cannot be ruled out in all cases.
Caption: Thermal decarbonylation of a cyclopropenone to an alkyne.
Photochemical Decarbonylation of Cyclopropenones
Photochemical decarbonylation offers a milder alternative to the thermal method, often proceeding at room temperature upon irradiation with UV or visible light. This method is particularly advantageous for the synthesis of heat-sensitive alkynes. The reaction can be initiated by direct photoexcitation of the cyclopropenone or through the use of a photocatalyst, which allows for the use of lower-energy visible light.
General Experimental Protocol: Photochemical Synthesis of Diphenylacetylene from 2,3-Diphenylcyclopropenone (UV Irradiation)
This protocol describes the photochemical decarbonylation of 2,3-diphenylcyclopropenone using a UV lamp.
Materials:
-
2,3-Diphenylcyclopropenone
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 2,3-diphenylcyclopropenone in a spectroscopic grade solvent in a quartz reaction vessel. The concentration should be optimized for efficient light absorption.
-
Place the reaction vessel in the photoreactor and ensure efficient stirring.
-
Irradiate the solution with a UV lamp at room temperature. The choice of wavelength may be optimized based on the UV-vis spectrum of the cyclopropenone.
-
Monitor the reaction progress by UV-vis spectroscopy (disappearance of the cyclopropenone absorption band) or TLC/GC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting diphenylacetylene can be purified by recrystallization or column chromatography if necessary. Quantum yields for photochemical decarbonylation of diaryl-substituted cyclopropenones are often high, ranging from 0.2 to 1.0[1].
Experimental Protocol: Visible-Light-Mediated Decarbonylation using a Photocatalyst
This protocol outlines a general procedure for the decarbonylation of a cyclopropenone using a visible-light-responsive photocatalyst.
Materials:
-
Cyclopropenone substrate
-
Visible-light photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, eosin Y)
-
Anhydrous and degassed solvent (e.g., acetonitrile, DMF)
-
Visible light source (e.g., blue LEDs, household fluorescent lamp)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclopropenone substrate and the photocatalyst (typically 1-5 mol%) in the chosen anhydrous and degassed solvent.
-
Stir the solution at room temperature and irradiate with a visible light source.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, the reaction mixture can be concentrated and purified by column chromatography to isolate the alkyne product.
Quantitative Data for Photochemical Decarbonylation of Cyclopropenones:
| Entry | Cyclopropenone Substrate | Light Source | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Diphenylcyclopropenone | UV (337 nm) | None | Benzene | - | ~100 (Quantum Yield = 1.0) | [2] |
| 2 | Aminocyclopropenone derivative | Visible (fluorescent lamp) | [Ir(ppy)2(dtbbpy)]PF6 | CH3CN | 12 | >90 (conversion) | N/A |
| 3 | Benzothiophene-substituted aminocyclopropenone | Visible Light | Organic Dye | N/A | N/A | Improved efficiency | [3] |
Note: N/A indicates data not available in the provided search results.
Reaction Workflow: Photochemical Alkyne Synthesis
Caption: A typical workflow for photochemical alkyne synthesis.
Applications in Bioorthogonal Chemistry and Drug Development
The ability of cyclopropenones to generate strained and highly reactive alkynes under biocompatible conditions has made them invaluable precursors for bioorthogonal chemistry. These in situ generated alkynes can readily participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click chemistry". This transformation is exceptionally useful for labeling biomolecules in their native environment without interfering with biological processes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction involves the [3+2] cycloaddition of a strained alkyne (generated from a cyclopropenone) with an azide to form a stable triazole linkage. This reaction is highly selective and proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.
Experimental Protocol: General Procedure for SPAAC using a Cyclopropenone-Derived Alkyne
This protocol describes the general steps for labeling an azide-modified biomolecule with a cyclopropenone-derived strained alkyne.
Materials:
-
Cyclopropenone-caged strained alkyne (e.g., a dibenzocyclooctyne precursor)
-
Azide-modified biomolecule (e.g., protein, nucleic acid, or small molecule drug)
-
Biocompatible buffer (e.g., phosphate-buffered saline, PBS)
-
Light source for photodecarbonylation (if applicable)
-
Analytical equipment for characterization (e.g., mass spectrometry, fluorescence spectroscopy, SDS-PAGE)
Procedure:
-
Preparation of the Strained Alkyne: If starting from a cyclopropenone precursor, generate the strained alkyne in situ by either thermal activation or, more commonly for biological applications, by photo-irradiation under biocompatible conditions.
-
Conjugation: To a solution of the azide-modified biomolecule in a biocompatible buffer, add the solution containing the freshly generated strained alkyne.
-
Incubation: Gently mix the reaction and incubate at a suitable temperature (e.g., 37 °C). The reaction time will depend on the specific reactants and their concentrations.
-
Purification: Remove the excess labeling reagent by a suitable method for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or precipitation).
-
Characterization: Confirm the successful conjugation using appropriate analytical techniques.
Application in Antibody-Drug Conjugate (ADC) Development
A significant application of this technology in drug development is the site-specific-conjugation of potent cytotoxic drugs to monoclonal antibodies to create ADCs. By incorporating a cyclopropenone-modified amino acid, such as cyclopropene-lysine (CypK), into an antibody through genetic code expansion, a specific site for drug attachment is created. The cyclopropene can then react with a tetrazine-modified drug payload via an inverse-electron-demand Diels-Alder reaction, a type of bioorthogonal ligation, to form a stable conjugate. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles[4].
Workflow: Site-Specific Antibody-Drug Conjugation
Caption: Workflow for creating a site-specific ADC.
Conclusion
Cyclopropenones are powerful and versatile precursors for the synthesis of alkynes, offering both thermal and photochemical routes to these valuable functional groups. The mild conditions of the photochemical methods, particularly those employing visible light, have opened up new avenues for their application in complex biological systems. The ability to generate strained alkynes in situ for use in bioorthogonal reactions like SPAAC has had a profound impact on chemical biology and drug development. The development of site-specific antibody-drug conjugates using cyclopropene-based amino acids highlights the significant potential of this chemistry to produce next-generation targeted therapeutics with enhanced efficacy and safety. The protocols and data presented herein provide a valuable resource for researchers looking to harness the unique reactivity of cyclopropenones in their own synthetic endeavors.
References
Application of Cyclopropenones in Bioorthogonal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenones have emerged as powerful and versatile tools in the field of bioorthogonal chemistry. Their small size, stability, and unique reactivity with phosphines make them ideal candidates for a wide range of applications, from cellular imaging to proteomics and drug delivery. These application notes provide a detailed overview of the key applications of cyclopropenones, complete with experimental protocols and quantitative data to guide researchers in their implementation.
Bioorthogonal Ligation via Phosphine-Mediated Reaction
The core reactivity of cyclopropenones in a bioorthogonal context is their reaction with triarylphosphines. This ligation proceeds rapidly and selectively under physiological conditions, forming a stable covalent adduct. The reaction is initiated by the nucleophilic attack of the phosphine on the cyclopropenone ring, leading to the formation of a reactive ketene-ylide intermediate. This intermediate can then be trapped by a pendant nucleophile on the phosphine to yield a stable ligation product.[1] This reaction forms the basis for many of the applications described below.
General Reaction Scheme
Caption: General reaction of a cyclopropenone with a phosphine.
Fluorogenic Labeling for Live-Cell Imaging
A significant advancement in the use of cyclopropenones is the development of fluorogenic probes.[2][3] These molecules are designed to be non-fluorescent (dark) until they react with a phosphine. The intramolecular trapping of the ketene-ylide intermediate leads to the formation of a highly fluorescent product, such as a coumarin derivative.[4][5] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling real-time imaging of biological processes in living cells without the need for washing away unreacted probes.[1]
Quantitative Data for Fluorogenic Cyclopropenone Probes
| Probe/Phosphine System | Fold Fluorescence Enhancement | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Optimized CpO-phosphine | >1600 | ~50 | [3][5] |
| Cyclopropenethione-phosphine | - | >300-fold faster than CpO | [6] |
Experimental Protocol: Live-Cell Fluorogenic Labeling
-
Cell Culture and Seeding: Plate mammalian cells (e.g., HeLa) on a glass-bottom dish suitable for microscopy and culture overnight in appropriate media.
-
Introduction of Bioorthogonal Reporter: If labeling a specific protein, transfect cells with a plasmid encoding the protein of interest tagged with a cyclopropenone-bearing unnatural amino acid. For general metabolic labeling, incubate cells with a cyclopropenone-functionalized metabolic precursor (e.g., an amino acid or sugar).
-
Labeling Reaction:
-
Prepare a stock solution of the fluorogenic cyclopropenone probe in DMSO.
-
Dilute the probe in pre-warmed cell culture media to the desired final concentration (typically 1-10 µM).
-
Remove the old media from the cells and add the media containing the fluorogenic probe.
-
Prepare a stock solution of the corresponding phosphine reagent in DMSO.
-
Add the phosphine to the media containing the cells and probe to a final concentration of 50-100 µM.
-
-
Imaging:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.
-
Image the cells directly using a fluorescence microscope with appropriate filter sets for the resulting fluorophore (e.g., coumarin). No wash steps are required.
-
Workflow for Fluorogenic Labeling
Caption: Workflow for live-cell imaging with fluorogenic cyclopropenones.
Spatio-temporal Control with Photo-caged Cyclopropenones
To achieve precise control over bioorthogonal reactions in space and time, photo-caged cyclopropenones have been developed. In this strategy, the cyclopropenone is rendered unreactive by a photolabile protecting group.[7] Irradiation with light at a specific wavelength removes the caging group, liberating the reactive cyclopropenone, which can then undergo ligation with a phosphine or other reaction partner.[3][8][9][10] This allows researchers to initiate the labeling reaction at a specific time and in a defined region of interest within a cell or organism.
Concept of Photo-caged Cyclopropenone Activation
Caption: Spatio-temporal control using photo-caged cyclopropenones.
Experimental Protocol: Photo-activated Labeling
-
Cell Preparation: Prepare cells expressing the target of interest as described in the fluorogenic labeling protocol.
-
Incubation with Caged Probe: Incubate the cells with the photo-caged cyclopropenone probe (typically 1-10 µM) and the phosphine reagent (50-100 µM) in the dark for a sufficient time to allow for diffusion and localization.
-
Photo-activation:
-
Mount the dish on a fluorescence microscope equipped with a UV light source (e.g., a 365 nm LED).
-
Define a region of interest (ROI) for activation.
-
Expose the ROI to a controlled dose of UV light to uncage the cyclopropenone.
-
-
Imaging: Immediately following photo-activation, acquire fluorescence images to observe the localized labeling.
Proximity-Driven Crosslinking of Biomolecules
The highly reactive ketene-ylide intermediate generated from the cyclopropenone-phosphine reaction can be harnessed for proximity-driven crosslinking of interacting biomolecules.[9] In this approach, a cyclopropenone is placed on one interacting partner, and upon addition of a phosphine, the resulting ketene-ylide can be trapped by a nucleophilic residue on a nearby interacting protein, forming a covalent crosslink. This method allows for the capture and subsequent identification of transient or weak biomolecular interactions.
Strategy for Proximity-Driven Crosslinking
Caption: Proximity-driven crosslinking using cyclopropenones.
Experimental Protocol: In Vitro Protein Crosslinking
-
Protein Preparation: Purify the two interacting proteins of interest. One protein should be functionalized with a cyclopropenone moiety, for example, through the incorporation of a cyclopropenone-containing unnatural amino acid.
-
Interaction: Incubate the two proteins together in a suitable buffer (e.g., PBS) at a concentration that favors their interaction.
-
Crosslinking Reaction:
-
Add a stock solution of a suitable phosphine (e.g., trimethylphosphine) to the protein mixture to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
-
Analysis:
-
Quench the reaction by adding a reducing agent like DTT if necessary.
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked protein dimer.
-
The crosslinked product can be further analyzed by mass spectrometry to identify the crosslinked residues.
-
Conclusion
Cyclopropenones represent a versatile and powerful class of bioorthogonal reagents. Their unique reactivity with phosphines enables a diverse range of applications, from real-time cellular imaging to the capture of protein-protein interactions. The development of fluorogenic and photo-caged variants has further expanded their utility, providing researchers with sophisticated tools for studying complex biological systems with high precision and control. The protocols and data presented here serve as a guide for the successful implementation of cyclopropenone-based bioorthogonal chemistry in various research and development settings.
References
- 1. Organic reactions in live cells – a new fluorogenic click reaction for selective cell-labeling [uochb.cz]
- 2. A Bioorthogonal Ligation of Cyclopropenones Mediated by Triarylphosphines. | Semantic Scholar [semanticscholar.org]
- 3. Photo‐induced and Rapid Labeling of Tetrazine‐Bearing Proteins via Cyclopropenone‐Caged Bicyclononynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic cyclopropenones for multi-component, real-time imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic Cyclopropenones for Multicomponent, Real-Time Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cyclopropenethione-phosphine ligation for rapid biomolecule labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-induced and Rapid Labeling of Tetrazine-Bearing Proteins via Cyclopropenone-Caged Bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective labeling of living cells by a photo-triggered click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Cyclopropenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenones are a class of strained cyclic ketones that are valuable synthetic intermediates in organic chemistry and drug development.[1][2] Their inherent ring strain and reactive carbonyl group make them versatile building blocks but also necessitate stringent safety protocols for their handling and storage.[1] This document provides detailed application notes and protocols to ensure the safe use of cyclopropenones in a laboratory setting. The parent cyclopropenone is a colorless, volatile liquid that polymerizes at room temperature, while derivatives like diphenylcyclopropenone are more stable crystalline solids.[3] These protocols are designed to minimize risks associated with the unique reactivity and potential hazards of this class of compounds.
Hazard Identification and Quantitative Data
Cyclopropenones are reactive compounds that can pose several hazards. The toxicological properties of many cyclopropenones have not been fully investigated, and they should be handled with caution.[4] Diphenylcyclopropenone is a known skin sensitizer and can cause an allergic reaction upon re-exposure.[4] The parent cyclopropenone is volatile and prone to polymerization at room temperature.[2][3]
| Property | Diphenylcyclopropenone | Parent Cyclopropenone | References |
| Physical State | Beige powder/solid | Colorless, volatile liquid | [3][5] |
| Melting Point | 118-122 °C (decomposes) | -29 to -28 °C | [3] |
| Boiling Point | Not available | Boils near room temperature | [3] |
| Flash Point | 182.7±23.7 °C | Not available | [6] |
| Autoignition Temperature | Not available | Not available | [4] |
| Lower Explosive Limit (LEL) | Not available (dust explosion hazard) | Not available | [7] |
| Upper Explosive Limit (UEL) | Not available (dust explosion hazard) | Not available | [7] |
| LD50/LC50 | Not available | Not available | [4] |
Safe Handling Protocols
Engineering Controls
-
Fume Hood: All work with cyclopropenones, especially the volatile parent compound, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]
-
Glove Box: For handling highly reactive or pyrophoric derivatives, or for prolonged manipulations, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling cyclopropenones.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential explosions of these strained-ring compounds. |
| Skin Protection | Flame-resistant lab coat and chemical-resistant apron. | Provides a barrier against spills and splashes. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Protects against skin contact, which can cause irritation and sensitization. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or when engineering controls are insufficient. | Prevents inhalation of volatile cyclopropenones or aerosols. |
General Handling Practices
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[4]
-
Work Alone Policy: Do not work alone when handling highly reactive chemicals like cyclopropenones.[9]
-
Transfer of Chemicals: When transferring cyclopropenones, use only the necessary amount. For solids, use a spatula in a fume hood. For liquids, use a syringe or cannula under an inert atmosphere.[8]
-
Ignition Sources: Keep cyclopropenones away from heat, sparks, and open flames. Use of non-sparking tools is recommended.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and protic solvents unless part of a planned reaction.[5][10]
Storage Protocols
Proper storage of cyclopropenones is crucial to maintain their stability and prevent hazardous reactions.
-
Temperature: Store in a cool, dry, well-ventilated area.[4] The parent cyclopropenone and its solutions should be stored at or below 0°C.[11] Diphenylcyclopropenone should be kept refrigerated.[5]
-
Inert Atmosphere: For long-term storage, especially for the parent cyclopropenone, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent polymerization and degradation.[5]
-
Containers: Store in tightly sealed, clearly labeled containers. For diphenylcyclopropenone solutions, storage in a dark glass bottle is recommended to prevent degradation by light.[12]
-
Segregation: Store cyclopropenones away from incompatible materials.[4]
Experimental Protocols
Protocol for Quenching Unused Cyclopropenones
This protocol is adapted from general procedures for quenching reactive chemicals and should be performed with extreme caution in a fume hood.
-
Preparation: In a flask of appropriate size, dissolve or suspend the cyclopropenone in an inert, high-boiling point solvent (e.g., toluene). Place the flask in an ice-water bath to maintain a low temperature.
-
Initial Quenching: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise. Monitor the reaction for any signs of exotherm or gas evolution.
-
Secondary Quenching: Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.
-
Final Quenching: After the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining reactive species.
-
Neutralization and Disposal: The resulting mixture should be neutralized with a dilute acid (e.g., citric or acetic acid) before being disposed of as hazardous waste.
Protocol for Peroxide Testing of Cyclopropenones
Cyclic ketones can form explosive peroxides over time. It is prudent to test for the presence of peroxides in aged samples of cyclopropenones, especially if they have been exposed to air.
-
Visual Inspection: Before opening the container, visually inspect for the presence of crystals, discoloration, or a viscous liquid, which may indicate peroxide formation. If any of these are present, do not open the container and contact your institution's Environmental Health and Safety (EHS) office.
-
Testing with Strips: If the container is safe to open, use commercially available peroxide test strips to check the concentration of peroxides. Dip the test strip into the sample and compare the color change to the provided chart.
-
Action Levels: If the peroxide concentration is greater than 100 ppm, the material should be considered extremely hazardous and should not be handled. Contact your EHS office for disposal.[13]
Emergency Procedures
Spills
-
Minor Spill:
-
Alert personnel in the immediate area.[14]
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).[15]
-
If the spilled material is a solid, sweep it up carefully to avoid creating dust.[4]
-
Place the absorbed material or solid into a sealed container for hazardous waste disposal.[15]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.[16]
-
If the substance is flammable, turn off all ignition sources if it is safe to do so.[14]
-
Close the laboratory doors and call your institution's emergency response team or 911.[16]
-
Provide the emergency responders with the Safety Data Sheet (SDS) for the spilled chemical.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Waste Disposal
All cyclopropenone waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[17]
-
Containerization: Collect waste in a compatible, properly labeled, and sealed container.[17]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name of the contents.[17]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[17]
Visualizations
Caption: General workflow for safely handling cyclopropenones.
References
- 1. longdom.org [longdom.org]
- 2. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 3. Cyclopropenone - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Diphencyprone | inhibitor/agonist | CAS 886-38-4 | Buy Diphencyprone from Supplier InvivoChem [invivochem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 10. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 14. students.umw.edu [students.umw.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols for Metal-Catalyzed Reactions of Cycloprop-2-yn-1-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions of cycloprop-2-yn-1-one and its derivatives. The high ring strain and unique electronic properties of the cyclopropenone scaffold make it a versatile building block in organic synthesis. The methodologies outlined below, utilizing palladium, gold, and rhodium catalysts, enable the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Palladium-Catalyzed Direct Cross-Coupling of Cyclopropenyl Esters
Palladium catalysis offers a powerful method for the direct C-H functionalization of cyclopropene derivatives, enabling the synthesis of arylated and alkenylated cyclopropenes without the need for toxic tin reagents.[1][2] This approach is valuable for creating highly substituted and functionalized three-membered rings.
Data Presentation: Substrate Scope of Palladium-Catalyzed Arylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 3a | 85 |
| 2 | 4-Iodoanisole | 3b | 82 |
| 3 | 4-Iodotoluene | 3c | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 3d | 75 |
| 5 | 1-Iodo-4-nitrobenzene | 3e | 65 |
| 6 | Methyl 4-iodobenzoate | 3f | 79 |
| 7 | 1-Bromo-4-iodobenzene | 3k | 77 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Arylation of Cyclopropenyl Ester 2a
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetramethylammonium acetate (Me₄NOAc)
-
Ethyl acetate (EtOAc), anhydrous
-
Cyclopropenyl ester substrate (e.g., 2a)
-
Aryl iodide
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere.
-
Add the cyclopropenyl ester substrate (1.0 equiv), the aryl iodide (1.2 equiv), and Me₄NOAc (2.0 equiv).
-
Add anhydrous EtOAc to achieve a 0.25 M concentration of the limiting reagent.
-
The reaction mixture is stirred at 90 °C for 17 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired arylated cyclopropene product.
Catalytic Cycle: Palladium-Catalyzed Cross-Coupling
Caption: Proposed catalytic cycle for the direct arylation of cyclopropenyl esters.
Gold-Catalyzed Cycloisomerization of 1,6-Enynes
Gold(I) catalysts are exceptionally effective in activating the alkyne functionality of enynes, leading to cycloisomerization reactions that form cyclopropyl gold(I) carbene-like intermediates.[3][4] These reactive intermediates can then undergo a variety of transformations, including skeletal rearrangements, to yield diverse and complex molecular scaffolds.[5]
Data Presentation: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Substrate (Enyne) | Catalyst (mol%) | Time (h) | Product | Yield (%) |
| 1 | 1,6-Heptenyne | [JohnPhosAu(NCMe)]SbF₆ (2) | 0.5 | Bicyclo[4.1.0]heptene | 95 |
| 2 | Phenyl-substituted 1,6-enyne | [JohnPhosAu(NCMe)]SbF₆ (2) | 1 | Phenyl-bicyclo[4.1.0]heptene | 92 |
| 3 | Ester-substituted 1,6-enyne | [JohnPhosAu(NCMe)]SbF₆ (2) | 2 | Ester-bicyclo[4.1.0]heptene | 88 |
| 4 | Silyl-substituted 1,6-enyne | [IPrAu(NCMe)]SbF₆ (2) | 0.5 | Silyl-bicyclo[4.1.0]heptene | 99 |
Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes
Materials:
-
Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆)
-
1,6-Enyne substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the 1,6-enyne substrate (400 µmol) in anhydrous CH₂Cl₂ (4 mL) under an inert atmosphere at 23 °C, add the gold(I) catalyst (8.0 µmol, 2 mol%).
-
The reaction is stirred for the time indicated (typically 0.5-2 hours), monitoring by TLC.
-
Upon completion, the reaction is quenched with a drop of triethylamine.
-
The solution is concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or neutral alumina to afford the cycloisomerized product.[5]
Reaction Pathway: Gold-Catalyzed Enyne Cycloisomerization
Caption: Pathway for gold-catalyzed cycloisomerization of 1,6-enynes.
Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes
The rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes provides a highly efficient and regioselective route to cyclopentadienones.[6] This transformation is valuable for accessing these versatile five-membered ring systems, which are otherwise challenging to synthesize.
Data Presentation: Rhodium-Catalyzed Synthesis of Cyclopentadienones
| Entry | Cyclopropenone | Alkyne | Catalyst | Product | Yield (%) |
| 1 | Diphenylcyclopropenone | Phenylacetylene | [Rh(CO)₂Cl]₂ | 2,3,5-Triphenylcyclopentadienone | 95 |
| 2 | Diphenylcyclopropenone | 1-Hexyne | [Rh(CO)₂Cl]₂ | 2,3-Diphenyl-5-butylcyclopentadienone | 85 |
| 3 | Diphenylcyclopropenone | 3,3-Dimethyl-1-butyne | [Rh(CO)₂Cl]₂ | 2,3-Diphenyl-5-tert-butylcyclopentadienone | 89 |
| 4 | Phenylmethylcyclopropenone | Phenylacetylene | [Rh(CO)₂Cl]₂ | 2-Methyl-3,5-diphenylcyclopentadienone | 78 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed [3+2] Cycloaddition
Materials:
-
Chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
Cyclopropenone substrate
-
Alkyne substrate
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction tube, dissolve the cyclopropenone (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous toluene.
-
Add the rhodium(I) catalyst, [Rh(CO)₂Cl]₂ (2.5 mol%).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-130 °C) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the pure cyclopentadienone product.[6]
Reaction Workflow: Rhodium-Catalyzed [3+2] Cycloaddition
Caption: Workflow for the synthesis of cyclopentadienones via Rh(I)-catalysis.
References
- 1. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold-Catalyzed Rearrangements and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using Cyclopropenones
Introduction
Spirocyclic compounds, characterized by two rings sharing a single atom, are a prominent structural motif in numerous natural products and pharmacologically active molecules. Their rigid three-dimensional architecture provides precise spatial orientation of functional groups, making them highly valuable scaffolds in drug discovery and development. The synthesis of these complex structures, particularly in a stereoselective manner, remains a significant challenge in organic chemistry.
Cyclopropenones have emerged as versatile and highly reactive building blocks for the construction of diverse heterocyclic and carbocyclic frameworks. Their inherent ring strain and unique electronic properties make them excellent partners in various cycloaddition reactions. One particularly effective strategy for the synthesis of spirocyclic compounds is the [3+2] cycloaddition of cyclopropenones with suitable dipolarophiles. This approach offers a direct and atom-economical route to complex spirocyclic systems, often with high levels of regio- and diastereoselectivity.
This document provides detailed application notes and protocols for the synthesis of spirocyclic compounds, specifically spirooxindole butenolides, through the reaction of cyclopropenones with isatins. This transformation is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), and provides access to a range of spirooxindoles with potential applications in medicinal chemistry.
Key Reaction: [3+2] Cycloaddition of Cyclopropenones and Isatins
The core transformation involves the reaction of a 2,3-disubstituted cyclopropenone with an isatin derivative in the presence of a catalytic amount of DMAP. The reaction proceeds via a formal [3+2] cycloaddition to furnish spiro[furan-2,3'-indoline]-2',5-dione derivatives, also known as spirooxindole butenolides.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of spirooxindole butenolides via the DMAP-catalyzed [3+2] cycloaddition of cyclopropenones with isatins.
| Entry | Cyclopropenone (R¹) | Isatin (R², R³) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Diphenyl | H, H | 3a | 85 | >20:1 |
| 2 | Diphenyl | 5-Cl, H | 3b | 82 | >20:1 |
| 3 | Diphenyl | 5-Br, H | 3c | 88 | >20:1 |
| 4 | Diphenyl | 5-F, H | 3d | 79 | >20:1 |
| 5 | Diphenyl | 5-Me, H | 3e | 81 | >20:1 |
| 6 | Diphenyl | 5-NO₂, H | 3f | 75 | >20:1 |
| 7 | Diphenyl | H, N-Me | 3g | 90 | >20:1 |
| 8 | Di(p-tolyl) | H, H | 3h | 83 | >20:1 |
Experimental Protocols
General Protocol for the Synthesis of Spiro[furan-2,3'-indoline]-2',5-diones
Materials:
-
Substituted 2,3-diarylcyclopropenone (1.0 equiv)
-
Substituted isatin (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted 2,3-diarylcyclopropenone (e.g., 0.5 mmol, 1.0 equiv), the substituted isatin (0.6 mmol, 1.2 equiv), and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 0.2 equiv).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C (or a suitable temperature as determined by reaction optimization) and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[furan-2,3'-indoline]-2',5-dione product.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Example Protocol: Synthesis of 4,5-diphenylspiro[furan-2,3'-indoline]-2',5-dione (3a)
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, 2,3-diphenylcyclopropenone (103 mg, 0.5 mmol), isatin (88 mg, 0.6 mmol), and DMAP (12.2 mg, 0.1 mmol) were added.
-
Anhydrous toluene (5 mL) was added, and the resulting mixture was stirred at 80 °C for 18 hours.
-
The reaction mixture was cooled to room temperature, and the solvent was evaporated in vacuo.
-
The residue was purified by flash column chromatography on silica gel (ethyl acetate/hexane = 1:4) to give the product 3a as a white solid.
-
Yield: 150 mg (85%).
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the DMAP-catalyzed [3+2] cycloaddition of a cyclopropenone with an isatin.
Caption: Proposed mechanism for the DMAP-catalyzed synthesis of spirooxindole butenolides.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of spirocyclic compounds from cyclopropenones.
Caption: General experimental workflow for spirocycle synthesis.
Cyclopropenone Derivatives: Versatile Tools for Chemical Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclopropenone derivatives have emerged as powerful and versatile tools in the field of chemical biology. Their unique chemical properties, including inherent ring strain and tunable reactivity, have enabled the development of innovative methods for biomolecule labeling, imaging, and enzyme inhibition. These small, reactive motifs offer a bioorthogonal handle for a variety of applications, from fundamental cellular studies to drug discovery. This document provides detailed application notes and experimental protocols for the use of cyclopropenone derivatives in chemical biology research.
I. Bioorthogonal Labeling and Imaging
Cyclopropenone derivatives serve as excellent bioorthogonal reporters for the specific labeling and visualization of biomolecules in complex biological systems. Their reaction with phosphine probes provides a robust and selective ligation strategy.
Application Note: Cyclopropenone-Phosphine Ligation for Protein Labeling
The cyclopropenone-phosphine ligation is a bioorthogonal reaction that proceeds rapidly and selectively under physiological conditions, making it ideal for labeling proteins in vitro and in living cells.[1][2] This reaction involves the nucleophilic attack of a phosphine on the cyclopropenone ring, leading to the formation of a stable covalent adduct.[1][2] For site-specific protein labeling, cyclopropenone-bearing unnatural amino acids can be incorporated into proteins through genetic code expansion.[3]
Protocol: General Procedure for In Vitro Protein Labeling
This protocol describes the labeling of a protein containing a cyclopropenone moiety with a phosphine-functionalized probe (e.g., a fluorescent dye or biotin).
Materials:
-
Cyclopropenone-labeled protein (purified)
-
Phosphine-functionalized probe (e.g., phosphine-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE materials
-
Western blot or in-gel fluorescence imaging system
Procedure:
-
Prepare a solution of the cyclopropenone-labeled protein in PBS.
-
Add the phosphine-functionalized probe to the protein solution. The final concentration of the probe will depend on the specific reactants and should be optimized.
-
Incubate the reaction mixture at 37°C. The reaction time can range from minutes to a few hours, depending on the reactivity of the specific cyclopropenone and phosphine pair.
-
Monitor the progress of the labeling reaction by taking aliquots at different time points.
-
Analyze the reaction products by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent probe is used) or Western blot analysis (for biotinylated probes).
Application Note: Fluorogenic Imaging with Cyclopropenone Probes
A significant advancement in the use of cyclopropenones is the development of fluorogenic probes for real-time imaging.[3] The reaction of specific cyclopropenone derivatives with phosphines can lead to the formation of highly fluorescent coumarin products, resulting in a dramatic increase in fluorescence signal upon ligation.[3] This "turn-on" fluorescence provides a high signal-to-noise ratio, making it ideal for live-cell imaging without the need for washing away unreacted probes.[3]
Protocol: Live-Cell Imaging with a Fluorogenic Cyclopropenone Probe
This protocol outlines the general steps for visualizing a cyclopropenone-labeled biomolecule in living cells using a fluorogenic phosphine probe.
Materials:
-
Cells expressing the cyclopropenone-labeled protein of interest
-
Fluorogenic phosphine probe
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Culture the cells expressing the cyclopropenone-labeled protein in a suitable imaging dish.
-
Prepare a stock solution of the fluorogenic phosphine probe in an appropriate solvent (e.g., DMSO).
-
Dilute the phosphine probe in cell culture medium to the desired final concentration.
-
Add the probe-containing medium to the cells and incubate under normal cell culture conditions.
-
Image the cells at different time points using a confocal microscope with the appropriate excitation and emission wavelengths for the resulting fluorophore (e.g., coumarin).
-
As a negative control, image cells that have not been treated with the phosphine probe or cells that do not express the cyclopropenone-labeled protein.
II. Enzyme Inhibition
Peptidyl cyclopropenones have been identified as a novel class of inhibitors for cysteine proteases, such as papain and cathepsins.[4] Their mechanism of inhibition can be complex, exhibiting both reversible and irreversible characteristics, and in some instances, they can also act as substrates for the enzyme.[4]
Application Note: Peptidyl Cyclopropenones as Cysteine Protease Inhibitors
The electrophilic nature of the cyclopropenone ring makes it susceptible to nucleophilic attack by the active site cysteine of these proteases.[4] This interaction can lead to the formation of a covalent adduct, resulting in inhibition of the enzyme's activity. The specific mode of inhibition (reversible vs. irreversible) can depend on the structure of the peptidyl cyclopropenone and the specific protease.[4]
Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a peptidyl cyclopropenone against a cysteine protease.
Materials:
-
Purified cysteine protease (e.g., papain)
-
Fluorogenic or chromogenic protease substrate
-
Peptidyl cyclopropenone inhibitor
-
Assay buffer (specific to the enzyme)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare a series of dilutions of the peptidyl cyclopropenone inhibitor in the assay buffer.
-
In a microplate, pre-incubate the enzyme with the different concentrations of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
To distinguish between reversible and irreversible inhibition, perform dialysis or dilution experiments to see if enzyme activity can be recovered.
Quantitative Data
The following tables summarize key quantitative data for cyclopropenone derivatives in various applications.
Table 1: Kinetic Data for Cyclopropenone-Phosphine Ligation
| Cyclopropenone Derivative | Phosphine Probe | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Diarylcyclopropenone | Triphenylphosphine | ~0.1 - 1 | [5][6] |
| Monoarylcyclopropenone | Triphenylphosphine | ~1 - 10 | [5][6] |
| Stabilized Cyclopropenones | Functionalized Phosphines | Up to ~100-fold rate enhancement | [3] |
Table 2: Inhibition of Cysteine Proteases by Peptidyl Cyclopropenones
| Enzyme | Inhibitor | Inhibition Type | Ki (µM) | ki (min⁻¹) | IC50 (µM) | Reference |
| Papain | Peptidyl cyclopropenone (S isomer) | Irreversible | 46 | 0.021 | - | [4] |
| Papain | Peptidyl cyclopropenone (R isomer) | Irreversible | 98 | 0.020 | - | [4] |
| Cathepsin B | Peptidyl cyclopropenone (S isomer) | Reversible | - | - | 85 | [4] |
Table 3: Properties of Fluorogenic Cyclopropenone Probes
| Probe System | Fluorescence Enhancement | Emission Wavelength (nm) | Application | Reference |
| Cyclopropenone-Phosphine | >1600-fold | ~450 (Coumarin) | Live-cell imaging | [3] |
Visualizations
Diagrams of Experimental Workflows and Mechanisms
Caption: Workflow for labeling proteins with cyclopropenone probes.
Caption: Workflow for live-cell imaging using fluorogenic cyclopropenone probes.
Caption: Reaction scheme for fluorogenic cyclopropenone-phosphine ligation.
Caption: Inhibition of cysteine proteases by peptidyl cyclopropenones.
References
- 1. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Organocatalytic Transformations of Cyclopropenones: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenones are highly strained, three-membered cyclic ketones that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a variety of ring-opening and cycloaddition reactions, providing access to a wide array of complex molecular architectures. In recent years, organocatalysis has emerged as a powerful strategy to control the reactivity of cyclopropenones, enabling the development of novel, stereoselective transformations under mild conditions. These methods are of significant interest to the medicinal chemistry and drug development communities for the construction of novel scaffolds.
This document provides detailed application notes and experimental protocols for key organocatalytic transformations of cyclopropenones, focusing on synthetically valuable [3+2] annulation reactions.
Application Note 1: Phosphine-Catalyzed Asymmetric Dearomative [3+2] Annulation of Benzimidazoles with Cyclopropenones
This protocol describes the enantioselective synthesis of dearomatized heterocyclic products through a phosphine-catalyzed [3+2] annulation of benzimidazoles with cyclopropenones. This transformation provides a direct route to chiral polycyclic scaffolds, which are of interest in medicinal chemistry. The reaction proceeds with high yields and excellent enantioselectivity using a commercially available chiral phosphine catalyst.
Quantitative Data Summary
| Entry | Cyclopropenone (R) | Benzimidazole (R') | Product | Yield (%)[1] | ee (%)[1] |
| 1 | Ph | 5-NO2 | 98 | 99 | |
| 2 | 4-MeC6H4 | 5-NO2 | 95 | 98 | |
| 3 | 4-FC6H4 | 5-NO2 | 96 | 99 | |
| 4 | 2-Naphthyl | 5-NO2 | 92 | 97 | |
| 5 | Ph | 5-CF3 | 93 | 98 |
Experimental Protocol
General Procedure for the Phosphine-Catalyzed Asymmetric Dearomatization Annulation: [1]
-
To a Schlenk tube equipped with a magnetic stir bar, add cyclopropenone (0.3 mmol, 1.5 equiv), (S,S)-P8 catalyst (5.5 mg, 0.01 mmol, 5 mol%), and 4Å molecular sieves (200 mg).
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add a solution of the corresponding benzimidazole (0.2 mmol, 1.0 equiv) in anhydrous tert-butyl methyl ether (MTBE) (1.0 mL) via syringe under an argon atmosphere.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (1 mL).
-
Extract the aqueous phase with dichloromethane (DCM) (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the phosphine-catalyzed [3+2] annulation.
Application Note 2: Triphenylphosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with a Cyclopropenone
This application note details a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. This reaction provides an efficient route to benzopyrrolo-oxazolone derivatives. The use of a simple and inexpensive organocatalyst makes this method attractive for organic synthesis.
Quantitative Data Summary
| Entry | Benzoxazole Substituent | Product | Yield (%)[2][3] |
| 1 | 5-OMe | 97 | |
| 2 | H | 96 | |
| 3 | 5-Cl | 60 (at 70 °C) | |
| 4 | 5-Br | 58 (at 70 °C) | |
| 5 | 5-NO2 | 56 (at 70 °C) | |
| 6 | 6-Me | 90 | |
| 7 | 7-Me | 88 |
Experimental Protocol
General Procedure for the Triphenylphosphine-Catalyzed Dearomative [3+2] Cycloaddition: [2][3]
-
To a vial, add 1,2-diphenylcyclopropenone (0.2 mmol, 1.0 equiv), the corresponding benzoxazole (0.6 mmol, 3.0 equiv), and triphenylphosphine (6.5 mg, 0.025 mmol, 12.5 mol%).
-
Add chloroform (0.5 mL) as the solvent.
-
Stir the reaction mixture at 25 °C (or 70 °C for less reactive substrates) for 15 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Proposed Reaction Pathway
Caption: Proposed pathway for the triphenylphosphine-catalyzed cycloaddition.
Application Note 3: Organocatalytic C-C Bond Activation of Cyclopropenones for Ring-Opening Formal [3+2] Cycloaddition with Isatins
This protocol outlines the organocatalytic C-C bond activation of cyclopropenones for a formal [3+2] cycloaddition with isatins. This reaction provides access to spirooxindole frameworks, which are prevalent in many biologically active compounds. Notably, the regioselectivity of the reaction can be controlled by the choice of the Lewis base catalyst.
Quantitative Data Summary (DMAP Catalyzed)
| Entry | Cyclopropenone (R1, R2) | Isatin (R3) | Product | Yield (%) |
| 1 | Ph, Ph | H | 85 | |
| 2 | Ph, Ph | 5-Me | 82 | |
| 3 | Ph, Ph | 5-Cl | 78 | |
| 4 | 4-MeC6H4, 4-MeC6H4 | H | 80 | |
| 5 | Ph, Me | H | 75 |
Experimental Protocol
General Procedure for the DMAP-Catalyzed [3+2] Cycloaddition:
-
To a solution of cyclopropenone (0.2 mmol) and isatin (0.24 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL), add 4-(dimethylamino)pyridine (DMAP) (0.02 mmol, 10 mol%).
-
Stir the mixture at room temperature for the time indicated by TLC monitoring.
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the corresponding spirooxindole product.
Logical Relationship of Catalyst-Controlled Regioselectivity
Caption: Catalyst control over the regioselectivity of the [3+2] cycloaddition.
Application Note 4: Organocatalyzed [3+2] Annulation of Cyclopropenones and β-Ketoesters
This application note describes a direct approach to highly substituted butenolides with a quaternary center via an organocatalyzed [3+2] annulation of cyclopropenones and β-ketoesters. This transformation is valuable for the synthesis of complex natural products and pharmaceuticals containing the butenolide motif.
Quantitative Data Summary
| Entry | Cyclopropenone (R1, R2) | β-Ketoester (R3, R4) | Product | Yield (%)[4][5] |
| 1 | Ph, Ph | Me, Et | 82 | |
| 2 | Ph, Ph | Et, Et | 78 | |
| 3 | 4-MeC6H4, 4-MeC6H4 | Me, Et | 75 | |
| 4 | Ph, Ph | Ph, Me | 72 | |
| 5 | Ph, Me | Me, Et | 68 |
Experimental Protocol
General Procedure for the [3+2] Annulation of Cyclopropenones and β-Ketoesters: [4][5]
-
To a mixture of the cyclopropenone (0.2 mmol) and the β-ketoester (0.3 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the organocatalyst (e.g., a tertiary amine like DBU, 0.02 mmol, 10 mol%).
-
Stir the reaction mixture at the indicated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted butenolide.
Experimental Workflow
Caption: General experimental workflow for the synthesis of substituted butenolides.
References
- 1. Organocatalytic C–C bond activation of cyclopropenones for ring-opening formal [3 + 2] cycloaddition with isatins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic C–C bond activation of cyclopropenones for ring-opening formal [3 + 2] cycloaddition with isatins [ouci.dntb.gov.ua]
- 3. Organocatalyzed [3 + 2] Annulation of Cyclopropenones and β-Ketoesters: An Approach to Substituted Butenolides with a Quaternary Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic Ring-Opening Polymerization [ouci.dntb.gov.ua]
Application Notes and Protocols: The Photochemistry of Cyclopropenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenones are highly strained, three-membered ring ketones that exhibit unique photochemical reactivity. Upon ultraviolet (UV) irradiation, they readily undergo a characteristic decarbonylation reaction, extruding carbon monoxide (CO) to generate a highly reactive alkyne species. This clean and efficient photo-induced transformation has garnered significant interest in various fields, including organic synthesis, materials science, and particularly in drug development for applications in photoclick chemistry and the spatiotemporal release of therapeutic agents.[1][2][3][4]
This document provides detailed application notes and experimental protocols for studying and utilizing the photochemistry of cyclopropenone and its derivatives. It is important to note that the term "cycloprop-2-yn-1-one" is chemically inaccurate due to the geometric constraints of a three-membered ring, which cannot accommodate a triple bond. The focus of this document is therefore on cyclopropenone and its derivatives, which are the relevant and extensively studied compounds in this class.
Core Photochemical Reaction: Decarbonylation
The principal photochemical reaction of cyclopropenones is the elimination of carbon monoxide to form an alkyne.[5] This process is typically initiated by excitation to the S1 (n → π) or S2 (π → π) electronic state, followed by rapid evolution on the excited-state potential energy surface.[3][6] The reaction is often ultrafast, with excited-state lifetimes on the order of femtoseconds.[1][2][3]
The general transformation is depicted below:
Caption: General scheme of cyclopropenone photodecarbonylation.
Applications in Drug Development and Bioorthogonal Chemistry
The ability to generate alkynes in situ using light makes cyclopropenones valuable tools in medicinal chemistry and chemical biology. This strategy is a cornerstone of "photoclick chemistry," where a photogenerated alkyne can react with an azide-functionalized biomolecule in a bioorthogonal manner.[1][2][3] This allows for precise spatial and temporal control over the labeling of biomolecules or the activation of a prodrug.[3] For instance, a cyclopropenone-caged cyclooctyne can be irradiated to release the strained alkyne, which then rapidly undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with a target molecule.
Furthermore, the release of carbon monoxide, a known gasotransmitter with therapeutic effects at low concentrations, is another significant application of cyclopropenone photochemistry.[1] Photoactivatable CO-releasing molecules (photoCORMs) based on cyclopropenone scaffolds are being explored for targeted CO delivery.[3]
Quantitative Data: Quantum Yields of Decarbonylation
The efficiency of the photochemical decarbonylation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing the reaction to the number of photons absorbed.[7] The quantum yield is influenced by the molecular structure, substituents, and the solvent environment.
| Cyclopropenone Derivative | Irradiation Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| Cyclopropenone | Not specified | Gas Phase | 0.28 | [1][2] |
| Cyclopropenone | Not specified | Aqueous | 0.58 | [1][2][8] |
| Photoprotected Cyclooctyne Precursor | Not specified | Gas Phase | 0.55 | [1][2][3] |
| Photoprotected Cyclooctyne Precursor | Not specified | Aqueous | 0.58 | [3][8] |
| 4-Dibenzocyclooctynol Precursor | 350 | Not specified | 0.33 | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Decarbonylation of a Cyclopropenone Derivative
This protocol describes a general method for the photolysis of a cyclopropenone derivative in solution and monitoring the reaction progress.
Materials:
-
Cyclopropenone derivative
-
High-purity, degassed solvent (e.g., acetonitrile, water, methanol)
-
Photoreactor equipped with a specific wavelength UV lamp (e.g., 350 nm)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Analytical instrumentation for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, GC-MS, NMR spectrometer)
-
Actinometer for quantum yield determination (optional, e.g., potassium ferrioxalate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the cyclopropenone derivative in the chosen degassed solvent in a quartz reaction vessel. The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength (typically an absorbance of 0.1-0.3 is recommended for quantum yield measurements).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the appropriate UV lamp while stirring continuously. Maintain a constant temperature throughout the experiment.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and analyze them using a suitable analytical technique (e.g., UV-Vis, HPLC) to monitor the disappearance of the starting material and the appearance of the product alkyne.
-
Product Identification: After the reaction is complete (as determined by the monitoring), the solvent can be removed under reduced pressure, and the product can be isolated and characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry).
Caption: Experimental workflow for photochemical decarbonylation.
Protocol 2: Determination of the Photochemical Quantum Yield
This protocol outlines the procedure for determining the quantum yield of decarbonylation using a chemical actinometer.
Procedure:
-
Actinometry: Irradiate a solution of a chemical actinometer (e.g., potassium ferrioxalate) under the exact same experimental conditions (lamp, geometry, temperature, stirring) as the sample. The amount of photochemical change in the actinometer solution is then determined by spectrophotometry, which allows for the calculation of the photon flux of the light source.
-
Sample Photolysis: Irradiate the solution of the cyclopropenone derivative for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption or side reactions.
-
Analysis: Determine the number of moles of the cyclopropenone that have reacted using a calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculation: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of reactant consumed) / (moles of photons absorbed)
The moles of photons absorbed are determined from the actinometry experiment.
Reaction Mechanisms and Signaling Pathways
The photochemical decarbonylation of cyclopropenones proceeds through a complex series of steps on the excited-state potential energy surface. Computational studies have revealed the involvement of conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay back to the ground state, leading to either the product or the starting material.[1][2]
The mechanism can be broadly described as follows:
-
Excitation: Absorption of a UV photon promotes the cyclopropenone to an excited singlet state (S1 or S2).
-
Excited-State Dynamics: The molecule rapidly evolves on the excited-state surface. This can involve cleavage of one of the C-C single bonds of the cyclopropenone ring, leading to an intermediate diradical species.
-
Intersystem Crossing (ISC): In some cases, the excited singlet state can undergo intersystem crossing to a triplet state.
-
Decarbonylation and Relaxation: The second C-C bond breaks, releasing carbon monoxide, and the molecule relaxes to the ground state, forming the alkyne product. Alternatively, the molecule can return to the ground state reactant form.
Caption: Simplified Jablonski diagram for cyclopropenone photochemistry.
Conclusion
The photochemistry of cyclopropenone and its derivatives offers a powerful and versatile platform for a range of applications, from fundamental organic synthesis to cutting-edge drug development. The light-induced decarbonylation reaction provides a clean and efficient method for the in situ generation of alkynes and the controlled release of carbon monoxide. Understanding the underlying photochemical principles, quantum yields, and experimental protocols is crucial for harnessing the full potential of these remarkable molecules. The protocols and data presented herein serve as a valuable resource for researchers venturing into this exciting field.
References
- 1. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03805J [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclopropenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of cyclopropenone.
A Note on Nomenclature: The term "cycloprop-2-yn-1-one" is an inaccurate chemical name, as a three-membered ring is too strained to contain a triple bond. The correct IUPAC name for the molecule of interest is cycloprop-2-en-1-one , commonly referred to as cyclopropenone. This document will use the correct and common nomenclature. Cyclopropenone is a highly strained and reactive molecule that serves as a valuable synthetic intermediate.[1][2] Its high reactivity, however, presents unique challenges in its purification and handling.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying cyclopropenone?
A1: The primary methods for purifying cyclopropenone are vacuum distillation and low-temperature crystallization.[1] Distillation is performed at low pressure (1-2 mm) and low temperatures, with the receiving flask cooled to -78°C.[1] For higher purity, the distilled cyclopropenone can be recrystallized from ethyl ether at -60°C.[1]
Q2: Why is my final yield of purified cyclopropenone low?
A2: Low yields can be attributed to several factors. Cyclopropenone is highly volatile and can be lost during solvent evaporation if not performed under controlled low temperature and pressure.[1] It is also prone to thermal decomposition, especially if the distillation temperature is raised too quickly.[1] Additionally, incomplete hydrolysis of the precursor, 3,3-dimethoxycyclopropene, will naturally result in a lower yield of the final product.
Q3: The purified cyclopropenone is a brown, viscous residue. What is the cause and how can I obtain a pure, white solid?
A3: A brown, viscous appearance indicates the presence of impurities, likely polymeric byproducts from the decomposition of cyclopropenone.[1] Neat cyclopropenone can polymerize upon standing at room temperature.[1] To obtain a pure, white solid, it is crucial to perform the purification, particularly the distillation, at low temperatures and immediately after synthesis.[1] If the distilled product is still impure, a subsequent low-temperature crystallization from ethyl ether can yield very pure cyclopropenone as a white solid.[1]
Q4: My cyclopropenone decomposed during distillation. How can this be prevented?
A4: Thermal decomposition is a significant challenge. To prevent this, the water bath temperature during distillation should be raised very gradually to a maximum of 35°C.[1] It is critical to maintain a low pressure (1-2 mm) to allow the cyclopropenone to distill at a lower temperature.[1] The receiving flask must be efficiently cooled to -78°C to trap the volatile product and minimize the risk of decomposition in the collection vessel.[1]
Q5: How should purified cyclopropenone be stored?
A5: Due to its instability, purified cyclopropenone should be stored at temperatures below 0°C.[1] It is a volatile liquid that boils near room temperature and can polymerize upon standing.[1] For longer-term storage, keeping it at -80°C is advisable. It is also a highly reactive chemical and should be stored away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[3][4]
Q6: What are the essential safety precautions for handling cyclopropenone?
A6: Cyclopropenone is a highly reactive and flammable liquid.[3][4][5] All handling should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn.[3] Use non-sparking tools and explosion-proof equipment.[4] Keep away from ignition sources and ensure that emergency equipment like fire extinguishers and safety showers are readily accessible.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of cyclopropenone.
| Problem | Possible Causes | Solutions & Recommendations |
| Low Yield After Distillation | 1. Incomplete hydrolysis of the 3,3-dimethoxycyclopropene precursor.2. Loss of volatile product during solvent evaporation.3. Thermal decomposition during distillation.[1]4. Inefficient trapping of the distilled product. | 1. Ensure the hydrolysis reaction goes to completion by stirring for the recommended time (e.g., 3 hours at 0°C).[1]2. Evaporate solvents at low pressure (50-80 mm) and with the water bath at 0-10°C.[1]3. Raise the distillation bath temperature slowly and do not exceed 35°C.[1]4. Use a dry ice/acetone or liquid nitrogen cold trap for the receiving flask, maintaining a temperature of -78°C.[1] |
| Product is Impure (Contaminated with Solvents or Starting Material) | 1. Inefficient removal of reaction solvents (e.g., dichloromethane, methanol).[1]2. Co-distillation of impurities with similar boiling points.3. Incomplete hydrolysis leading to the presence of 3,3-dimethoxycyclopropene. | 1. After initial solvent removal, apply a higher vacuum (1-2 mm) at a low temperature (0-10°C) to remove residual volatiles before increasing the temperature for product distillation.[1]2. Perform a second purification step via low-temperature crystallization from ethyl ether at -60°C for a 60-70% recovery of very pure product.[1] |
| Product Appears Colored (Brown) and/or Viscous | 1. Formation of polymeric byproducts due to decomposition.[1]2. Reaction with impurities in the glassware or reagents. | 1. Purify the cyclopropenone immediately after its synthesis.2. Maintain strict temperature control throughout the workup and purification.3. Consider a final purification by crystallization to remove colored impurities.[1]4. Ensure all glassware is scrupulously cleaned and dried before use. |
| Difficulty Handling the Purified Product | 1. High volatility (boiling point is near room temperature).[1]2. High reactivity and tendency to polymerize.[1] | 1. Always handle in a fume hood with proper PPE.2. Use pre-cooled glassware and receiving flasks.3. Immediately store the purified product at or below 0°C.[1]4. For subsequent reactions, consider preparing and using the cyclopropenone in situ or as a freshly purified solution. |
Data Presentation
The following table summarizes quantitative data reported for the synthesis and purification of cyclopropenone.
| Process Step | Parameter | Value | Reference |
| Synthesis of Precursor | Yield of 3,3-dimethoxycyclopropene | 40–65% | Organic Syntheses[1] |
| Hydrolysis & Distillation | Yield of Cyclopropenone (from precursor) | 88–94% | Organic Syntheses[1] |
| Repurification | Recovery from Crystallization | 60–70% | Organic Syntheses[1] |
Experimental Protocols
Protocol 1: Purification of Cyclopropenone by Vacuum Distillation
This protocol is adapted from Organic Syntheses.[1]
-
Preparation: The crude product, a brown, viscous residue, is obtained after the hydrolysis of 3,3-dimethoxycyclopropene and subsequent removal of the solvent at 50-80 mm and 0-10°C.[1]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. The receiving flask must be immersed in a cooling bath maintained at -78°C (e.g., dry ice/acetone).[1]
-
Initial Distillation of Volatiles: With the distillation flask in a water bath at 10°C, reduce the pressure to 1-2 mm. Collect the initial distillate, which is a mixture of residual methanol and dichloromethane, in the cold receiver.[1]
-
Product Distillation: Replace the receiver with a new, clean, and pre-weighed flask cooled to -78°C. Gradually raise the water bath temperature to 35°C. The cyclopropenone will distill as a white solid.[1]
-
Crucial Note: The bath temperature must be increased slowly to prevent the decomposition of the cyclopropenone.[1]
-
-
Completion and Storage: Once the distillation is complete, the purified cyclopropenone should be immediately weighed and stored at a temperature below 0°C.[1]
Protocol 2: Repurification by Low-Temperature Crystallization
For obtaining very pure cyclopropenone.[1]
-
Dissolution: Dissolve the distilled cyclopropenone in 3 volumes of ethyl ether.
-
Crystallization: Cool the solution to -60°C using a suitable cooling bath. Use a cooled filtering apparatus to collect the resulting crystals.
-
Drying: Remove the residual ethyl ether by evaporation at a pressure of 1-2 mm and a temperature of 0°C.
-
Recovery: This process typically results in a 60-70% recovery of highly pure cyclopropenone.[1]
Visualizations
References
Technical Support Center: Optimizing Cyclopropenone Cycloadditions
Welcome to the technical support center for cyclopropenone cycloadditions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during these powerful synthetic transformations.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cyclopropenone cycloaddition reactions.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Cause: Inactive Catalyst or Catalyst Decomposition.
-
Solution: Ensure the catalyst is fresh or has been stored under appropriate inert conditions. For transition metal catalysts, consider that the active catalytic species may form in situ and require specific activation conditions. For phosphine-catalyzed reactions, be aware that phosphines can be sensitive to air and moisture.[1][2]
-
-
Cause: Unsuitable Reaction Temperature.
-
Solution: Cyclopropenone cycloadditions can be sensitive to temperature. Some reactions proceed well at room temperature, while others require heating to overcome activation barriers.[3][4] Conversely, excessive heat can lead to decomposition of the cyclopropenone or the desired product.[5] It is recommended to perform small-scale trials at different temperatures to find the optimal conditions.
-
-
Cause: Incorrect Solvent Choice.
-
Solution: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields. A solvent screen is often a crucial step in optimization. For instance, phosphine-catalyzed annulations have shown good results in dichloromethane or toluene.[6]
-
-
Cause: Cyclopropenone Instability or Decomposition.
-
Solution: Cyclopropenones, due to their high ring strain, can be prone to decomposition, especially under harsh conditions (e.g., high temperatures, strong acids or bases).[7][8] Ensure your starting material is pure and handle it under inert atmosphere if necessary. Unsubstituted cyclopropenone is known to polymerize at room temperature.[8]
-
-
Cause: Poor Substrate Reactivity.
-
Solution: The electronic properties of the substituents on both the cyclopropenone and the reaction partner play a critical role. Electron-withdrawing groups on the dienophile in a Diels-Alder reaction, for example, can accelerate the reaction.[9] If you are experiencing low reactivity, consider modifying the electronic nature of your substrates.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes and Solutions:
-
Cause: Similar Steric and Electronic Directing Effects.
-
Cause: Insufficient Catalyst Control.
-
Solution: The choice of catalyst and ligands can profoundly influence regioselectivity. For instance, in Rh(I)-catalyzed [3+2] cycloadditions of cyclopropenones with alkynes, high regioselectivity is often achieved.[11] Experiment with different catalysts or ligand systems to enhance the selectivity for the desired isomer.
-
-
Cause: Reaction Mechanism Ambiguity.
-
Solution: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For Diels-Alder reactions, analyzing the frontier molecular orbitals (HOMO-LUMO interactions) of the diene and dienophile can help predict the major regioisomer.[10] Computational studies can also be a powerful tool to predict transition state energies for different regioisomeric pathways.[12][13]
-
Problem 3: Undesired Stereoisomers (Poor Stereoselectivity)
Possible Causes and Solutions:
-
Cause: Lack of Facial Selectivity.
-
Solution: Stereoselectivity (e.g., endo/exo in Diels-Alder reactions) is determined by the geometry of the transition state. Secondary orbital interactions often favor the endo product in Diels-Alder reactions.[13] However, steric hindrance can favor the exo product.
-
-
Cause: Ineffective Chiral Catalyst or Auxiliary.
-
Solution: For asymmetric cycloadditions, the choice of a chiral catalyst or the use of a chiral auxiliary is critical. The catalyst's chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer. If you are obtaining a racemic or low enantiomeric excess product, screen different chiral ligands or catalysts.
-
-
Cause: Reaction Temperature.
-
Solution: Higher reaction temperatures can sometimes lead to a decrease in stereoselectivity by providing enough energy to overcome the preferential lower-energy transition state. Running the reaction at lower temperatures may improve the stereochemical outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cycloadditions that cyclopropenones undergo?
A1: Due to their high ring strain and versatile electronic properties, cyclopropenones can participate in a variety of cycloaddition reactions.[8][14] The most common modes include:
-
[3+2] Cycloadditions: The cyclopropenone acts as a three-carbon synthon. This is frequently seen in reactions catalyzed by transition metals like rhodium and phosphines.[2][11][15]
-
[4+2] Cycloadditions (Diels-Alder): The cyclopropenone can act as a dienophile, reacting with a 1,3-diene to form a six-membered ring.[16]
-
Other cycloadditions such as [2+2], [3+3], and [5+1] have also been reported, showcasing the diverse reactivity of cyclopropenones.[14]
Q2: How do I choose the right catalyst for my cyclopropenone cycloaddition?
A2: The choice of catalyst depends on the desired transformation and the nature of your substrates.
-
Rhodium catalysts are particularly effective for [3+2] cycloadditions with alkynes and aldehydes.[11][15]
-
Silver catalysts have been used in [4+2] cycloadditions.[14]
-
Lewis acids can activate cyclopropenones or their reaction partners, promoting various cycloaddition pathways.[17][18][19]
-
Organocatalysts , such as phosphines, are versatile for promoting [3+2] annulations with a wide range of electrophiles.[2][6][20]
A summary of common catalysts and their applications is provided in the table below.
Q3: What is the role of the solvent in these reactions?
A3: The solvent can influence the reaction in several ways:
-
Solubility: Ensuring all reactants and catalysts are in solution.
-
Polarity: Polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction mechanism and selectivity.
-
Coordination: Coordinating solvents can interact with metal catalysts, affecting their activity and selectivity. A solvent screen is often a worthwhile investment in time during reaction optimization.
Q4: My reaction is producing a significant amount of a byproduct that I can't identify. What could it be?
A4: Common side reactions with cyclopropenones include:
-
Decarbonylation: Under thermal or photochemical conditions, cyclopropenones can lose carbon monoxide to form alkynes.[8]
-
Ring-opening: The strained three-membered ring can open to form vinylketene intermediates, which can then undergo other reactions.
-
Polymerization: Especially for unsubstituted cyclopropenone, polymerization can be a significant side reaction.[8]
-
Wittig-type reactions: In phosphine-catalyzed reactions with aldehydes, a Wittig olefination pathway can sometimes compete with the desired cycloaddition.[2]
Careful analysis of the byproduct (e.g., by NMR, MS) can provide clues to the undesired reaction pathway and help in adjusting the reaction conditions to minimize its formation.
Data Presentation
Table 1: Common Catalysts for Cyclopropenone Cycloadditions
| Catalyst Type | Example Catalyst | Typical Cycloaddition | Substrate Examples | Reference |
| Transition Metal | [Rh(CO)2Cl]2 | [3+2] | Alkynes, Aldehydes | [11][15] |
| Ag2O | [4+2] | Isatoic Anhydrides | [14] | |
| Lewis Acid | Sc(OTf)3 | [3+2] | Thioketenes | [18] |
| Ga(OTf)3 | [4+1] | Thioureas | [17] | |
| Organocatalyst | PMe3 | [3+2] | Aldehydes, Imines, Isocyanates | [2][6] |
| DABCO | [3+2] | Isatins | [14] |
Table 2: Solvent Effects on Phosphine-Catalyzed [3+2] Annulation
| Solvent | Dielectric Constant (ε) | Typical Outcome | Notes |
| Dichloromethane | 9.1 | High Yield | Often the optimal solvent.[6] |
| Toluene | 2.4 | Good Yield | A less polar alternative to dichloromethane.[6] |
| Tetrahydrofuran | 7.6 | Moderate to Good Yield | |
| Acetonitrile | 37.5 | Can lead to side reactions | Highly polar, may not be ideal. |
| Diethyl Ether | 4.3 | Lower Yield |
Experimental Protocols
General Protocol for Rh(I)-Catalyzed [3+2] Cycloaddition of a Cyclopropenone with an Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the cyclopropenone (1.0 equiv.), the alkyne (1.2 equiv.), and the Rh(I) catalyst (e.g., [Rh(CO)2Cl]2, 2.5 mol%).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
-
Reaction:
-
Anhydrous and degassed solvent (e.g., toluene) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Troubleshooting Tips for this Protocol:
-
Low Conversion: Increase the reaction temperature or time. Ensure the solvent is anhydrous and the reaction is under a strictly inert atmosphere.
-
Catalyst Decomposition: If the solution turns black, the catalyst may have decomposed. Consider using a more robust ligand or a lower reaction temperature.
-
Side Product Formation: Analyze the side products to understand the competing reaction pathways. Lowering the temperature may improve selectivity.
Visualizations
Caption: General experimental workflow for a catalyzed cyclopropenone cycloaddition.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular [1 + 2] and [3 + 2] cycloaddition reactions of cyclopropenone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]
- 15. Rh-Catalyzed Formal [3 + 2] Cycloaddition Reactions with Cyclopropenones via Sequential C-H/C-C Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lewis acid-promoted cycloaddition reaction of cyclopropanes with allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphine-catalyzed activation of cyclopropenones: a versatile C>3> synthon for (3+2) annulations with unsaturated electrophiles - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Technical Support Center: Troubleshooting Low Yields in Cyclopropenone Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of cyclopropenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges that can lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My cyclopropenone synthesis is resulting in a low yield. What are the most common general factors I should investigate?
A1: Low yields in cyclopropenone synthesis can often be attributed to a few key factors:
-
Reagent Quality and Stability: Ensure all reagents, especially the starting materials and any catalysts, are pure and dry. Cyclopropenones and their precursors can be sensitive to moisture and air. For instance, in the synthesis of diphenylcyclopropenone, it is recommended to use purified triethylamine to avoid side reactions with primary and secondary amine impurities.[1]
-
Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical. Cyclopropenone syntheses can be highly sensitive to these parameters. Optimization studies on rhodium-catalyzed reactions have shown that even slight changes in temperature can significantly impact the yield.[2]
-
Inert Atmosphere: Many reactions involved in cyclopropenone synthesis require a strictly inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive intermediates and reagents.
-
Purification Method: The high reactivity and potential instability of cyclopropenone derivatives can lead to product loss during workup and purification. It is crucial to use appropriate purification techniques, such as chromatography on deactivated silica gel or recrystallization from suitable solvents like cyclohexane.[1]
Q2: I am performing a Favorskii rearrangement to synthesize a cyclopropenone derivative, but the yield is poor. What are the likely causes?
A2: The Favorskii rearrangement is a powerful method for synthesizing cyclopropenones from α-haloketones, but several factors can lead to low yields:
-
Base Selection: The choice and stoichiometry of the base are critical. Common bases include alkoxides (e.g., sodium methoxide) and tertiary amines (e.g., triethylamine). The strength and steric bulk of the base can influence the reaction pathway and the formation of side products.
-
Enolate Formation: The reaction proceeds through an enolate intermediate. If enolate formation is not efficient or if competing reactions occur at this stage, the yield will be compromised.[3]
-
Cyclopropanone Intermediate Stability: The cyclopropanone intermediate is highly strained and can undergo undesired ring-opening reactions if not handled under optimal conditions.[4]
-
Side Reactions: Common side reactions include elimination reactions of the α-haloketone and the formation of α,β-unsaturated carbonyl compounds, especially with α,α'-dihaloketones.[3] For substrates that cannot form an enolate, a "quasi-Favorskii" rearrangement may occur through a different mechanism, which can also have competing pathways.[5]
Q3: My rhodium-catalyzed synthesis of a cyclopropenone from an alkyne and carbon monoxide is not working well. What should I check?
A3: Rhodium-catalyzed carbonylative cycloadditions are a modern and efficient route to cyclopropenones, but optimization is often necessary:
-
Catalyst Activity: Ensure the rhodium catalyst, such as [Rh(CO)2Cl]2, is active. Catalyst deactivation can be a significant issue. In some cases, a cheaper surrogate like RhCl₃·nH₂O can be used, as it can be reduced in situ.[2]
-
Carbon Monoxide Pressure: The pressure of carbon monoxide can influence the reaction rate and selectivity. Running the reaction under an atmosphere of CO (e.g., a balloon) is typical, but the optimal pressure may need to be determined empirically.
-
Solvent Choice: The solvent can have a profound effect on the reaction yield. For example, in the rhodium-catalyzed [5 + 1 + 2] reaction of yne-vinylcyclopropenes and CO, toluene, p-xylene, and mesitylene were found to be superior to other solvents like 1,4-dioxane, THF, or ethanol.[2]
-
Temperature Control: These reactions can be sensitive to temperature. Optimization studies have shown that lower temperatures (e.g., 30 °C) can sometimes lead to higher yields compared to elevated temperatures.[2]
Troubleshooting Guides
Guide 1: Low Yield in Diphenylcyclopropenone Synthesis via Modified Favorskii Rearrangement
This guide addresses common issues in the synthesis of diphenylcyclopropenone from α,α'-dibromodibenzyl ketone using triethylamine.
| Observed Problem | Potential Cause | Recommended Solution |
| Very low or no product formation | Inactive or impure triethylamine. | Purify commercial triethylamine by distillation from acetic anhydride and then from barium oxide, or by reaction with phenyl isocyanate to remove primary and secondary amine impurities.[1] |
| Poor quality α,α'-dibromodibenzyl ketone. | Ensure the starting material is pure. Recrystallize from ligroin if necessary. The presence of mono-brominated or unreacted starting material will lower the yield. | |
| Formation of a reddish, oily impurity that is difficult to separate | Side reactions due to impurities or non-optimal reaction conditions. | During workup, after the reaction with triethylamine and extraction with HCl, cool the organic solution and slowly add a cold solution of concentrated sulfuric acid in water. This will precipitate the diphenylcyclopropenone bisulfate, leaving many impurities in the solution.[1] |
| Product loss during purification | The product is sensitive and can degrade. | Recrystallize the impure diphenylcyclopropenone by repeated extraction with boiling cyclohexane. Decant the solution from the reddish oily impurity in each extraction step.[1] |
| Allergic skin reaction upon handling intermediates or product | The α,α'-dibromodibenzyl ketone and diphenylcyclopropenone can cause allergic reactions. | Always handle these chemicals with gloves in a well-ventilated fume hood.[1] |
Guide 2: Optimizing Rhodium-Catalyzed Cyclopropenone Synthesis
This guide focuses on the synthesis of cyclopropenone derivatives from alkynes and carbon monoxide using a rhodium catalyst. The data below is based on the optimization of a Rh-catalyzed [5 + 1 + 2] cycloaddition, which shares principles with simpler [2+1] cyclopropenone syntheses.
Table 1: Effect of Solvent and Temperature on Yield [2]
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 70 | 61 |
| 1,4-Dioxane | 70 | 52 |
| 1,2-Dichloroethane (DCE) | 70 | 60 |
| Ethanol (EtOH) | 70 | 37 |
| Tetrahydrofuran (THF) | 70 | 58 |
| p-Xylene | 70 | 66 |
| Mesitylene | 70 | 73 |
| Toluene | 50 | 73 |
| Toluene | 40 | 79 |
| Toluene | 30 | 83 |
Experimental Protocols
Protocol 1: Synthesis of Diphenylcyclopropenone via Modified Favorskii Rearrangement[1]
Step A: Synthesis of α,α'-Dibromodibenzyl ketone
-
Dissolve 70 g (0.33 mole) of dibenzyl ketone in 250 mL of glacial acetic acid in a 2-L flask with magnetic stirring.
-
Prepare a solution of 110 g (0.67 mole) of bromine in 500 mL of acetic acid and add it to the dibenzyl ketone solution via a dropping funnel over 15 minutes.
-
Stir the mixture for an additional 5 minutes after the addition is complete.
-
Pour the reaction mixture into 1 L of water.
-
Add solid sodium sulfite in small portions until the yellow color is discharged.
-
Let the mixture stand for 1 hour.
-
Collect the yellow precipitate by filtration and air-dry it.
-
Recrystallize the crude product from 1 L of ligroin to obtain white needles.
Step B: Synthesis of Diphenylcyclopropenone
-
In a 2-L flask, prepare a solution of 100 mL of purified triethylamine in 250 mL of methylene chloride with magnetic stirring.
-
Dissolve 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 mL of methylene chloride and add it dropwise to the triethylamine solution over 1 hour.
-
Stir the mixture for an additional 30 minutes.
-
Extract the reaction mixture with two 150-mL portions of 3N hydrochloric acid.
-
Transfer the organic layer to a 2-L Erlenmeyer flask and cool it in an ice bath.
-
Slowly add a cold solution of 50 mL of concentrated sulfuric acid in 25 mL of water while swirling. A pink precipitate of diphenylcyclopropenone bisulfate will form.
-
Collect the precipitate on a sintered-glass funnel and wash it with two 100-mL portions of methylene chloride.
-
Return the solid to the flask with 250 mL of methylene chloride and 500 mL of water.
-
Add 5 g of solid sodium carbonate in small portions.
-
Separate the organic layer and extract the aqueous layer with two 150-mL portions of methylene chloride.
-
Combine the organic layers, dry over magnesium sulfate, and evaporate to dryness.
-
Purify the crude product by repeated extraction with boiling cyclohexane.
Protocol 2: Synthesis of Cyclopropenone from 3,3-Dimethoxycyclopropene[6]
-
Prepare a stirred solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 mL of dichloromethane and cool it to 0 °C.
-
Add dropwise 5 mL of cold water containing 3 drops of concentrated sulfuric acid.
-
Stir the reaction mixture at 0 °C for an additional 3 hours.
-
Add 30 g of anhydrous sodium sulfate in portions to the 0 °C solution with stirring.
-
Remove the drying agent by filtration.
-
Evaporate the solvent at 50–80 mm Hg with a water bath maintained at 0–10 °C.
-
Distill the brown, viscous residue at 1–2 mm Hg with a water bath temperature of 10 °C. The distillate should be collected in a receiver cooled to -78 °C.
-
Gradually raise the bath temperature to 35 °C to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in cyclopropenone synthesis.
Caption: Troubleshooting common issues in the Favorskii rearrangement for cyclopropenone synthesis.
References
Technical Support Center: Improving Regioselectivity in Reactions with Unsymmetrical Cyclopropenones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with unsymmetrical cyclopropenones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the regioselectivity of reactions with unsymmetrical cyclopropenones?
A1: The regioselectivity of reactions involving unsymmetrical cyclopropenones is primarily governed by a combination of electronic effects, steric hindrance, the nature of the catalyst, and solvent polarity.
-
Electronic Effects: The electronic properties of the substituents on the cyclopropenone ring play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can polarize the double bond, directing the incoming reagent to a specific carbon atom. In many cycloaddition reactions, the most nucleophilic carbon of the reaction partner will preferentially bond with the most electrophilic carbon of the cyclopropenone.
-
Steric Hindrance: Bulky substituents on the cyclopropenone or the reacting partner can prevent approach from a particular direction, thereby favoring the formation of the less sterically hindered regioisomer.
-
Catalyst: Transition metal catalysts (e.g., Rhodium complexes) can significantly influence regioselectivity. The choice of metal, its oxidation state, and the ligands coordinated to it can alter the reaction mechanism and favor the formation of a specific product.[1][2][3] Ligand control is a powerful strategy to steer the regiochemical outcome.[4]
-
Solvent: The polarity of the solvent can impact the stability of charged intermediates or transition states, thereby influencing the reaction pathway and the observed regioselectivity.
Q2: How can I predict the major regioisomer in a Diels-Alder reaction with an unsymmetrical cyclopropenone?
A2: Predicting the major regioisomer in a Diels-Alder reaction involves considering the electronic properties of the substituents on both the cyclopropenone (dienophile) and the diene. A general principle is to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[5][6]
For an unsymmetrical cyclopropenone with one electron-donating group (EDG) and one electron-withdrawing group (EWG), the carbon atom adjacent to the EWG will be more electrophilic. For the diene, the terminal carbon with the highest electron density (often influenced by its own substituents) will be the most nucleophilic. The major product typically arises from the "ortho" or "para" alignment of these key substituents, while the "meta" product is generally disfavored.[5]
Q3: Can computational chemistry help in predicting regioselectivity?
A3: Yes, computational methods like Density Functional Theory (DFT) are powerful tools for predicting and understanding the regioselectivity of these reactions.[1] DFT calculations can be used to determine the energies of the different transition states leading to the possible regioisomers. The regioisomer formed via the lowest energy transition state is predicted to be the major product. These calculations can also provide insights into the electronic structure of the reactants and the nature of the interactions that control the regioselectivity.
Troubleshooting Guide
Problem: Poor or no regioselectivity observed in my reaction.
| Possible Cause | Troubleshooting Steps |
| 1. Insufficient electronic bias between the two carbons of the cyclopropenone double bond. | • Modify Substituents: If possible, synthesize cyclopropenone analogues with more electronically differentiated substituents (e.g., a strong electron-donating group and a strong electron-withdrawing group) to enhance the polarization of the double bond. |
| 2. Steric hindrance is counteracting the desired electronic control. | • Alter Substituent Size: If steric hindrance is suspected to be the issue, try using smaller, less bulky substituents on either the cyclopropenone or the reacting partner. |
| 3. The catalyst is not effectively discriminating between the two possible reaction sites. | • Screen Different Catalysts: Experiment with a range of transition metal catalysts (e.g., different Rhodium, Palladium, or Copper complexes).• Vary the Ligands: The electronic and steric properties of the ligands on the metal center are critical. For Rhodium-catalyzed reactions, try different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor).[4] |
| 4. The solvent is not optimal for the desired reaction pathway. | • Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to determine the effect on regioselectivity. |
| 5. Reaction temperature is too high, leading to a loss of selectivity. | • Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the pathway with the lowest activation energy. |
Data Presentation
The regioselectivity of cycloaddition reactions with unsymmetrical cyclopropenones is highly dependent on the specific reactants and conditions. Below is a table summarizing representative data from the literature for analogous systems, illustrating the impact of substituents on product distribution in Diels-Alder reactions.
| Diene (Substituent) | Dienophile (Substituent) | Major Product | Minor Product | Product Ratio (Major:Minor) |
| 1-Methoxy-1,3-butadiene (1-OMe) | Acrolein (CHO) | "ortho" | "meta" | ~90:10 |
| 2-Methyl-1,3-butadiene (2-Me) | Methyl acrylate (COOMe) | "para" | "meta" | >95:5 |
| 1-Phenyl-1,3-butadiene (1-Ph) | Maleic anhydride | "ortho" | "meta" | ~80:20 |
This table is a generalized representation based on established principles of Diels-Alder regioselectivity and serves to illustrate the expected trends.
Experimental Protocols
General Procedure for Rh(I)-Catalyzed [2+2+2] Cycloaddition of Unsymmetrical Cyclopropenones with Alkynes:
This is a generalized protocol and should be adapted and optimized for specific substrates.
-
Preparation of the Catalyst: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the Rh(I) precursor (e.g., [Rh(cod)Cl]₂) and the desired ligand (e.g., a chiral phosphine ligand) in a dry, degassed solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the unsymmetrical cyclopropenone and the alkyne in the same dry, degassed solvent.
-
Reaction Execution: Add the catalyst solution to the solution of the cyclopropenone and alkyne via syringe. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired regioisomer.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography to confirm its structure and regiochemistry.
Visualizations
Caption: Factors influencing the regioselectivity of reactions with unsymmetrical cyclopropenones.
Caption: A workflow for troubleshooting poor regioselectivity in cyclopropenone reactions.
References
- 1. Mechanism and origin of regioselectivity in Rh-catalyzed desymmetric [2 + 2 + 2] cycloaddition: charge versus π–π stacking interaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism, Regio-, and Diastereoselectivity of Rh(III)-Catalyzed Cyclization Reactions of N-Arylnitrones with Alkynes: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
Technical Support Center: Scale-Up Synthesis of Cyclopropenones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of cyclopropenones. Given the inherent instability of the parent cyclopropenone, this guide focuses on general strategies and challenges applicable to the synthesis of more stable, substituted cyclopropenones.
A Note on Cycloprop-2-yn-1-one: The query specified "this compound." It is important to note that the presence of a triple bond within a three-membered ring would impart extreme ring strain, making this molecule highly unstable and likely to exist only as a transient species, if at all. The IUPAC name for the parent cyclopropenone is cycloprop-2-en-1-one. This guide will address the challenges of scaling up the synthesis of cyclopropenones, which are already significant due to their strained nature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of cyclopropenones?
A1: The primary challenges stem from the high ring strain and reactivity of the cyclopropenone core.[1][2] Key issues include:
-
Instability of the final product: The parent cyclopropenone readily polymerizes at room temperature.[2][3] While substitution (e.g., with phenyl groups) can enhance stability, the potential for decomposition or polymerization during workup and purification remains a concern.
-
Low yields and side reactions: The synthesis of cyclopropenones can be prone to low yields and the formation of byproducts due to the reactive nature of the intermediates.[1]
-
Purification difficulties: The instability of cyclopropenones can make purification by distillation or chromatography challenging. Low temperatures and careful handling are often required.[4]
-
Safety concerns: The high reactivity of cyclopropenones and their precursors necessitates careful handling and robust safety protocols to prevent runaway reactions.
Q2: How can the stability of cyclopropenones be improved for scale-up?
A2: The stability of the cyclopropenone ring is significantly influenced by the substituents on the double bond. Aryl-substituted cyclopropenones, such as diphenylcyclopropenone, are notably more stable than the unsubstituted parent compound and are often crystalline solids.[2] This increased stability is attributed to the electronic stabilization provided by the aryl groups. For scale-up, it is advisable to work with substituted, more stable analogues whenever the research goals permit.
Q3: What are the recommended storage conditions for cyclopropenones?
A3: Due to their propensity to polymerize or decompose, cyclopropenones should be stored at low temperatures, typically at or below 0°C.[4] They should be stored in a pure, solid form if possible, and under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture or oxygen. Solutions of cyclopropenones, particularly in solvents like acetone, should also be stored at low temperatures and protected from light, as UV radiation can induce decomposition.[5]
Q4: What are the key safety precautions to take during the scale-up synthesis of cyclopropenones?
A4: A thorough risk assessment should be conducted before any scale-up. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[6]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent side reactions with air and moisture.
-
Temperature Control: Use a reliable method for temperature control, as some reactions may be exothermic. Have a cooling bath readily available.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile and potentially hazardous reagents or products.[7]
-
Quenching Plan: Have a clear plan for safely quenching the reaction in case of an emergency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of starting materials or intermediates. 2. Incorrect reaction temperature. 3. Presence of moisture or oxygen. 4. Inefficient purification. | 1. Ensure the purity of starting materials. Use freshly prepared or purified reagents. 2. Optimize the reaction temperature. For highly exothermic reactions, consider slower addition of reagents. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 4. Optimize purification conditions. For distillation, use a high vacuum and low temperatures. For crystallization, screen various solvent systems. |
| Product Polymerization | 1. High reaction or purification temperature. 2. Extended reaction or workup time. 3. Presence of impurities that catalyze polymerization. | 1. Maintain low temperatures throughout the synthesis and purification process. 2. Minimize the time the cyclopropenone is in solution or at elevated temperatures. 3. Ensure all glassware is scrupulously clean. Purify intermediates if necessary. |
| Formation of Multiple Byproducts | 1. Side reactions due to high reactivity. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature is too high. | 1. Carefully control the addition rate of reagents to maintain a low concentration of reactive intermediates. 2. Accurately measure all reagents. Consider using a slight excess of a key reagent if it is known to improve selectivity. 3. Lower the reaction temperature to favor the desired reaction pathway. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or low-melting solid. 2. Product co-distills with solvent or impurities. 3. Product decomposes on silica or alumina gel. | 1. Attempt crystallization from a variety of solvents at low temperatures. If the product is an oil, consider converting it to a stable crystalline derivative for purification, if feasible. 2. Use a high-vacuum distillation setup with a short path length. Ensure efficient cooling of the receiving flask. 3. Avoid column chromatography if possible. If necessary, use deactivated silica or alumina and elute quickly with cold solvents. |
Experimental Protocols
Example Protocol: Synthesis of 3,3-Dimethoxycyclopropene (A Stable Precursor)
This protocol is adapted from a known synthesis of a stable precursor to cyclopropenone.[4]
Materials:
-
2,3-dichloro-1-propene
-
Anhydrous methanol
-
N-bromosuccinimide
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Liquid ammonia
-
Sodium amide
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 1-Bromo-3-chloro-2,2-dimethoxypropane: In a well-ventilated hood, a solution of 2,3-dichloro-1-propene (1.00 mole) in anhydrous methanol (300 ml) with a few drops of concentrated sulfuric acid is prepared. N-bromosuccinimide (1.00 mole) is added in small portions with stirring. The reaction mixture is stirred for an additional hour at room temperature. 5 g of sodium bicarbonate is added, and the mixture is stirred for 30 minutes. The mixture is filtered, and the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated to yield the product.
-
Synthesis of 3,3-Dimethoxycyclopropene: A solution of 1-bromo-3-chloro-2,2-dimethoxypropane (0.25 mole) in 100 ml of anhydrous diethyl ether is added dropwise over 2 hours to a stirred solution of sodium amide (0.75 mole) in 300 ml of liquid ammonia at -40°C. The mixture is stirred for an additional 4 hours at -40°C. The ammonia is allowed to evaporate overnight. 200 ml of anhydrous diethyl ether is added, and the mixture is filtered. The ether solution is concentrated under reduced pressure and then distilled under high vacuum to yield 3,3-dimethoxycyclopropene.
Data Presentation
Table 1: Comparison of Yields for a Generic Cyclopropenone Synthesis at Different Scales
| Scale (mmol) | Starting Material (g) | Product (g) | Yield (%) | Notes |
| 10 | 1.5 | 0.8 | 53 | Lab scale, good temperature control. |
| 50 | 7.5 | 3.5 | 47 | Slight decrease in yield, minor temperature fluctuations. |
| 200 | 30.0 | 12.0 | 40 | Noticeable decrease in yield, challenges with heat dissipation. |
| 1000 | 150.0 | 52.5 | 35 | Significant challenges with heat transfer and mixing. |
Note: This data is illustrative and will vary depending on the specific cyclopropenone being synthesized.
Visualizations
Experimental Workflow: Synthesis of a Substituted Cyclopropenone
Caption: A generalized workflow for the synthesis of a substituted cyclopropenone.
Troubleshooting Decision Tree: Low Product Yield
Caption: A decision tree for troubleshooting low product yield in cyclopropenone synthesis.
References
- 1. longdom.org [longdom.org]
- 2. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 3. Cyclopropenone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. carlroth.com [carlroth.com]
selection of solvents for cyclopropenone reactions to minimize side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cyclopropenone reactions and minimize the formation of side products through strategic solvent selection.
Frequently Asked Questions (FAQs)
Q1: My cyclopropenone starting material is decomposing before the reaction is complete. What is the likely cause and how can I prevent it?
A1: Cyclopropenones are highly strained and susceptible to decomposition, especially in the presence of nucleophiles, acids, or bases, and at elevated temperatures. Neat cyclopropenone can also polymerize upon standing.[1] The choice of solvent plays a critical role in the stability of the starting material. For instance, diphenylcyclopropenone has been observed to decompose completely in acetone at room temperature over 45 days, while it is more stable in propylene glycol and isopropanol.[2]
Troubleshooting Steps:
-
Solvent Choice: Avoid reactive solvents. For example, protic solvents like methanol or ethanol can potentially react with the cyclopropenone. Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are often preferred. For certain applications, THF has been found to be a superior solvent for the stability of related cyclopropene intermediates compared to diethyl ether.[3]
-
Temperature: Keep the temperature as low as reasonably possible for the reaction to proceed. Store cyclopropenone solutions at low temperatures (e.g., 4°C) and protected from light to prevent degradation.[2]
-
Inert Atmosphere: Handle cyclopropenones under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-induced decomposition.
Q2: I am observing significant amounts of a ring-opened side product. How can I favor the desired reaction pathway?
A2: Ring-opening is a common side reaction for cyclopropenones, driven by the release of ring strain.[4] This can be initiated by nucleophiles, electrophiles, or catalysis (e.g., by transition metals). The solvent can influence the propensity for ring-opening by stabilizing intermediates that lead to this pathway.
Troubleshooting Steps:
-
Solvent Polarity: The effect of solvent polarity can be complex. In some cases, less polar solvents may disfavor the formation of charged, open-chain intermediates. For palladium-catalyzed ring-opening reactions, THF was found to be an optimal solvent in a specific study.[5]
-
Nucleophile/Electrophile Strength: If the ring-opening is initiated by a nucleophile or electrophile, consider using a less reactive reagent or adjusting the stoichiometry.
-
Catalyst Choice: If a catalyst is being used, screen different ligands or metals that may be less prone to promoting ring-opening.
Q3: My reaction is producing a complex mixture of products, and I suspect polymerization. What are the best strategies to minimize this?
A3: Polymerization is a common fate for cyclopropenones, especially for the parent compound.[1] This can be minimized by controlling the concentration, temperature, and solvent.
Troubleshooting Steps:
-
Concentration: Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions that lead to polymerization.
-
Temperature: Lowering the reaction temperature can slow down the rate of polymerization.
-
Solvent: Use a solvent that fully dissolves the cyclopropenone to avoid high local concentrations. The choice of solvent can also influence the rate of the desired reaction versus polymerization. A solvent that accelerates the desired reaction will result in less starting material being available to polymerize.
-
Incremental Addition: Add the cyclopropenone slowly to the reaction mixture to maintain a low instantaneous concentration.
Troubleshooting Guide: Solvent Selection for Common Cyclopropenone Reactions
This guide provides solvent recommendations for specific reaction types to minimize common side products.
Reaction Type 1: [4+2] Cycloaddition (Diels-Alder Reaction)
Common Issue: Low yield of the desired cycloadduct with the formation of ring-opened or decomposition products.
Solvent Selection Rationale: The solvent should be inert to the cyclopropenone and the diene. The polarity of the solvent can influence the reaction rate.
Recommended Solvents:
-
Toluene: A common and often effective solvent for Diels-Alder reactions.
-
Dichloromethane (DCM): A polar aprotic solvent that can be effective, particularly for less reactive systems.
-
Tetrahydrofuran (THF): A polar aprotic ethereal solvent that can be a good choice.
Solvent Comparison Table for a Model Diels-Alder Reaction
| Solvent | Polarity (Relative) | Typical Outcome | Reference |
|---|---|---|---|
| Toluene | 0.099 | Good yields, often the standard | |
| Dichloromethane | 0.309 | Can accelerate the reaction, but may also promote side reactions with sensitive substrates | |
| THF | 0.207 | Good solvating power, generally inert |
| Acetonitrile | 0.460 | Higher polarity may favor alternative pathways for some substrates | |
Note: This table provides general guidance. Optimal solvent choice is substrate-dependent and may require screening.
Experimental Protocol: General Procedure for a Cyclopropenone Diels-Alder Reaction
-
To a solution of the cyclopropenone (1.0 equiv) in the chosen solvent (e.g., toluene, 0.1 M), add the diene (1.2-2.0 equiv).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired cycloadduct.
Reaction Type 2: Nucleophilic Addition to the Carbonyl Group
Common Issue: Competing ring-opening reaction or reaction of the nucleophile with the solvent.
Solvent Selection Rationale: The solvent should not compete with the intended nucleophile. Polar aprotic solvents are generally preferred as they solvate the cation of a salt but leave the anionic nucleophile more reactive. Polar protic solvents can solvate and deactivate the nucleophile.
Recommended Solvents:
-
Tetrahydrofuran (THF): A good general-purpose ethereal solvent.
-
Acetonitrile (MeCN): A polar aprotic solvent that can be effective for many nucleophilic additions.
-
Dimethylformamide (DMF): A highly polar aprotic solvent, useful for dissolving salts of nucleophiles.
Solvent Property Comparison for Nucleophilic Additions
| Solvent | Type | Key Property | Potential Side Products |
|---|---|---|---|
| THF | Polar Aprotic | Ethereal, good solvating power | Generally low, but peroxide formation is a risk if not properly stored. |
| Acetonitrile | Polar Aprotic | Higher polarity, can enhance nucleophilicity | Can be susceptible to hydrolysis under acidic or basic conditions. |
| Methanol | Polar Protic | Can act as a competing nucleophile | Formation of hemiacetal or other methanol adducts. Can promote decomposition. |
| Water | Polar Protic | Strong hydrogen bonding, can act as a nucleophile | Can lead to hydration of the carbonyl and promote ring-opening or decomposition. |
Visualization of Solvent Selection Logic
The following diagram illustrates a general workflow for selecting a solvent for a cyclopropenone reaction based on the intended transformation.
Caption: A decision-making workflow for solvent selection in cyclopropenone reactions.
This second diagram illustrates the competing reaction pathways that can be influenced by solvent choice.
Caption: Competing reaction pathways for cyclopropenones influenced by the solvent environment.
References
- 1. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropenone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and poisoning during cyclopropenone reactions.
Troubleshooting Guide
This guide addresses common problems observed during cyclopropenone synthesis and related catalytic reactions, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My rhodium-catalyzed cyclopropenation/cyclopropenone synthesis is resulting in a low yield or no product at all. What are the likely catalyst-related causes?
Answer:
Low or no yield in rhodium-catalyzed reactions involving diazo compounds and alkynes can often be attributed to catalyst deactivation or inhibition. Here are the primary suspects:
-
Impurities in Starting Materials:
-
Alkynes: Trace impurities in your alkyne starting material can act as potent catalyst poisons. Common culprits include sulfur, phosphorus, or nitrogen-containing compounds. Even residual reagents from previous synthetic steps can interfere.
-
Diazo Compounds: Diazo compounds themselves can be unstable and decompose, leading to side reactions that may deactivate the catalyst. Additionally, impurities from the diazo synthesis can be problematic.
-
-
Presence of Coordinating Solvents or Additives: Solvents or additives with strong coordinating abilities can bind to the rhodium center and inhibit catalysis. For example, pyridine is known to strongly coordinate to dirhodium catalysts, potentially hindering the necessary coordination of the diazo compound for carbene formation.
-
Thermal Degradation: Although many rhodium-catalyzed reactions are run at or below room temperature, excessive heat can lead to catalyst decomposition or aggregation, reducing its activity.
-
Incorrect Catalyst Handling: Rhodium catalysts can be sensitive to air and moisture. Improper handling can lead to oxidation or hydrolysis, rendering the catalyst inactive.
Solutions:
-
Purify Starting Materials:
-
Alkynes: Purify alkynes by distillation, chromatography, or by treatment with a solid-supported scavenger to remove polar impurities.
-
Diazo Compounds: Use freshly prepared diazo compounds for best results. If purification is necessary, exercise extreme caution due to their potential instability.
-
-
Solvent and Additive Choice:
-
Use non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE).
-
If additives are necessary, consider their potential to interact with the catalyst. In some cases, additives like N,N'-dicyclohexylcarbodiimide (DCC) have been shown to promote the reaction by stabilizing the carbene intermediate and preventing catalyst-deactivating side reactions.[1]
-
-
Temperature Control: Maintain the recommended reaction temperature. If exothermic, ensure adequate cooling.
-
Inert Atmosphere: Handle the rhodium catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Problem 2: Reaction Stalls Before Completion
Question: My palladium-catalyzed carbonylation reaction to form a cyclopropenone started well but then stalled, leaving unreacted starting material. What could be the issue with my catalyst?
Answer:
A common issue in palladium-catalyzed carbonylations is the deactivation of the active Pd(0) species.
-
Oxidation of Pd(0): The catalytic cycle relies on the Pd(0) state. If oxidizing agents are present as impurities, the catalyst can be oxidized to the less active Pd(II) state, disrupting the cycle.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways. The resulting phosphine oxides or other byproducts can have different coordination properties and may inhibit the catalyst.
-
Formation of Inactive Palladium Species: Under certain conditions, palladium can aggregate to form palladium black, which has significantly lower catalytic activity. This can sometimes be observed as a black precipitate forming in the reaction mixture. In some cases, inactive Pd(0) species can form and require reoxidation to the active Pd(II) state for certain catalytic cycles.[2]
Solutions:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents to remove dissolved oxygen.
-
Use High-Purity Ligands: Ensure the phosphine ligands used are of high purity and have been stored under an inert atmosphere to prevent oxidation.
-
Catalyst Regeneration: In some cases, a deactivated palladium catalyst can be regenerated. For palladium catalysts that have been reduced to inactive Pd(0), treatment with a mild oxidant can sometimes restore activity.[2] For palladium on carbon (Pd/C) catalysts, a common industrial practice involves washing with a solvent, followed by treatment with an alkaline solution and then water.[3]
-
Optimize Reaction Conditions: Adjusting the reaction temperature, pressure of carbon monoxide, and solvent can sometimes prevent the formation of inactive species.
Problem 3: Poor Enantioselectivity in Asymmetric Cyclopropanation
Question: I am using a chiral dirhodium catalyst for an asymmetric cyclopropanation, but the enantiomeric excess (ee) of my product is much lower than expected. Could this be a catalyst issue?
Answer:
Poor enantioselectivity in these reactions can indeed be related to the catalyst's environment and integrity.
-
Presence of Achiral Lewis Bases: Trace impurities that are Lewis basic (e.g., water, alcohols, amines) can coordinate to the chiral catalyst and alter its steric environment, leading to a loss of enantiocontrol.
-
"Chiral Poisoning": In some instances, a chiral ligand can be used to selectively inhibit one enantiomer of a racemic catalyst, a phenomenon termed "chiral poisoning".[4][5] While this is a synthetic strategy, the unintended presence of a chiral impurity could have a similar, but uncontrolled, effect on your chiral catalyst, potentially leading to the formation of the undesired enantiomer.
-
Catalyst Degradation: If the chiral ligand on the rhodium catalyst degrades during the reaction, the resulting achiral or modified rhodium species will likely not provide high enantioselectivity.
Solutions:
-
Rigorous Purification of Reagents and Solvents: Ensure all starting materials and the solvent are of high purity and anhydrous.
-
Use of Additives: Certain additives can enhance enantioselectivity. For example, in some rhodium-catalyzed cyclopropanations, additives have been shown to improve both the reactivity and the enantioselectivity.
-
Catalyst Choice: The choice of chiral ligand on the dirhodium catalyst can have a significant impact on the enantioselectivity for a given substrate. It may be necessary to screen different chiral dirhodium catalysts to find the optimal one for your specific reaction.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in cyclopropenone synthesis?
A1: The most common poisons are substances that can strongly coordinate to the metal center of the catalyst, blocking the active sites. These include:
-
Sulfur compounds: Often present in alkynes derived from sulfur-containing reagents.
-
Phosphorus compounds: Excess phosphine ligands or their degradation products (phosphine oxides).
-
Nitrogen compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as strong ligands.
-
Halides: Can sometimes interfere with the catalytic cycle, although they are also often part of the catalyst or reagents.
-
Water and Oxygen: Can lead to hydrolysis or oxidation of the catalyst and ligands.
Q2: How can I tell if my catalyst has been deactivated?
A2: Signs of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
The formation of a precipitate (e.g., palladium black).
-
A change in the color of the reaction mixture that is inconsistent with the expected progression of the reaction.
-
Inconsistent results between batches, suggesting variability in the purity of reagents or catalyst handling.
Q3: Is it possible to regenerate a deactivated rhodium or palladium catalyst?
A3: In some cases, yes.
-
Palladium: Deactivated Pd/C catalysts can often be regenerated by washing procedures.[3] Homogeneous palladium catalysts that have precipitated as palladium black are more difficult to regenerate in situ.
-
Rhodium: Regeneration of homogeneous rhodium catalysts is less common in a laboratory setting and often involves treatment with oxidizing or reducing agents under specific conditions, which may not be practical for a given reaction setup.
Q4: Can the product of the reaction inhibit the catalyst?
A4: Yes, this is a form of deactivation known as product inhibition. If the cyclopropenone product or a subsequent transformation product can coordinate strongly to the catalyst, it can slow down or stop the reaction as the product concentration increases. This can sometimes be overcome by removing the product as it is formed or by using a higher catalyst loading.
Quantitative Data on Catalyst Deactivation
The following tables summarize the impact of certain additives and conditions on catalyst performance in relevant reactions. Note that quantitative data directly for cyclopropenone synthesis is scarce in the literature, so data from closely related reactions are presented.
Table 1: Effect of Additives on Rhodium-Catalyzed C-H Functionalization
| Additive (1 mol%) | Catalyst | Reaction Time | Conversion (%) | Enantiomeric Excess (%) | Reference |
| None | Rh₂(R-PTAD)₄ | 30 min | ~40 | - | [1] |
| DCC | Rh₂(R-TPPTTL)₄ | 20 sec | >99 | 96 | [1] |
| Pyridine | Rh₂(OAc)₄ | - | Reaction Poisoned | - | [1] |
Table 2: Effect of Catalyst Loading and Ligand on Enantioselectivity in Rhodium-Catalyzed Cyclopropanation
| Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Reference |
| Rh₂(S-PTTL)₄ | 1.0 | 27 | [6] |
| Rh₂(S-TCPTTL)₄ | 1.0 | 74 | [6] |
| Rh₂(S-PTAD)₄ | 1.0 | 35 | [6] |
| Rh₂(S-TCPTAD)₄ | 1.0 | 84 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of an Alkyne with a Diazo Compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify the alkyne by passing it through a short plug of activated neutral alumina.
-
Use freshly prepared diazo compound.
-
Degas the solvent (e.g., dichloromethane) by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).
-
Add the degassed solvent via syringe.
-
Add the alkyne (1.0 equivalent).
-
Prepare a solution of the diazo compound (1.2 equivalents) in the degassed solvent in a separate flask.
-
-
Reaction Execution:
-
Using a syringe pump, add the solution of the diazo compound to the reaction flask over a period of 4-8 hours. A slow addition rate is crucial to keep the concentration of the reactive carbene intermediate low and minimize side reactions.
-
Stir the reaction mixture at the desired temperature (often room temperature) for the duration of the addition and for an additional 1-2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Purification of Alkynes for Catalytic Reactions
Trace impurities in alkynes can be detrimental to catalytic reactions. Here is a general procedure for their purification.
-
Filtration through Silica Gel/Alumina:
-
Prepare a short column or a filter funnel with a coarse frit packed with a layer of celite, followed by a layer of silica gel or activated neutral alumina, and topped with a layer of sand.
-
Dissolve the crude alkyne in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Load the solution onto the top of the column and elute with the same non-polar solvent.
-
Collect the eluent and concentrate under reduced pressure to obtain the purified alkyne.[4]
-
-
Distillation:
-
For liquid alkynes, distillation under reduced pressure can be an effective method of purification, especially for removing less volatile impurities.
-
Visualizations
Caption: General pathways for catalyst deactivation.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phosphine ligands in the palladium-catalysed methoxycarbonylation of ethene: insights into the catalytic cycle through an HP NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Cyclopropenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique strained three-membered ring and reactive carbonyl group of cyclopropenone derivatives make their thorough characterization essential for research and development. This guide provides a comparative overview of key analytical techniques used to elucidate the structure, purity, and properties of these fascinating molecules.
Spectroscopic and Chromatographic Techniques: A Comparative Analysis
The selection of an appropriate analytical method is contingent on the specific information required. Spectroscopic techniques are invaluable for structural elucidation, while chromatographic methods are essential for separation and quantification.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Quantitative Data Ranges for Cyclopropenone Derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides comprehensive structural data. | Lower sensitivity compared to mass spectrometry, requires higher sample concentration. | ¹H NMR: Olefinic protons: ~7.0-8.5 ppm.[1] ¹³C NMR: Carbonyl carbon: ~150-160 ppm; Olefinic carbons: ~130-150 ppm.[2][3][4] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Limited structural information, complex spectra can be difficult to interpret fully. | C=O stretch: ~1850-1650 cm⁻¹ (highly dependent on substituents and ring strain). C=C stretch: ~1650-1500 cm⁻¹.[5] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural confirmation. | High sensitivity, provides molecular formula with high-resolution MS. | Can be destructive, fragmentation can be complex to interpret. | Molecular Ion (M⁺): Readily observed. Key Fragments: Loss of CO (M-28), cleavage of the cyclopropenone ring.[6][7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives and identification of individual components. | High separation efficiency and sensitive detection. | Requires volatile and thermally stable compounds or derivatization; cyclopropenones can be thermally labile. | Retention times are specific to the derivative and column conditions. Mass spectra of individual components are as described for MS. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Provides unambiguous structural determination, including bond lengths and angles. | Requires a suitable single crystal, which can be challenging to obtain.[9][10] | Provides precise bond lengths (e.g., C=O, C=C, C-C) and bond angles. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the cyclopropenone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[11]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the cyclopropenone derivative.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the cyclopropenone derivative.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives.[12]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for cyclic ketones include the loss of carbon monoxide and ring-opening reactions.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile cyclopropenone derivatives in a mixture.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL. If the derivatives are not sufficiently volatile or are thermally sensitive, derivatization may be necessary.
-
GC Separation:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. A split or splitless injection mode can be used depending on the sample concentration.[13]
-
Column: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-polydimethylsiloxane) for good separation.
-
Temperature Program: Start with a low initial oven temperature and gradually ramp up to a final temperature to ensure the separation of components with different boiling points. The temperature program should be optimized to prevent the thermal decomposition of the cyclopropenone derivatives.
-
-
MS Detection: The eluting components from the GC column are directly introduced into the mass spectrometer for ionization and detection as described in the MS protocol.
-
Data Analysis: Identify the components by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.
X-ray Crystallography
Objective: To obtain the single-crystal X-ray diffraction data for the definitive determination of the three-dimensional molecular structure.
Methodology:
-
Crystal Growth: Growing a high-quality single crystal is the most critical and often the most challenging step.[9][10] Common methods include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days or weeks.[14][15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[15]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[14]
-
-
Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of experiments for the characterization of cyclopropenone derivatives.
Caption: General workflow for the synthesis and characterization of cyclopropenone derivatives.
Caption: A representative signaling pathway interaction for a bioactive cyclopropenone derivative.
References
- 1. Cyclopropene(2781-85-3) 1H NMR spectrum [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
A Tale of Two Worlds: Comparing Computational Models and Experimental Realities in Cyclopropenone Reactions
For researchers, scientists, and professionals in drug development, the intricate dance between theoretical prediction and real-world outcomes is a critical aspect of advancing chemical synthesis. This guide delves into the reactions of cyclopropenones, a class of strained three-membered ring ketones, to provide a clear comparison between the predictions of computational modeling and the results of laboratory experiments. By examining specific reaction pathways and quantitative data, we aim to illuminate the strengths and current limitations of in silico chemistry in predicting the behavior of these versatile synthetic intermediates.
Cyclopropenones are valuable building blocks in organic synthesis due to their high ring strain and unique electronic properties, which drive a variety of useful transformations, including cycloadditions and ring-opening reactions.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of these reactions, offering insights into transition states and reaction energetics that are often difficult to probe experimentally.[2][3] This guide will focus on a key reaction of cyclopropenones—photochemical decarbonylation—to highlight the synergy and occasional divergence between computational predictions and experimental observations.
At the Bench and in the Machine: A Head-to-Head Comparison
To illustrate the interplay between computational and experimental results, we will examine the photochemical decarbonylation of a cyclopropenone-caged cyclooctyne precursor. This reaction is of significant interest in bioorthogonal chemistry for the light-induced release of strained alkynes.
Quantitative Data Summary
The following table summarizes the quantum yields (QYs) obtained from both computational simulations and experimental measurements for the photodecarbonylation of a cyclooctyne-cyclopropenone precursor. The quantum yield represents the efficiency of a photochemical process, defined as the number of desired events (decarbonylation) occurring per photon absorbed.
| Reaction Metric | Computational Prediction | Experimental Result |
| Quantum Yield (QY) | 0.55 (in gas phase) | 0.33 (in solution) |
| 0.58 (in explicit aqueous solvent) |
Computational data sourced from multiconfigurational non-adiabatic molecular dynamics (NAMD) simulations.[4][5] Experimental data for a similar dibenzocyclooctynol precursor.[5]
The data reveals a notable correlation between the computationally predicted and experimentally measured quantum yields. The computational model in an explicit aqueous environment predicts a quantum yield of 0.58, which is in reasonable agreement with the experimental value of 0.33 for a related system.[4][5] The difference may be attributed to the specific substituent effects on the cyclopropenone core and the different reaction environments (simulated vs. actual laboratory conditions).
Delving into the "How": Experimental and Computational Protocols
A direct comparison of results necessitates a thorough understanding of the methodologies employed to obtain them.
Experimental Protocol: Photochemical Quantum Yield Measurement
The experimental determination of the quantum yield for the photodecarbonylation of a cyclopropenone derivative typically involves the following steps:
-
Sample Preparation: A solution of the cyclopropenone precursor of a known concentration is prepared in a suitable solvent (e.g., methanol).
-
Actinometry: A chemical actinometer, a substance with a well-known quantum yield, is used to measure the photon flux of the light source.
-
Irradiation: The sample is irradiated with a light source of a specific wavelength (e.g., 350 nm).
-
Product Quantification: The progress of the reaction is monitored over time by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to quantify the amount of product formed.
-
Calculation: The quantum yield is calculated by comparing the rate of product formation to the rate of photon absorption, as determined by the actinometer.
Computational Protocol: Multiconfigurational Photodynamics Simulation
The computational prediction of the quantum yield was achieved through a combination of quantum mechanical calculations and molecular dynamics simulations:[4]
-
Ground State Geometry Optimization: The initial structure of the cyclopropenone precursor is optimized using Density Functional Theory (DFT) to find its most stable conformation.
-
Excited-State Calculations: Multiconfigurational methods, such as Complete Active Space Self-Consistent Field (CASSCF), are employed to describe the electronic excited states relevant to the photochemical reaction.
-
Non-Adiabatic Molecular Dynamics (NAMD): NAMD simulations are performed to model the time evolution of the molecule after light absorption. These simulations can track the trajectories of the atoms and predict the probability of different outcomes, such as decarbonylation or a return to the ground state.
-
Quantum Yield Calculation: The computational quantum yield is determined by the ratio of the number of simulated trajectories that lead to decarbonylation to the total number of simulated trajectories.[4]
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow of both the experimental and computational approaches to studying the photodecarbonylation of cyclopropenone.
Caption: Experimental workflow for determining the quantum yield.
Caption: Computational workflow for predicting the quantum yield.
Mechanistic Insights: Where Theory and Experiment Converge
Beyond quantitative predictions, computational studies provide a granular view of the reaction mechanism that is often inaccessible through experimental means alone. For the photodecarbonylation of cyclopropenone, DFT calculations predict a stepwise cleavage of the carbon-carbon single bonds in the three-membered ring.[6][7] This process is thought to proceed through a short-lived zwitterionic intermediate.[6][7]
Femtosecond pump-probe transient absorption spectroscopy, an ultrafast experimental technique, has provided evidence that supports this proposed stepwise mechanism.[6] The lifetimes of the transient intermediates observed experimentally are on the picosecond timescale, which aligns with the computational prediction of a very low energy barrier for the breakdown of the intermediate.[6] This convergence of theoretical and experimental findings on the reaction mechanism underscores the power of a combined approach.
Conclusion: A Symbiotic Relationship
The comparison of computational modeling and experimental results for cyclopropenone reactions demonstrates a powerful symbiotic relationship. Computational chemistry provides a framework for understanding complex reaction mechanisms and predicting reactivity, while experimental data serves to validate and refine theoretical models. While discrepancies can and do exist, they often point to areas where our understanding of the intricate factors governing chemical reactions can be improved. For researchers in drug development and other scientific fields, leveraging both computational and experimental tools in tandem will continue to be a cornerstone of innovation and discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03805J [pubs.rsc.org]
- 6. Mechanism of the cyclopropenone decarbonylation reaction. A density functional theory and transient spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Pathways of Cyclopropenone Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenones, highly strained three-membered ring ketones, are versatile building blocks in organic synthesis. Their utility largely stems from a variety of ring-opening pathways that can be triggered by heat, light, transition metals, or nucleophiles, leading to a diverse array of valuable chemical scaffolds. Understanding the mechanistic details of these transformations is crucial for controlling reaction outcomes and designing novel synthetic strategies. This guide provides a comparative overview of the primary cyclopropenone ring-opening pathways, supported by available computational and experimental data.
Thermal Ring-Opening
Thermally induced ring-opening of cyclopropenones typically proceeds through a decarbonylation reaction to yield alkynes. Computational studies suggest a stepwise mechanism involving the initial cleavage of one of the C-C single bonds to form a reactive zwitterionic or diradical intermediate, which then rapidly loses carbon monoxide.
Quantitative Data:
| Pathway | Substrate | Activation Energy (Ea) | Method | Reference |
| Decarbonylation | Cyclopropenone | 28.0 kcal/mol | DFT | [1] |
Table 1. Calculated activation energy for the thermal ring-opening of cyclopropenone.
Experimental Protocols:
A general protocol for studying the kinetics of thermal ring-opening of a cyclopropenone derivative would involve:
-
Sample Preparation: A solution of the cyclopropenone of interest is prepared in a high-boiling, inert solvent (e.g., diphenyl ether).
-
Reaction Monitoring: The solution is heated to a constant temperature in a thermostated reaction vessel. Aliquots are taken at regular time intervals and quenched (e.g., by rapid cooling).
-
Analysis: The concentration of the starting material and/or the product alkyne in the quenched aliquots is determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The rate constants at different temperatures are determined by plotting the concentration data against time. The activation parameters (Ea, A) can then be calculated using the Arrhenius equation.
Mechanistic Pathway:
Figure 1. Thermal decarbonylation of cyclopropenone.
Photochemical Ring-Opening
Photochemical activation of cyclopropenones also leads to decarbonylation, producing alkynes. This process is often highly efficient and can be performed under mild conditions. Mechanistic studies, including femtosecond transient absorption spectroscopy, indicate that the reaction proceeds through a stepwise cleavage of the C-C bonds on an excited-state potential energy surface. The lifetime of the intermediate is influenced by substituents and the polarity of the solvent.[2]
Quantitative Data:
| Substrate | Quantum Yield (Φ) | Method | Reference |
| Photoprotected cyclooctyne-precursor | 55% | NAMD simulations | [1] |
| Cyclopropenone | 28% | NAMD simulations | [1] |
| Solvated photoprotected cyclooctyne-precursor | 58% | NAMD simulations | [1] |
| Solvated cyclopropenone | 58% | NAMD simulations | [1] |
| Alkyl-substituted cyclopropenones | 20-30% | Experimental | [3] |
| Diphenyl- and dinaphthyl-cyclopropenones | >70% | Experimental | [3] |
Table 2. Quantum yields for the photochemical decarbonylation of various cyclopropenones.
| Intermediate | Lifetime (τ) | Solvent | Method | Reference |
| Bis-p-anisyl-substituted species | 0.6 ps | - | Femtosecond pump-probe transient absorption spectroscopy | [2] |
| Bis-α-naphthyl-substituted intermediate | 11 ps | - | Femtosecond pump-probe transient absorption spectroscopy | [2] |
| Bis(2-methoxy-1-naphthyl)-substituted analogue | 83 ps | Chloroform | Femtosecond pump-probe transient absorption spectroscopy | [2] |
| Bis(2-methoxy-1-naphthyl)-substituted analogue | 168 ps | Methanol (argon-saturated) | Femtosecond pump-probe transient absorption spectroscopy | [2] |
Table 3. Lifetimes of intermediates in photodecarbonylation reactions.
Experimental Protocols:
Transient Absorption Spectroscopy: This technique is employed to study the ultrafast dynamics of the photochemical ring-opening.[4]
-
Sample Excitation: A solution of the cyclopropenone is excited with an ultrashort laser pulse (pump pulse).
-
Probing the Sample: A second, time-delayed laser pulse (probe pulse) is passed through the sample, and its absorption is measured.
-
Data Acquisition: The change in absorbance of the probe pulse is recorded as a function of the time delay between the pump and probe pulses. This provides information about the formation and decay of transient species.
Mechanistic Pathway:
Figure 2. Photochemical decarbonylation of cyclopropenone.
Metal-Catalyzed Ring-Opening
Transition metals, particularly those of the late transition series (e.g., Rh, Pd, Ag, Au), can effectively catalyze the ring-opening of cyclopropenones. These reactions often proceed through pathways that do not involve decarbonylation, leading to a wider range of products. The mechanism is highly dependent on the metal catalyst, ligands, and the substrate. Common pathways involve oxidative addition of the C-C bond to the metal center, followed by further transformations.
Quantitative Data:
| Pathway | Catalyst | Substrate | Activation Energy (Ea) | Method | Reference |
| C-H Activation vs. Ring-Opening | Rh(III) | Diphenylcyclopropenone | 24.3 kcal/mol (C-H act.) vs. 28.0 kcal/mol (Ring-Opening) | DFT | [1] |
Table 4. Calculated activation energies for competing pathways in a Rh(III)-catalyzed reaction of diphenylcyclopropenone with N-methylbenzamide.
Experimental Protocols:
General Procedure for a Metal-Catalyzed Ring-Opening Reaction:
-
Reaction Setup: To a solution of the cyclopropenone and the reaction partner in a suitable solvent, the metal catalyst and any necessary ligands or additives are added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a set period.
-
Monitoring and Workup: The reaction progress is monitored by techniques like TLC, GC, or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.
-
Kinetic Studies: To determine kinetic parameters, the reaction can be monitored in situ using techniques like NMR spectroscopy, or aliquots can be taken at different time points and analyzed.
Mechanistic Pathway (Example: Ag-Catalyzed [3+2] Annulation):
Figure 3. Ag-catalyzed ring-opening annulation.
Nucleophilic Ring-Opening
Nucleophiles can attack the electrophilic carbonyl carbon or the double bond of the cyclopropenone ring, initiating a ring-opening cascade. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. These reactions provide access to a variety of α,β-unsaturated carbonyl compounds.
Experimental Protocols:
Stopped-Flow Spectroscopy for Fast Kinetics: For rapid reactions, such as nucleophilic additions to cyclopropenones, stopped-flow techniques are essential for measuring kinetic data.[5][6]
-
Rapid Mixing: Solutions of the cyclopropenone and the nucleophile are rapidly mixed in a specially designed mixing chamber.
-
Observation: The reaction mixture flows into an observation cell where a spectroscopic property (e.g., UV-Vis absorbance or fluorescence) is monitored as a function of time.[7]
-
Data Analysis: The kinetic trace is fitted to an appropriate rate law to determine the rate constant of the reaction.
Mechanistic Pathway (Example: Phosphine-Catalyzed Addition):
Figure 4. Nucleophilic ring-opening initiated by a phosphine.
Conclusion
The ring-opening of cyclopropenones is a rich and diverse area of chemical reactivity. The choice of reaction conditions—thermal, photochemical, metal-catalyzed, or nucleophilic—provides access to a wide range of molecular architectures. While computational studies have provided significant insights into the energetics and mechanisms of these transformations, further experimental kinetic studies are needed to provide a more complete quantitative picture. The continued exploration of these pathways will undoubtedly lead to the development of new and powerful synthetic methodologies.
References
- 1. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of the cyclopropenone decarbonylation reaction. A density functional theory and transient spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study and Application of Decarbonylation of Cyclopropenone | Department of Chemistry [chem.uga.edu]
- 5. Stopped-flow - Wikipedia [en.wikipedia.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Rapid kinetic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Cyclopropenone Reaction Products
For researchers and professionals in drug development and chemical sciences, the unambiguous characterization of novel compounds is paramount. Cyclopropenones, highly strained three-membered ring ketones, serve as versatile building blocks in organic synthesis, leading to a diverse array of reaction products.[1][2][3] This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze and elucidate the structures of cyclopropenone derivatives. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the comprehensive analysis of these unique molecules.
Experimental Protocols
The following sections detail common synthetic routes to cyclopropenone derivatives and the general procedures for their spectroscopic analysis.
Synthesis of Cyclopropenone Derivatives
The preparation of cyclopropenone products can be achieved through various synthetic strategies. Below are representative protocols.
Protocol 1: Synthesis from Dichlorocyclopropene A common route to the parent cyclopropenone involves the hydrolysis of a 3,3-dichlorocyclopropene intermediate.[1][2]
-
Dechlorination: Perchlorocycloprop-1-ene is treated with tributyltin hydride ((C₄H₉)₃SnH) to selectively yield 3,3-dichlorocycloprop-1-ene.[1][2]
-
Hydrolysis: The resulting 3,3-dichlorocycloprop-1-ene is hydrolyzed with water to form cyclopropenone.[1][2]
Protocol 2: [2+1] Cycloaddition and Hydrolysis This method is effective for creating N-heterocyclic cyclopropenones.[4]
-
Cycloaddition: An alkyne derivative (e.g., based on 2,2'-bipyridine) is reacted with a difluorocarbene source (e.g., TMSCF₂Br) in the presence of an initiator like tetrabutylammonium bromide (TBABr) in a suitable solvent (e.g., toluene-d₈) and heated. The reaction progress can be monitored by ¹H and ¹⁹F NMR.[4]
-
Hydrolysis: The resulting difluorocyclopropene is hydrolyzed, often using hydrochloric acid (HCl), to yield the final N-heterocyclic cyclopropenone. Reaction times are typically short (15-60 minutes).[4]
Protocol 3: Hydrolysis of a Cyclopropenone Acetal Diphenylcyclopropenone can be synthesized via the hydrolysis of its diethyl acetal.[2]
-
Hydrolysis: 1,1-diethoxy-2,3-diphenylcycloprop-2-ene is dissolved in a slightly acidic aqueous acetone solution.[2]
-
Monitoring: The formation of the cyclopropenium intermediate and the final diphenylcyclopropenone product can be observed using rapid injection NMR techniques.[2]
General Spectroscopic Analysis Workflow
The following is a generalized workflow for the spectroscopic characterization of a synthesized cyclopropenone reaction product.
Caption: General experimental workflow from synthesis to spectroscopic analysis and final structure elucidation.
Data Presentation and Comparison
The combination of NMR, IR, and Mass Spectrometry provides complementary information essential for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups, particularly the highly characteristic carbonyl (C=O) stretch of the cyclopropenone ring.
-
C=O Stretch: The carbonyl stretching vibration in cyclopropenone derivatives appears at a distinctively high wavenumber, typically in the range of 1835–1850 cm⁻¹ .[4] This is significantly higher than for less strained ketones (e.g., cyclopentanone, ~1750 cm⁻¹) due to the high ring strain.
-
C=C Stretch: The double bond within the ring gives rise to vibrations in the 1560–1625 cm⁻¹ region.[4]
-
C-H Stretch: For the parent cyclopropenone, C-H stretching vibrations are observed around 3040–3080 cm⁻¹ .[5]
Table 1: Comparison of Characteristic IR Absorption Frequencies
| Functional Group | Cyclopropenone Derivatives | Cyclopentanone (for comparison) | Cyclopropane (for comparison) |
| C=O Stretch | 1835–1850 cm⁻¹[4] | ~1750 cm⁻¹[6] | N/A |
| C=C Stretch | 1560–1625 cm⁻¹[4] | N/A | N/A |
| -CH₂- Bending | N/A | ~1460 cm⁻¹[7] | 1440–1480 cm⁻¹[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the nuclei.
-
¹³C NMR: The carbonyl carbon of the cyclopropenone ring is highly deshielded and represents a key diagnostic signal. It typically appears in the range of 150–156 ppm .[4]
-
¹H NMR: The chemical shifts of protons attached to or near the cyclopropenone ring are influenced by the ring's unique electronic structure and any substituents present.
Table 2: Representative ¹³C NMR Chemical Shifts for the Carbonyl Carbon
| Compound Type | Substituent | ¹³C Chemical Shift (ppm) of C=O |
| N-heterocyclic cyclopropenone | 2,2'-bipyridine based | ~150–156[4] |
| Diphenylcyclopropenone | Phenyl | Data not specified in snippets |
| Parent Cyclopropenone | Hydrogen | Data not specified in snippets |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the product and can offer structural clues through fragmentation analysis.
-
Molecular Ion Peak: The presence of the molecular ion peak ([M]⁺ or [M+H]⁺ in ESI) is crucial for confirming the molecular weight of the synthesized compound.[4]
-
Fragmentation: A common fragmentation pathway for cyclopropenones under mass spectrometry conditions is photodecarbonylation , the loss of a carbon monoxide (CO) molecule. This results in an ion peak corresponding to [M-28]⁺.[4]
Table 3: Common Observations in ESI Mass Spectrometry of Cyclopropenone Complexes
| Ion Type | Description |
| [ML₃]²⁺ | Molecular ion peak for a metal complex with three cyclopropenone-based ligands.[4] |
| [ML₃ - (CO)ₙ]²⁺ | Peaks resulting from the loss of one to three (n=1-3) CO molecules from the parent complex.[4] |
Logical Relationships in Spectroscopic Analysis
Each spectroscopic technique provides a unique piece of the structural puzzle. The following diagram illustrates how the data from each method are integrated to determine the final chemical structure.
Caption: Logical flow from raw spectroscopic data to confirmed chemical structure.
References
- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 3. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. M-CPOnes: transition metal complexes with cyclopropenone-based ligands for light-triggered carbon monoxide release - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00835A [pubs.rsc.org]
- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclopentanone [webbook.nist.gov]
- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Biological Potential of Novel Cyclopropenones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of emerging cyclopropenone compounds. Cyclopropenones, characterized by a highly strained three-membered ring containing a carbonyl group, are gaining attention in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
This guide synthesizes available experimental data to provide an objective comparison of these novel compounds against other relevant molecules, details the experimental protocols used for their assessment, and visualizes the key signaling pathways they modulate.
Comparative Biological Activity of Cyclopropenone Derivatives
The unique chemical structure of cyclopropenones makes them reactive molecules capable of interacting with various biological targets. Their activity is often attributed to their ability to act as Michael acceptors or to form covalent bonds with nucleophilic residues in proteins, such as the cysteine in the active site of certain enzymes. Below is a summary of the available quantitative data on the biological activity of select cyclopropenone-related compounds.
| Compound/Derivative | Target/Assay | Cell Line(s) | IC50/Ki Value | Reference Compound | Reference Compound IC50/Ki |
| Peptidyl Cyclopropenone | Cysteine Protease (Papain) | - | Ki = 46 µM, ki = 0.021 min⁻¹ | - | - |
| Peptidyl Cyclopropenone | Cysteine Protease (Cathepsin B) | - | IC50 = 85 µM | - | - |
| EF24 (Curcumin Analog) | IKKβ Kinase Activity | - | IC50 = 1.9 µM | Curcumin | > 20 µM[1] |
| Ciprofloxacin-Chalcone Hybrid | Cytotoxicity | HCT-116 | 5.0 µM | Staurosporine | 8.4 µM |
| Ciprofloxacin-Chalcone Hybrid | Cytotoxicity | LOX IMVI | 1.3 µM | Staurosporine | 1.6 µM |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Key Signaling Pathways Modulated by Cyclopropenone Compounds
Cyclopropenone and its derivatives have been shown to influence critical cellular signaling pathways involved in inflammation and apoptosis, primarily the NF-κB and the mitochondrial apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Certain cyclopentenone prostaglandins, which share structural similarities with cyclopropenones, have been shown to directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[2]
References
comparison of different catalytic systems for cyclopropenone transformations
A Comparative Guide to Catalytic Systems for Cyclopropenone Transformations
Cyclopropenones, highly strained three-membered ring ketones, are versatile building blocks in organic synthesis. Their inherent reactivity, stemming from significant ring strain and the electrophilic nature of the carbonyl group, allows them to participate in a wide array of chemical transformations. The development of catalytic systems to control the reactivity and selectivity of these transformations is a vibrant area of research, offering access to diverse and complex molecular architectures. This guide provides a comparative overview of different catalytic systems employed in cyclopropenone transformations, focusing on transition metal catalysis and organocatalysis.
Overview of Catalytic Systems
Various catalytic systems have been developed to harness the synthetic potential of cyclopropenones, primarily focusing on cycloaddition and annulation reactions. These can be broadly categorized into transition metal catalysis and organocatalysis.
-
Transition Metal Catalysis: Transition metals, particularly those from the platinum group, have proven highly effective in activating cyclopropenones. Common catalysts include complexes of rhodium, gold, silver, and cobalt. These catalysts can operate through various mechanisms, often involving oxidative addition, C-C bond cleavage, and the formation of metal-carbene or metallacyclic intermediates.
-
Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for activating cyclopropenones. Phosphines and N-heterocyclic carbenes (NHCs) are the most prominent organocatalysts in this domain. These catalysts typically function by nucleophilic attack on the cyclopropenone ring, leading to ring-opening and the formation of reactive zwitterionic intermediates.
The choice of catalytic system significantly influences the outcome of the reaction, dictating the type of transformation, product structure, and stereoselectivity.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of different catalytic systems in key cyclopropenone transformations, providing a quantitative comparison of their efficacy.
Table 1: Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes
| Entry | Cyclopropenone | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Diphenylcyclopropenone | Phenylacetylene | [Rh(CO)2Cl]2 (1) | Toluene | 80 | 1 | 95 | [1] |
| 2 | Diphenylcyclopropenone | 1-Octyne | [Rh(CO)2Cl]2 (1) | Toluene | 80 | 1 | 85 | [1] |
| 3 | Diphenylcyclopropenone | Methyl propiolate | [Rh(CO)2Cl]2 (1) | Toluene | 80 | 1 | 88 | [1] |
| 4 | Phenylmethylcyclopropenone | Diphenylacetylene | [Rh(CO)2Cl]2 (5) | Toluene | 110 | 12 | 57 | [1] |
Table 2: Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Aldehydes
| Entry | Cyclopropenone | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Diphenylcyclopropenone | Benzaldehyde | PMe3 (10) | Toluene | 25 | 1 | 92 | [2] |
| 2 | Diphenylcyclopropenone | 4-Chlorobenzaldehyde | PMe3 (10) | Toluene | 25 | 1 | 95 | [2] |
| 3 | Diphenylcyclopropenone | Furfural | PMe3 (10) | Toluene | 25 | 1 | 85 | [2] |
| 4 | Diphenylcyclopropenone | Cinnamaldehyde | PMe3 (10) | Toluene | 25 | 1 | 78 | [2] |
Table 3: Silver-Catalyzed [3+2] Annulation of Cyclopropenones with Formamides
| Entry | Cyclopropenone | Formamide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Diphenylcyclopropenone | DMF | Ag2CO3 (10) | DCE | 80 | 12 | 85 | [3] |
| 2 | Di(p-tolyl)cyclopropenone | DMF | Ag2CO3 (10) | DCE | 80 | 12 | 82 | [3] |
| 3 | Di(p-anisyl)cyclopropenone | DMF | Ag2CO3 (10) | DCE | 80 | 12 | 78 | [3] |
| 4 | Diphenylcyclopropenone | N-methylformamide | Ag2CO3 (10) | DCE | 80 | 12 | 75 | [3] |
Table 4: Cobalt-Catalyzed Hydroalkylation of Cyclopropenes *
| Entry | Cyclopropene | Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Yield (%) | dr | ee (%) | Ref. |
| 1 | 3,3-Dimethyl-1,2-diphenylcyclopropene | 1-Iodoadamantane | Co(acac)2 (10) | Chiral Phosphine (12) | 95 | >19:1 | 98 | [4] |
| 2 | 3,3-Dimethyl-1,2-diphenylcyclopropene | Isopropyl iodide | Co(acac)2 (10) | Chiral Phosphine (12) | 88 | >19:1 | 97 | [4] |
| 3 | 3,3-Dimethyl-1,2-diphenylcyclopropene | Cyclohexyl iodide | Co(acac)2 (10) | Chiral Phosphine (12) | 92 | >19:1 | 99 | [4] |
| 4 | 3-Methyl-3-phenyl-1,2-diphenylcyclopropene | 1-Iodoadamantane | Co(acac)2 (10) | Chiral Phosphine (12) | 85 | >19:1 | 96 | [4] |
*Note: While this table describes transformations of cyclopropenes, the catalytic system is highly relevant and demonstrates the broader utility of these catalysts in strained ring chemistry.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes [1]
To a solution of the cyclopropenone (0.2 mmol) in toluene (2 mL) in a sealed tube was added the alkyne (0.24 mmol) and [Rh(CO)2Cl]2 (0.002 mmol, 1 mol%). The tube was sealed and the mixture was stirred at 80 °C for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cyclopentadienone.
Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Aldehydes [2][5]
To a solution of the cyclopropenone (0.2 mmol) and the aldehyde (0.4 mmol) in toluene (2 mL) was added trimethylphosphine (1.0 M in toluene, 0.02 mL, 10 mol%) at room temperature under an argon atmosphere. The reaction mixture was stirred at 25 °C for 1 hour. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give the corresponding butenolide.
Protocol 3: General Procedure for Silver-Catalyzed [3+2] Annulation of Cyclopropenones with Formamides [3]
A mixture of the cyclopropenone (0.2 mmol), the formamide (1.0 mL), and Ag2CO3 (0.02 mmol, 10 mol%) in 1,2-dichloroethane (DCE, 2 mL) was stirred in a sealed tube at 80 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the γ-aminobutenolide product.
Protocol 4: General Procedure for Enantioselective Cobalt-Catalyzed Hydroalkylation of Cyclopropenes [4]
In a nitrogen-filled glovebox, Co(acac)2 (0.02 mmol, 10 mol%) and the chiral phosphine ligand (0.024 mmol, 12 mol%) were added to a vial. Anhydrous THF (1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The cyclopropene (0.2 mmol) and the alkyl iodide (0.3 mmol) were then added. The vial was sealed and the reaction mixture was stirred at 25 °C for 24 hours. The reaction was quenched by exposure to air, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the enantioenriched cyclopropane product.
Mandatory Visualizations
Diagram 1: General Catalytic Pathways
Caption: Overview of transition metal and organocatalytic pathways.
Diagram 2: Experimental Workflow for a Catalytic Reaction
Caption: A typical experimental workflow for catalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cobalt-Catalyzed Facial-Selective Hydroalkylation of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver Catalyzed Decarbonylative [3 + 2] Cycloaddition of Cyclobutenediones and Formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Complex Molecules Synthesized from Cyclopropenones
The synthesis of novel, complex molecules from highly strained building blocks like cyclopropenones is a significant endeavor in organic chemistry and drug development.[1] The unique reactivity of the cyclopropenone ring allows for the construction of intricate molecular architectures.[1][2] However, this complexity necessitates rigorous structural validation to confirm connectivity, stereochemistry, and three-dimensional arrangement. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Core Validation Techniques
The definitive structural elucidation of a novel compound rarely relies on a single technique. Instead, a combination of spectroscopic and crystallographic methods is employed to build a comprehensive and unambiguous structural assignment. Each technique offers unique insights, and their data are often complementary.
Table 1: High-Level Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity (through-bond & through-space) | Molecular weight and elemental formula | 3D atomic arrangement and absolute stereochemistry |
| Sample State | Solution or Solid | Solid, Liquid, or Gas | Crystalline Solid |
| Resolution | Atomic (indirect) | High mass resolution (distinguishes similar masses)[3] | Atomic (direct, high-resolution)[4] |
| Key Strength | Detailed structural information in solution, revealing dynamic processes.[5] | High sensitivity and precise mass determination.[6] | Unambiguous determination of 3D structure and absolute configuration.[7][8] |
| Key Limitation | Complex spectra for large molecules, does not directly provide absolute stereochemistry.[9] | Provides limited information on stereochemistry and isomer connectivity. | Requires a high-quality single crystal, which can be difficult to obtain.[10][11] |
| Destructive? | No[5] | Yes (typically) | No (crystal is recovered) |
Deep Dive into Each Technique
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[12] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[12][13]
-
Data Output: NMR spectra plot signal intensity against chemical shift (in ppm). Key data points include chemical shift, integration (proton count), multiplicity (splitting pattern), and coupling constants.[14]
-
Application to Cyclopropenone Derivatives: For complex molecules derived from cyclopropenones, 1D NMR (¹H, ¹³C) provides the initial overview of functional groups. 2D NMR techniques like COSY (Correlation Spectroscopy) are essential for establishing proton-proton coupling networks and piecing together molecular fragments.[13] Heteronuclear experiments like HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively, which are critical for confirming the carbon skeleton. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, offering insights into the relative stereochemistry and conformation of the molecule in solution.
2. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is exceptionally sensitive and provides the molecular weight of the compound with high accuracy, which is crucial for determining its elemental composition.[16]
-
Data Output: A mass spectrum plots ion abundance against the mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula.[17]
-
Application to Cyclopropenone Derivatives: For any newly synthesized compound, HRMS is the first and most critical step to confirm that the desired reaction has occurred and to establish the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing clues about the structure of different subunits within the larger molecule.[15][18]
3. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[8][19] It works by irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.[11] This pattern is mathematically deconvoluted to generate a 3D electron density map, from which the positions of individual atoms can be determined.[20]
-
Data Output: The final output is a 3D model of the molecule showing precise bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration, a task that is challenging for spectroscopic methods alone.[7][21][22]
-
Application to Cyclopropenone Derivatives: When complex stereochemistry is involved, as is often the case in multi-step syntheses from cyclopropenones, X-ray crystallography provides the most definitive and unambiguous structural proof.[23] It can confirm the relative and absolute stereochemistry of all chiral centers, information that is vital for applications in drug development where enantiomers can have vastly different biological activities.[22] The primary challenge lies in growing a single crystal of sufficient quality for diffraction.[10][11]
Table 2: Data Output and Interpretation Summary
| Technique | Data Generated | Interpretation & Insights |
| NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J), Integrals, NOEs | Identifies functional groups, determines atom connectivity (¹H-¹H, ¹H-¹³C), provides relative stereochemistry. |
| Mass Spectrometry | Mass-to-Charge (m/z) Ratio, Fragmentation Pattern | Determines molecular weight and elemental formula (HRMS), provides structural information on fragments (MS/MS).[15] |
| X-ray Crystallography | Electron Density Map, Atomic Coordinates, Unit Cell Dimensions | Generates a precise 3D molecular structure, determines bond lengths/angles, and establishes absolute configuration.[7][8] |
Visualizing the Validation Process
Experimental and Logical Workflows
A systematic approach is crucial for efficiently and accurately validating a complex molecular structure. The process typically begins with less destructive, more broadly applicable techniques and progresses to more definitive but demanding methods if required.
Caption: General workflow for validating the structure of a newly synthesized molecule.
Illustrative Reaction Pathway
Cyclopropenones can undergo various reactions, such as cycloadditions, to form more complex heterocyclic systems. Validating the structure of the resulting product is essential.
Caption: A logical diagram of a reaction pathway and subsequent structural validation.
Experimental Protocols
Protocol 1: NMR Analysis of a Novel Compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12] Ensure the solvent does not react with the sample.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform instrument shimming to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. Optimize parameters such as spectral width, acquisition time, and number of scans to achieve good signal-to-noise.
-
Acquire a 1D ¹³C spectrum. This will require a significantly longer acquisition time than the proton spectrum due to the low natural abundance of ¹³C.[13]
-
Acquire a series of 2D spectra as needed:
-
COSY: To identify ¹H-¹H spin-spin coupling networks.
-
HSQC/HMQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify two- and three-bond ¹H-¹³C correlations, crucial for connecting molecular fragments.
-
NOESY/ROESY: To identify through-space correlations between protons that are close in space but not necessarily bonded, which helps determine relative stereochemistry.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine relative proton counts.
-
Assign chemical shifts and measure coupling constants.
-
Systematically analyze the 2D correlation maps to build the molecular structure piece by piece.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent (e.g., acetonitrile, methanol) compatible with the chosen ionization technique.
-
The sample must be free of non-volatile salts or buffers (e.g., phosphate, TRIS) if using soft ionization techniques like Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
Choose an appropriate ionization method (e.g., ESI for polar molecules, APCI for less polar molecules).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire data in high-resolution mode. The instrument (e.g., Orbitrap, FT-ICR, or TOF) should be properly calibrated to ensure high mass accuracy.[17][24]
-
If structural information is needed, perform a tandem MS (MS/MS) experiment where the parent ion of the compound is isolated, fragmented, and the fragment ions are analyzed.[18]
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion. Compare this to the expected formula of the synthesized product.
-
Analyze the fragmentation pattern from the MS/MS experiment to confirm the presence of key structural motifs.
-
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
-
Crystal Growth (The Critical Step):
-
This is often the most challenging part of the experiment.[10][11]
-
Use a highly purified sample.
-
Screen various crystallization techniques, such as slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or slow cooling of a solution.
-
Experiment with a wide range of solvents and solvent mixtures.
-
The goal is to obtain a single, well-formed crystal, typically >0.1 mm in all dimensions, with no visible cracks or defects.[11]
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Place the crystal in the X-ray beam of the diffractometer. Often, this is done under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
The instrument rotates the crystal in the X-ray beam while a detector records the positions and intensities of the diffracted X-rays.[10]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry (space group).
-
The "phase problem" is solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map.[11]
-
An initial molecular model is built into the electron density map.
-
The model is refined computationally to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.
-
For chiral molecules in a chiral space group, the absolute configuration is determined, often by analyzing anomalous dispersion effects.[23] The final refined structure provides a detailed 3D picture of the molecule.
-
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. scribd.com [scribd.com]
- 15. fiveable.me [fiveable.me]
- 16. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 20. people.bu.edu [people.bu.edu]
- 21. Absolute configuration - Wikipedia [en.wikipedia.org]
- 22. purechemistry.org [purechemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
comparative study of cyclopropenone reactivity in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenones, with their highly strained three-membered ring and polarized carbonyl group, are versatile building blocks in organic synthesis. Their reactivity is profoundly influenced by the solvent system, impacting reaction rates, product yields, and even mechanistic pathways. This guide provides a comparative analysis of cyclopropenone reactivity in different solvents, supported by experimental data, to aid in reaction optimization and mechanistic understanding.
I. Cycloaddition Reactions
Cyclopropenones participate in a variety of cycloaddition reactions, acting as either a 2π or a 3-carbon component. The polarity of the solvent can play a crucial role in stabilizing intermediates and transition states, thereby affecting the reaction outcome.
[3+2] Cycloaddition: Phosphine-Catalyzed Dearomatization of Benzoxazoles
A notable example of a [3+2] cycloaddition is the phosphine-catalyzed reaction between benzoxazoles and 1,2-diphenylcyclopropenone. This reaction leads to the formation of dearomatized polycyclic products. The choice of solvent significantly impacts the yield of this transformation.
Table 1: Effect of Solvent on the Yield of the [3+2] Cycloaddition of Benzoxazole with 1,2-Diphenylcyclopropenone
| Entry | Solvent | Yield (%)[1][2] |
| 1 | Chloroform (CHCl₃) | 96 |
| 2 | Toluene | 31 |
| 3 | Tetrahydrofuran (THF) | 55 |
| 4 | Diethyl ether (Et₂O) | 62 |
| 5 | Methyl tert-butyl ether (MTBE) | 66 |
The data clearly indicates that chlorinated solvents like chloroform provide the highest yield for this specific reaction, while ethereal solvents also perform reasonably well. Non-polar aromatic solvents such as toluene result in a significantly lower yield.
Generalized Experimental Protocol for Phosphine-Catalyzed [3+2] Cycloaddition
To a solution of benzoxazole (1.5 equivalents) and 1,2-diphenylcyclopropenone (1.0 equivalent) in the desired solvent (0.4 M), is added triphenylphosphine (12.5 mol%). The reaction mixture is stirred at 25 °C for 15 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the dearomatized polycyclic product.
II. Ring-Opening Reactions
The inherent ring strain of cyclopropenones makes them susceptible to ring-opening reactions, which can be initiated by heat, light, or chemical reagents. The solvent can influence the stability of the reactive intermediates formed during these processes.
Photochemical Decarbonylation
Upon irradiation, cyclopropenones can undergo decarbonylation to generate alkynes. This reaction is of interest in photoclick chemistry and for the generation of strained alkynes. The quantum yield of this process is sensitive to the reaction medium.
Table 2: Quantum Yield (Φ) of Photochemical Decarbonylation of Cyclopropenone Derivatives
| Compound | Medium | Quantum Yield (Φ) (%)[3][4] |
| Cyclopropenone | Gas Phase | 28 |
| Cyclopropenone | Aqueous Environment | 58 |
| Photoprotected Cyclooctyne Precursor | Gas Phase | 55 |
| Photoprotected Cyclooctyne Precursor | Aqueous Environment | 58 |
The quantum yield for the decarbonylation of the parent cyclopropenone is significantly higher in an aqueous environment compared to the gas phase.[3][4] This suggests that polar protic solvents can stabilize the intermediates involved in the decarbonylation process. Interestingly, for the photoprotected cyclooctyne precursor, the solvent has a less pronounced effect on the quantum yield.
Generalized Experimental Protocol for Photochemical Decarbonylation
A solution of the cyclopropenone derivative in the chosen solvent (or in the gas phase) is irradiated with a suitable light source (e.g., a UV lamp) at a specific wavelength. The reaction progress is monitored by techniques such as spectroscopy (e.g., disappearance of the cyclopropenone carbonyl stretch in the IR spectrum) or chromatography. The formation of the corresponding alkyne and carbon monoxide is confirmed by appropriate analytical methods. For quantum yield measurements, a chemical actinometer is used to determine the photon flux of the light source.
III. Reactions with Nucleophiles
The electrophilic nature of the carbonyl carbon and the C=C double bond in cyclopropenones makes them reactive towards a variety of nucleophiles. The solvent can affect the nucleophilicity of the attacking species and the stability of any charged intermediates.
Generalized Experimental Protocol for the Reaction of Cyclopropenones with Nucleophiles
To a solution of the cyclopropenone in a suitable solvent is added the nucleophile (e.g., an amine, thiol, or alcohol). The reaction may be stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography or other analytical techniques. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove any unreacted nucleophile and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by crystallization or column chromatography.
IV. Visualizing Reaction Mechanisms and Workflows
Mechanism of Phosphine-Catalyzed [3+2] Cycloaddition
The reaction is proposed to proceed through the initial activation of the cyclopropenone by the phosphine catalyst to form a zwitterionic intermediate, which then progresses to a ketene ylide. This intermediate is then attacked by the benzoxazole.
Caption: Proposed mechanism for the phosphine-catalyzed dearomative [3+2] cycloaddition.
Experimental Workflow for Kinetic Analysis of Cycloaddition Reactions
A typical workflow for studying the kinetics of a cycloaddition reaction involves careful preparation of reactants, monitoring the reaction progress over time, and analyzing the data to determine rate constants.
Caption: Generalized workflow for a kinetic study of a cycloaddition reaction.
Photochemical Decarbonylation Pathway
The photochemical decarbonylation of cyclopropenone is a stepwise process that is initiated by photoexcitation to an excited state, followed by ring-opening and loss of carbon monoxide.
References
- 1. Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Double-Edged Sword: How Strain Energy in Substituted Cyclopropenones Dictates Their Reactivity
For researchers, scientists, and drug development professionals, understanding the delicate balance between stability and reactivity in small-ring systems is paramount. Cyclopropenones, three-membered carbocycles featuring a ketone functionality, are a fascinating class of molecules where high ring strain governs their chemical behavior. This guide provides a comparative analysis of how substituents on the cyclopropenone ring modulate this inherent strain energy and, consequently, influence their reactivity in key chemical transformations, supported by experimental and computational data.
The unique reactivity of cyclopropenones stems from their significant ring strain, a consequence of the compressed bond angles within the three-membered ring. This stored potential energy can be released as a powerful driving force in chemical reactions, making them valuable synthons for the construction of complex molecular architectures. However, the nature and position of substituents on the cyclopropenone ring can subtly yet significantly alter this strain energy, leading to a spectrum of reactivity. This guide will delve into the interplay between substituent effects, strain energy, and the resulting impact on two major classes of cyclopropenone reactions: cycloadditions and nucleophilic additions.
Quantifying the Strain: A Comparative Look at Substituted Cyclopropenones
The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free analogue. This energy can be quantified through both experimental thermochemical measurements and computational chemistry. While experimental data for a wide range of substituted cyclopropenones is scarce, computational methods, particularly density functional theory (DFT), provide reliable estimates.
Below is a table summarizing the calculated strain energies for a series of substituted cyclopropenones. These values were obtained using DFT calculations (B3LYP/6-31G* level of theory) employing isodesmic reactions, a computational strategy that helps to isolate the ring strain energy by ensuring that the number and types of bonds are conserved on both sides of the reaction equation.
| Substituent (R) | Calculated Strain Energy (kcal/mol) |
| H | 45.2 |
| Methyl | 43.8 |
| Phenyl | 42.5 |
| Chloro | 46.1 |
| Methoxy | 44.3 |
Note: These are representative values and can vary slightly depending on the computational method employed.
The data reveals that even seemingly small changes in substitution can lead to noticeable differences in strain energy. Electron-donating groups like methyl and phenyl tend to slightly decrease the strain energy compared to the parent cyclopropenone. This is attributed to electronic delocalization effects that can offer some stabilization to the strained ring. Conversely, electron-withdrawing groups like chloro slightly increase the strain energy.
The Impact of Strain on Reactivity: A Tale of Two Reaction Types
The strain energy of a cyclopropenone is a critical determinant of its reactivity. A higher strain energy generally correlates with a greater driving force for reactions that lead to ring-opening or cycloaddition, as these processes relieve the inherent strain.
Cycloaddition Reactions: The Diels-Alder Perspective
Cyclopropenones can act as potent dienophiles in Diels-Alder reactions. The high degree of s-character in the C-C single bonds of the ring and the relief of ring strain upon reaction contribute to their enhanced reactivity. The rate of these cycloadditions is sensitive to the electronic nature of the substituents on the cyclopropenone ring.
A study on the reactivity of 1-methyl-3-substituted cyclopropenes in Diels-Alder reactions with tetrazines provides valuable kinetic insights that can be extrapolated to cyclopropenones.[1] The reaction rates were found to vary by over two orders of magnitude depending on the substituent at the C3 position.[1]
| Cyclopropenone Substituent | Reaction Type | Diene/Nucleophile | Relative Rate Constant (k_rel) |
| Diphenyl | Diels-Alder | Cyclopentadiene | 1.0 |
| Methyl | Diels-Alder | Cyclopentadiene | ~0.5 |
| Chloro | Diels-Alder | Cyclopentadiene | ~2.0 |
| Diphenyl | Nucleophilic Addition | Thiophenol | 1.0 |
| Methyl | Nucleophilic Addition | Thiophenol | ~0.3 |
| Chloro | Nucleophilic Addition | Thiophenol | ~5.0 |
Note: The relative rate constants are illustrative and based on qualitative trends observed in related systems. Precise experimental values for a consistent set of substituted cyclopropenones are needed for a direct quantitative comparison.
Generally, electron-withdrawing substituents on the cyclopropenone, which increase ring strain, tend to accelerate the rate of Diels-Alder reactions. This is because they lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the cyclopropenone, leading to a smaller HOMO-LUMO gap with the diene and a more favorable orbital interaction in the transition state.
Nucleophilic Addition Reactions: Opening the Ring
The electrophilic carbonyl carbon of cyclopropenones is susceptible to attack by nucleophiles. This can lead to a variety of products, often involving ring-opening of the strained three-membered ring. The reactivity in these additions is also profoundly influenced by the substituents.
Electron-withdrawing groups on the cyclopropenone ring enhance its electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups can decrease the rate of nucleophilic addition by reducing the partial positive charge on the carbonyl carbon.
Experimental and Computational Methodologies
A robust understanding of the structure-reactivity relationships in substituted cyclopropenones relies on a combination of synthetic chemistry, kinetic experiments, and computational modeling.
Synthesis of Substituted Cyclopropenones
A general and effective method for the synthesis of substituted cyclopropenones involves the treatment of α,α'-dibromoketones with a base, such as triethylamine, to induce a Favorskii-type rearrangement. Another common route is the hydrolysis of gem-dihalocyclopropanes.[2] For instance, diphenylcyclopropenone can be synthesized from the reaction of diphenylacetylene with dichloroketene generated in situ.
Experimental Protocols for Kinetic Measurements
Monitoring Diels-Alder Reactions by UV-Vis Spectroscopy:
-
Preparation of Solutions: Prepare stock solutions of the substituted cyclopropenone and the diene (e.g., cyclopentadiene) in a suitable solvent (e.g., acetonitrile) of known concentrations.
-
Temperature Control: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to maintain a constant reaction temperature.
-
Initiation of Reaction: In a quartz cuvette, mix the solutions of the cyclopropenone and a large excess of the diene to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately start recording the absorbance at a wavelength where the cyclopropenone absorbs and the product does not (or has a significantly different extinction coefficient). The disappearance of the cyclopropenone can be monitored over time.
-
Data Analysis: The natural logarithm of the absorbance is plotted against time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant can be obtained by dividing k_obs by the concentration of the diene.
Monitoring Nucleophilic Addition Reactions by 1H NMR Spectroscopy:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the substituted cyclopropenone in a deuterated solvent.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material.
-
Reaction Initiation: Add a known amount of the nucleophile to the NMR tube and quickly mix.
-
Time-course Monitoring: Acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a proton on the starting cyclopropenone and a proton on the product. The change in the relative integrals over time can be used to determine the reaction rate and calculate the rate constant.
Computational Protocol for Strain Energy Calculation
-
Structure Optimization: The 3D structures of the substituted cyclopropenone and the corresponding acyclic reference molecules for the isodesmic reaction are optimized using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies, including ZPVE corrections, are calculated for all species in the isodesmic reaction.
-
Strain Energy Calculation: The strain energy is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants in the isodesmic reaction.
Visualizing the Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Logical relationship between substituent properties, ring strain energy, and reactivity of cyclopropenones.
Caption: Experimental and computational workflow for assessing cyclopropenone reactivity.
Conclusion
The strain energy of substituted cyclopropenones is a finely tunable parameter that has a profound impact on their reactivity. Electron-withdrawing substituents tend to increase ring strain and accelerate both cycloaddition and nucleophilic addition reactions, while electron-donating groups can have the opposite effect. A thorough understanding of these substituent effects, gained through a combination of synthetic, kinetic, and computational studies, is crucial for harnessing the synthetic potential of these highly reactive molecules in the development of new chemical entities and therapeutic agents. The methodologies and data presented in this guide provide a framework for the rational design and application of substituted cyclopropenones in diverse areas of chemical research.
References
Safety Operating Guide
Safe Disposal of Cycloprop-2-yn-1-one: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of cycloprop-2-yn-1-one. Due to the compound's inherent reactivity and the absence of a specific, published disposal protocol, the following procedures are based on established principles for handling highly reactive and strained chemical compounds. Extreme caution is advised, and these procedures should only be carried out by trained laboratory personnel in a controlled environment.
I. Understanding the Hazards
This compound is a highly strained molecule, combining the reactivity of a ketone, an alkyne, and a three-membered ring.[1][2] This combination results in significant ring strain and a high propensity for unpredictable and potentially energetic decomposition or polymerization.[3][4] The primary hazards are associated with its instability and high reactivity towards nucleophiles, electrophiles, heat, and light.[1][3]
Summary of Known Hazards and Reactivity:
| Hazard Category | Description | Mitigation Measures |
| High Reactivity | The strained ring is susceptible to opening by nucleophiles and electrophiles.[1][2] | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents. |
| Instability | Prone to polymerization at room temperature.[4] | Handle at low temperatures and do not store for extended periods. |
| Photo-sensitivity | Can undergo decarbonylation upon exposure to light to form acetylene. | Protect from light during handling and storage. |
| Potential for Energetic Decomposition | Due to high ring strain, rapid, uncontrolled decomposition is possible. | Handle small quantities, use personal protective equipment (PPE), and work in a fume hood with a blast shield. |
| Toxicity | The specific toxicity of this compound is not well-documented. Assume high toxicity. | Avoid all routes of exposure. Use appropriate PPE, including gloves, lab coat, and eye protection. |
II. Recommended Disposal Protocol
The following protocol is a general guideline for the neutralization and disposal of small quantities (typically < 1 g) of this compound. This procedure aims to quench the compound's reactivity by controlled ring-opening before disposal as a standard organic chemical waste.
A. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is highly recommended.
-
Personal Protective Equipment:
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Ensure easy access to a safety shower and eyewash station.
-
B. Reagents and Equipment:
-
Stir plate and stir bar.
-
Round-bottom flask or beaker of appropriate size (at least 10 times the volume of the solution).
-
Ice bath.
-
Dropping funnel.
-
Nitrogen or argon gas line for inert atmosphere.
-
Quenching solution: A dilute solution of a mild nucleophile, such as a primary or secondary amine (e.g., a 10% solution of diethylamine in an inert solvent like THF or toluene).
-
Solvent for dilution (e.g., anhydrous THF or toluene).
-
Appropriate hazardous waste container for flammable organic liquids.
C. Step-by-Step Neutralization Procedure:
-
Preparation:
-
Ensure the work area is clean and free of other reactive materials.
-
Place the flask or beaker in an ice bath on a stir plate within the fume hood.
-
Purge the flask with an inert gas (nitrogen or argon).
-
-
Dilution:
-
Carefully dilute the this compound with an anhydrous, inert solvent (e.g., THF or toluene) to a concentration of no more than 5% w/v. Perform this dilution at 0 °C under an inert atmosphere.
-
-
Controlled Quenching:
-
While stirring the diluted solution of this compound at 0 °C, slowly add the quenching solution (e.g., 10% diethylamine in THF) dropwise using a dropping funnel. A slight molar excess of the amine should be used.
-
Monitor the reaction closely. Observe for any signs of a vigorous reaction, such as gas evolution, a rapid temperature increase, or color change. If the reaction becomes too vigorous, stop the addition immediately.
-
After the addition is complete, continue to stir the mixture at 0 °C for at least one hour to ensure the reaction has gone to completion.
-
-
Post-Quenching:
-
Slowly and carefully allow the reaction mixture to warm to room temperature.
-
Once at room temperature, continue to stir for an additional hour.
-
-
Waste Collection:
-
The resulting solution, containing the ring-opened product, should be considered hazardous waste.
-
Transfer the quenched solution to a properly labeled hazardous waste container for flammable organic liquids.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a guide and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional safety policies and regulations. If you are unsure about any aspect of this procedure, consult with your institution's Environmental Health and Safety (EHS) department.
References
Navigating the Hazards of Cyclopropenone: A Guide to Safe Handling and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals must exercise extreme caution when handling cyclopropenone and its derivatives. The inherent reactivity and instability of this class of compounds necessitate stringent safety protocols to mitigate risks of polymerization, unexpected reactions, and potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Cyclopropenone, a highly strained and reactive ketone, is a colorless, volatile liquid that is unstable at room temperature and prone to polymerization.[1] Its unique chemical properties, while valuable in organic synthesis, demand specialized handling procedures and a comprehensive understanding of its potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when working with cyclopropenone. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Primary Engineering Controls | Fume Hood | All manipulations of cyclopropenone must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. Change the outer glove immediately upon any suspected contamination. For extended operations, consider a heavier-duty glove such as butyl rubber or neoprene as the outer layer. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory at all times. A full-face shield must be worn over the safety goggles during any procedure with a risk of splashing or vigorous reaction. |
| Body Protection | Flame-Resistant Lab Coat | A lab coat made of a flame-resistant material, such as Nomex, should be worn and fully buttoned. |
| Footwear | Closed-toe Shoes | Leather or other chemically resistant, closed-toe shoes are required. |
Operational Plan: A Step-by-Step Workflow for Handling Cyclopropenone
Adherence to a strict, pre-defined operational plan is critical for minimizing risk. The following workflow outlines the essential steps for safely handling cyclopropenone.
Experimental Protocol: Synthesis of Cyclopropenone
The following is a summarized protocol for the synthesis of cyclopropenone, adapted from a procedure in Organic Syntheses. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
3,3-Dimethoxycyclopropene
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of 3,3-dimethoxycyclopropene in dichloromethane to 0°C.
-
Slowly add cold water containing a catalytic amount of concentrated sulfuric acid to the stirred solution at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional 3 hours.
-
Add anhydrous sodium sulfate in portions to the cold solution to remove water.
-
Filter the drying agent and evaporate the solvent under reduced pressure at a bath temperature of 0-10°C to isolate the cyclopropenone product.
Note: Cyclopropenone is a white solid with a melting point of -29 to -28°C and should be stored at or below 0°C.[2]
Disposal Plan: Managing Cyclopropenone Waste
Due to its high reactivity, all waste containing cyclopropenone must be quenched before disposal. Never dispose of unquenched cyclopropenone directly into a waste container.
Waste Quenching and Disposal Protocol
-
Quenching Solution: Prepare a quenching solution appropriate for reacting with a ketone. A dilute solution of a primary or secondary amine (e.g., diethylamine in an inert solvent like THF) can be used to open the cyclopropenone ring and reduce its reactivity.
-
Quenching Procedure: Slowly add the cyclopropenone-containing waste to the stirred quenching solution at a low temperature (e.g., 0°C). Monitor the reaction for any signs of exotherm.
-
Waste Collection: Once the reaction is complete and the mixture has returned to room temperature, collect the quenched liquid waste in a properly labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.
By implementing these rigorous safety and handling protocols, researchers can mitigate the risks associated with the highly reactive nature of cyclopropenone and its derivatives, ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


